molecular formula C16H26O7 B031682 tetranor-PGFM

tetranor-PGFM

Katalognummer: B031682
Molekulargewicht: 330.37 g/mol
InChI-Schlüssel: IGRHJCFWWOQYQE-SYQHCUMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tetranor-PGFM (13,14-dihydro-15-keto-tetranor-Prostaglandin F2α) is a major terminal metabolite of Prostaglandin F2α (PGF2α), serving as a critical and stable biomarker for in vivo assessment of PGF2α production and activity. Its primary research value lies in accurately reflecting the dynamics of PGF2α, a potent lipid mediator involved in a wide array of physiological and pathophysiological processes. Researchers utilize this compound in enzyme immunoassays (EIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to investigate PGF2α's role in reproductive biology, including luteolysis, parturition, and endometrial function. Beyond reproduction, it is a vital tool in renal physiology and toxicology studies, as PGF2α is a key arachidonic acid metabolite in the kidney, influencing renal blood flow, glomerular filtration rate, and tubuloglomerular feedback. By quantifying this compound in biological fluids like urine and plasma, scientists can non-invasively monitor PGF2α fluctuations in response to pharmacological interventions, disease states, or environmental stressors, providing invaluable insights into inflammatory responses, oxidative stress, and the overall status of the arachidonic acid cascade. This high-purity standard is essential for calibrating analytical systems and ensuring the accuracy of data in sophisticated biomarker research.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRHJCFWWOQYQE-SYQHCUMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Analysis of Tetranor-PGFM: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Core Biomarker in Prostaglandin (B15479496) Research

This technical guide provides a comprehensive overview of the discovery, history, and analytical methodologies for tetranor-PGFM (9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid), the major urinary metabolite of prostaglandin F2α (PGF2α). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the evolution of this compound analysis and its significance as a biomarker in various physiological and pathological states.

The Early Days: Unraveling the Metabolism of Prostaglandins (B1171923)

The journey to understanding this compound began with the broader exploration of prostaglandins, a class of biologically active lipids first discovered in the 1930s. It wasn't until the late 1960s and early 1970s that the intricate metabolic pathways of these compounds began to be elucidated. The pioneering work of Swedish biochemists Elisabeth Granström and Bengt Samuelsson was instrumental in this endeavor. In 1969, they reported the structure of a major urinary metabolite of PGF2α in humans, which they later identified as 5α,7α-dihydroxy-11-ketotetranor-prosta-1,16-dioic acid, now commonly known as this compound. Their research, published in the Journal of the American Chemical Society and the Journal of Biological Chemistry, laid the foundation for the quantitative analysis of prostaglandin production in vivo.[1]

Following this discovery, Mats Hamberg, another key figure in prostaglandin research, developed quantitative methods for the determination of this major urinary metabolite of PGF1α and PGF2α, as detailed in a 1973 publication in Analytical Biochemistry.[1][2] These early analytical techniques, primarily based on gas chromatography-mass spectrometry (GC-MS), were complex and required derivatization of the analytes to make them volatile for analysis. Despite their complexity, these methods were crucial in establishing the baseline excretion levels of this compound and exploring its physiological variations, such as the two- to five-fold increase observed during pregnancy.[1]

The Metabolic Journey of PGF2α to this compound

The formation of this compound is a multi-step enzymatic process that begins with the parent compound, PGF2α. This pathway involves a series of oxidation and chain-shortening reactions that convert the biologically active PGF2α into an inactive, water-soluble metabolite that can be readily excreted in the urine. Understanding this pathway is crucial for interpreting the significance of urinary this compound levels as a reflection of systemic PGF2α production.

PGF2a_Metabolism PGF2a Prostaglandin F2α (PGF2α) Keto_PGF2a 15-keto-PGF2α PGF2a->Keto_PGF2a 15-PGDH Dihydro_Keto_PGF2a 13,14-dihydro-15-keto-PGF2α Keto_PGF2a->Dihydro_Keto_PGF2a Δ13-reductase Tetranor_PGFM This compound (9α,11α-dihydroxy-15-oxo-2,3,4,5- tetranor-prostan-1,20-dioic acid) Dihydro_Keto_PGF2a->Tetranor_PGFM β-oxidation & ω-oxidation Urine Urinary Excretion Tetranor_PGFM->Urine

Metabolic pathway of Prostaglandin F2α to this compound.

Evolution of Analytical Methodologies

The analysis of this compound has evolved significantly since its discovery, driven by the need for more sensitive, specific, and high-throughput methods. This progression reflects the broader advancements in analytical chemistry and their application to biomedical research.

Gas Chromatography-Mass Spectrometry (GC-MS)

The initial identification and quantification of this compound relied heavily on GC-MS.[2][3][4] This technique offered the necessary specificity for distinguishing this compound from other closely related prostaglandin metabolites.

Experimental Protocol: Early GC-MS Analysis (Circa 1970s)

  • Sample Preparation:

    • Urine samples were first subjected to solid-phase extraction (SPE) to isolate the prostaglandin fraction.

    • The extracted prostaglandins were then purified using thin-layer chromatography (TLC).[2]

  • Derivatization:

    • Due to the low volatility of prostaglandins, a crucial step was chemical derivatization. This typically involved methylation of the carboxylic acid groups and trimethylsilylation of the hydroxyl groups to increase their volatility for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample was injected into a gas chromatograph equipped with a packed or capillary column.

    • The separated compounds were then introduced into a mass spectrometer for detection and quantification. Early instruments often used electron impact (EI) ionization.

    • Quantification was typically achieved using isotope dilution with a deuterated internal standard.[2]

Immunoassays: A Leap in Throughput

The development of immunoassays, including radioimmunoassay (RIA) and enzyme immunoassay (EIA), in the following decades provided a more accessible and higher-throughput alternative to GC-MS.[5][6] These methods are based on the specific binding of an antibody to the target analyte.

Experimental Protocol: Enzyme Immunoassay (EIA)

  • Antibody Production:

    • Monoclonal or polyclonal antibodies specific to this compound are generated by immunizing an animal with a this compound-protein conjugate.

  • Assay Principle (Competitive EIA):

    • A known amount of enzyme-labeled this compound (tracer) and the urine sample (containing an unknown amount of unlabeled this compound) are added to a microplate pre-coated with an anti-tetranor-PGFM antibody.

    • The labeled and unlabeled this compound compete for binding to the antibody.

    • After an incubation period, the unbound components are washed away.

    • A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal intensity is inversely proportional to the concentration of this compound in the sample.[7]

  • Quantification:

    • A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Gold Standard

Today, LC-MS/MS is considered the gold standard for the analysis of this compound and other eicosanoids.[8][9][10][11] This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, offering unparalleled accuracy and precision.

Experimental Protocol: LC-MS/MS Analysis of Urinary this compound

  • Sample Preparation:

    • Urine samples are typically subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. A common approach involves using a C18 cartridge.[12]

  • Chromatographic Separation:

    • The extracted sample is injected into a liquid chromatograph, usually a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the deprotonated this compound molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from other compounds in the sample.

  • Quantification:

    • Quantification is performed using a stable isotope-labeled internal standard (e.g., deuterated this compound) that is added to the sample before extraction. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of this compound in the sample.

Quantitative Data Summary

The urinary excretion of this compound has been quantified in various populations, providing valuable reference ranges for clinical and research applications.

Population Mean Urinary this compound Excretion Unit Analytical Method
Healthy Females7-13µ g/day Not Specified
Healthy Males11-59µ g/day Not Specified
Pregnant Females2 to 5-fold higher than non-pregnant-Not Specified
Healthy Controls11.5ng/mg creatinineEnzyme Immunoassay
Patients with Systemic Mastocytosis37.2ng/mg creatinineEnzyme Immunoassay
Patients with Rheumatoid Arthritis20.0ng/mg creatinineEnzyme Immunoassay

Logical Workflow for this compound Analysis

The general workflow for the analysis of urinary this compound, from sample collection to data interpretation, follows a logical sequence of steps designed to ensure accuracy and reliability of the results.

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Interpretation Sample_Collection Urine Sample Collection Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Standard Curve MS_Detection->Quantification Normalization Normalization to Creatinine Quantification->Normalization Interpretation Data Interpretation Normalization->Interpretation

General workflow for urinary this compound analysis.

Conclusion

The discovery and subsequent analytical advancements for this compound have provided an invaluable tool for understanding the role of PGF2α in health and disease. From the early, laborious GC-MS methods to the current high-throughput LC-MS/MS assays, the ability to accurately quantify this key metabolite has enabled significant progress in fields such as reproductive biology, inflammation research, and the study of mast cell-related disorders. As analytical technologies continue to improve, the precision and accessibility of this compound analysis are likely to further enhance its utility as a robust and reliable biomarker.

References

The Biosynthesis and Metabolic Pathway of Tetranor-PGFM: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-PGFM (11α,15S-dihydroxy-9-ketoprosta-5,13-dienoic acid that has been metabolized to a 16-carbon dicarboxylic acid) is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), a potent bioactive lipid mediator involved in a myriad of physiological and pathological processes. Accurate measurement of this compound provides a reliable indication of systemic PGF2α production, making it a crucial biomarker in various research and clinical settings. This technical guide provides an in-depth overview of the biosynthesis of PGF2α and its subsequent metabolic conversion to this compound. It details the enzymatic pathways, presents quantitative data on urinary excretion levels in health and disease, and offers comprehensive experimental protocols for its quantification.

Biosynthesis of the Precursor: Prostaglandin F2α

The journey to this compound begins with the synthesis of its parent compound, PGF2α. This process is initiated by the release of arachidonic acid from the cell membrane's glycerophospholipids, a reaction catalyzed by phospholipase A2 (PLA2). Once liberated, arachidonic acid is metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable endoperoxide intermediate, prostaglandin H2 (PGH2). PGH2 then serves as a substrate for various synthases that determine the specific prostaglandin produced. In the case of PGF2α synthesis, PGH2 is converted to PGF2α by the action of PGF synthase (also known as aldoketoreductase family 1 member C3 or AKR1C3).

The Metabolic Journey from PGF2α to this compound

Once synthesized, PGF2α has a short half-life in circulation and is rapidly metabolized into more stable compounds for excretion. The primary metabolic pathway leading to the formation of this compound involves a series of enzymatic reactions that occur primarily in the lungs, liver, and kidneys.

The initial and rate-limiting step in PGF2α catabolism is the oxidation of the hydroxyl group at carbon 15, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This results in the formation of 15-keto-PGF2α. Subsequently, the double bond between carbons 13 and 14 is reduced by 15-oxo-prostaglandin Δ13-reductase , yielding 13,14-dihydro-15-keto-PGF2α. This intermediate is a key branch point and the major circulating metabolite of PGF2α.

The conversion of 13,14-dihydro-15-keto-PGF2α to this compound proceeds through two key processes: β-oxidation and ω-oxidation .

  • β-Oxidation: This process involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid side chain. In the context of prostaglandin metabolism, this occurs in both mitochondria and peroxisomes. The β-oxidation of 13,14-dihydro-15-keto-PGF2α results in the shortening of the top side chain by four carbons, leading to the "tetranor" designation.

  • ω-Oxidation: Concurrently or subsequently, the terminal methyl group of the lower side chain can be hydroxylated, a reaction catalyzed by cytochrome P450 enzymes. This is followed by further oxidation to a carboxylic acid, resulting in a dicarboxylic acid metabolite.

The final product of these modifications is this compound, a more water-soluble compound that is readily excreted in the urine.

Metabolic Pathway of PGF2α to this compound

Tetranor_PGFM_Pathway PGF2a Prostaglandin F2α Keto_PGF2a 15-keto-PGF2α PGF2a->Keto_PGF2a 15-PGDH Dihydro_Keto_PGF2a 13,14-dihydro-15-keto-PGF2α Keto_PGF2a->Dihydro_Keto_PGF2a 15-oxo-prostaglandin Δ13-reductase Beta_Oxidation β-Oxidation Dihydro_Keto_PGF2a->Beta_Oxidation Omega_Oxidation ω-Oxidation Dihydro_Keto_PGF2a->Omega_Oxidation Tetranor_PGFM This compound Beta_Oxidation->Tetranor_PGFM Omega_Oxidation->Tetranor_PGFM

Caption: Metabolic conversion of PGF2α to its urinary metabolite, this compound.

Quantitative Data on Urinary this compound

The measurement of urinary this compound is a valuable tool for assessing in vivo PGF2α synthesis. Normal excretion rates have been established, and alterations in these levels are associated with various physiological and pathological conditions.

ConditionSubjectMean Urinary this compound LevelsReference
Healthy Adult Females7-13 µ g/day [1]
Adult Males11-59 µg/24 hours[1]
Pregnancy Pregnant Females2 to 5-fold higher than non-pregnant levels[1]
Chronic Enteropathy Patients with SLCO2A1 gene mutationSignificantly higher than control individuals[2]
Inflammatory Conditions Patients with COPDSignificantly higher than non-smoking healthy volunteers[3]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological fluids, primarily urine, is essential for its use as a biomarker. The two most common methods employed are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Enzyme Immunoassay (EIA).

Quantification by UPLC-MS/MS

UPLC-MS/MS is a highly sensitive and specific method for the absolute quantification of small molecules like this compound.

Experimental Workflow for UPLC-MS/MS Analysis

UPLC_MSMS_Workflow Sample_Collection Urine Sample Collection Spiking Spike with Internal Standard (e.g., d4-tetranor-PGFM) Sample_Collection->Spiking Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction UPLC UPLC Separation Extraction->UPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection UPLC->MSMS Quantification Data Analysis and Quantification MSMS->Quantification

Caption: A typical workflow for the quantification of urinary this compound using UPLC-MS/MS.

Detailed Methodology:

  • Sample Preparation and Extraction:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

    • To 1 mL of the supernatant, add an internal standard (e.g., this compound-d4) to a final concentration of 1 ng/mL.

    • Acidify the sample to pH 3.0 with 1 M HCl.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

      • Load the acidified urine sample.

      • Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water.

      • Elute the analytes with 5 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 30% B

      • 1-8 min: 30-95% B (linear gradient)

      • 8-9 min: 95% B

      • 9-9.1 min: 95-30% B (linear gradient)

      • 9.1-12 min: 30% B (re-equilibration)

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 329.2 -> Product ion (m/z) 169.1

      • This compound-d4 (Internal Standard): Precursor ion (m/z) 333.2 -> Product ion (m/z) 173.1

    • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal intensity.

  • Quantification:

    • Construct a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Quantification by Enzyme Immunoassay (EIA)

EIA is a high-throughput method that can be used for the relative or absolute quantification of this compound. This method relies on the specific binding of an antibody to the target antigen.

Experimental Workflow for EIA

EIA_Workflow Plate_Coating Coat Microplate with Capture Antibody Blocking Block Non-specific Sites Plate_Coating->Blocking Sample_Incubation Add Standards and Samples (with tracer) Blocking->Sample_Incubation Washing1 Wash to Remove Unbound Components Sample_Incubation->Washing1 Substrate_Addition Add Enzyme Substrate Washing1->Substrate_Addition Signal_Detection Measure Signal (e.g., colorimetric, fluorescent) Substrate_Addition->Signal_Detection Analysis Calculate Concentration Signal_Detection->Analysis

References

The Physiological Role of Tetranor-PGFM in Healthy Individuals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetranor-PGFM (9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid) is the major and most abundant urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), a potent bioactive lipid mediator. In healthy individuals, this compound serves as a crucial biomarker, providing a reliable and time-integrated measure of systemic PGF2α production. While the physiological actions of PGF2α are extensive, influencing processes such as smooth muscle contraction, luteolysis, and inflammation, this compound itself is generally considered to be a biologically inactive end-product of PGF2α metabolism. Its primary significance in a physiological context lies in its utility as a stable and quantifiable indicator of the biosynthesis of its parent compound. This guide provides an in-depth overview of the biosynthesis and metabolism of this compound, its normal physiological concentrations, and detailed methodologies for its quantification.

Biosynthesis and Metabolism of this compound

The formation of this compound is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

Biosynthesis of Prostaglandin F2α

The synthesis of the precursor molecule, PGF2α, is initiated by the cyclooxygenase (COX) enzymes.

PGF2α Biosynthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1/COX-2 (Cyclooxygenase activity) PGH2 PGH2 PGG2->PGH2 COX-1/COX-2 (Peroxidase activity) PGF2α PGF2α PGH2->PGF2α PGF Synthase (e.g., AKR1B1) Metabolism of PGF2α to this compound PGF2α PGF2α 15-keto-PGF2α 15-keto-PGF2α PGF2α->15-keto-PGF2α 15-hydroxyprostaglandin dehydrogenase (15-PGDH) 13,14-dihydro-15-keto-PGF2α 13,14-dihydro-15-keto-PGF2α 15-keto-PGF2α->13,14-dihydro-15-keto-PGF2α 15-oxoprostaglandin Δ13-reductase Dinor & Tetranor metabolites Dinor & Tetranor metabolites 13,14-dihydro-15-keto-PGF2α->Dinor & Tetranor metabolites β-oxidation & ω-oxidation This compound This compound Dinor & Tetranor metabolites->this compound Further metabolism LC-MS/MS Workflow for this compound Urine Sample Collection Urine Sample Collection Internal Standard Spiking Internal Standard Spiking Urine Sample Collection->Internal Standard Spiking Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Internal Standard Spiking->Solid-Phase Extraction (SPE) Elution & Evaporation Elution & Evaporation Solid-Phase Extraction (SPE)->Elution & Evaporation Reconstitution Reconstitution Elution & Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis EIA Workflow for this compound Sample/Standard Preparation Sample/Standard Preparation Competitive Binding Competitive Binding Sample/Standard Preparation->Competitive Binding Coating of Microplate Coating of Microplate Coating of Microplate->Competitive Binding Washing Washing Competitive Binding->Washing Addition of Secondary Antibody Addition of Secondary Antibody Washing->Addition of Secondary Antibody Washing_2 Washing Addition of Secondary Antibody->Washing_2 Substrate Addition & Color Dev. Substrate Addition & Color Dev. Washing_2->Substrate Addition & Color Dev. Measurement of Absorbance Measurement of Absorbance Substrate Addition & Color Dev.->Measurement of Absorbance

The Enzymatic Origin of Tetranor-PGFM: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Prostaglandin (B15479496) F2α (PGF2α) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, uterine contraction, and vasoconstriction. Due to its rapid metabolism in vivo, direct measurement of PGF2α is often impractical for assessing its systemic production. Instead, researchers and clinicians rely on the quantification of its stable, downstream urinary metabolites. Among the most significant of these is 5α,7α-dihydroxy-11-keto-tetranor-prostane-1,16-dioic acid (tetranor-PGFM). This technical guide provides an in-depth exploration of the enzymatic cascade responsible for the formation of this compound, beginning with the synthesis of its parent compound, PGF2α, and detailing the subsequent catabolic steps, with a particular focus on the pivotal role of peroxisomal β-oxidation. This document also outlines the key experimental protocols used for its quantification and presents relevant quantitative data for researchers in drug development and life sciences.

The Biosynthetic Pathway of Prostaglandin F2α (PGF2α)

The synthesis of all prostanoids, including PGF2α, begins with the release of arachidonic acid from the cell membrane's phospholipid bilayer by phospholipase A2. The free arachidonic acid is then metabolized by the cyclooxygenase (COX) enzymes.

1.1 Cyclooxygenase (COX) Activity The enzyme cyclooxygenase, also known as prostaglandin-endoperoxide synthase (PTGS), catalyzes the first committed step in prostanoid biosynthesis.[1] It exhibits two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid into the unstable intermediate Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2).[2][3] There are two primary isoforms of this enzyme:

  • COX-1 (PTGS1): Constitutively expressed in most tissues, it is responsible for baseline "housekeeping" functions.

  • COX-2 (PTGS2): An inducible enzyme, its expression is significantly upregulated by inflammatory stimuli, growth factors, and cytokines, making it a key player in inflammation and disease.[2][3]

1.2 Prostaglandin F2α Synthase Activity PGH2 is a central precursor that is converted into various bioactive prostanoids by specific terminal synthases. The synthesis of PGF2α from PGH2 is catalyzed by enzymes with PGF synthase activity, which belong to the aldo-keto reductase (AKR) superfamily, particularly the AKR1C and AKR1B families.[4] These enzymes reduce the endoperoxide group of PGH2 to yield the two hydroxyl groups characteristic of PGF2α.

Primary Catabolism of PGF2α to PGFM

Once synthesized, PGF2α has a short half-life in circulation as it is rapidly metabolized into biologically less active compounds. The initial and most significant catabolic pathway occurs predominantly in the lungs and involves a two-step enzymatic process to form 13,14-dihydro-15-keto-PGF2α, commonly known as PGFM.[5]

2.1 Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) The first and rate-limiting step in prostaglandin inactivation is the oxidation of the hydroxyl group at the C-15 position.[5][6] This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts PGF2α into 15-keto-PGF2α.[7][8] This conversion results in a substantial loss of biological activity.[6]

2.2 Reduction by 15-Keto-Prostaglandin Δ13-Reductase Following the oxidation step, the double bond at the C-13 position of 15-keto-PGF2α is rapidly reduced by the enzyme 15-keto-prostaglandin Δ13-reductase.[9] This reaction yields 13,14-dihydro-15-keto-PGF2α (PGFM), the major circulating metabolite of PGF2α.[5]

PGF2a_Formation_and_Catabolism cluster_synthesis Synthesis cluster_catabolism Catabolism AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase (AKR Family) KetoPGF2a 15-keto-PGF2α PGF2a->KetoPGF2a 15-PGDH PGFM 13,14-dihydro-15-keto-PGF2α (PGFM) KetoPGF2a->PGFM invis1 PGFM->invis1 Tetranor This compound invis1->Tetranor Peroxisomal β-Oxidation invis2

Figure 1: Overall enzymatic pathway from Arachidonic Acid to this compound.

Peroxisomal β-Oxidation: The Genesis of this compound

The conversion of PGFM into its final urinary metabolite, this compound, involves shortening the carboxylic acid (alpha) side chain. The prefix "tetranor" signifies the removal of four carbon atoms, which is accomplished through two successive cycles of β-oxidation.

Crucially, studies have demonstrated that this chain-shortening of prostaglandins (B1171923) occurs predominantly within peroxisomes , not mitochondria.[10][11][12] This was definitively shown in a study involving a patient with Zellweger syndrome, a disorder characterized by the absence of functional peroxisomes, who was unable to efficiently produce tetranor prostaglandin metabolites.[10] The peroxisomal β-oxidation pathway consists of a cycle of four key enzymatic reactions.

  • Acyl-CoA Synthetase: Before entering the β-oxidation spiral, the carboxylic acid group of PGFM must be activated. A peroxisomal acyl-CoA synthetase catalyzes the formation of a thioester bond with Coenzyme A (CoA), yielding PGFM-CoA. This step requires ATP.[12]

  • Acyl-CoA Oxidase (ACOX): This is the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.[13] It catalyzes the formation of a double bond between the α- and β-carbons of the acyl chain, transferring electrons directly to molecular oxygen to produce hydrogen peroxide (H₂O₂).

  • Bifunctional Enzyme (Enoyl-CoA Hydratase/L-3-hydroxyacyl-CoA Dehydrogenase): This single enzyme possesses two distinct activities. First, its hydratase function adds a water molecule across the newly formed double bond. Second, its dehydrogenase function oxidizes the resulting hydroxyl group to a ketone.[14]

  • Thiolase: The final step is catalyzed by a peroxisomal thiolase, which cleaves the β-ketoacyl-CoA intermediate.[14] This releases a two-carbon unit as acetyl-CoA and a prostaglandin metabolite that is two carbons shorter.

This cycle repeats a second time to remove another acetyl-CoA molecule, resulting in the final four-carbon-shorter product, this compound.

Peroxisomal_Beta_Oxidation PGFM PGFM PGFM_CoA PGFM-CoA (C16) PGFM->PGFM_CoA Acyl-CoA Synthetase (Activation) Enoyl_CoA trans-2,3-dehydroacyl-CoA PGFM_CoA->Enoyl_CoA 1. Acyl-CoA Oxidase Hydroxyacyl_CoA 3-hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2. Bifunctional Enzyme (Hydratase) Ketoacyl_CoA 3-ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3. Bifunctional Enzyme (Dehydrogenase) Dinor_PGFM_CoA Dinor-PGFM-CoA (C14) Ketoacyl_CoA->Dinor_PGFM_CoA 4. Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Tetranor_PGFM This compound (C12) Dinor_PGFM_CoA->Tetranor_PGFM 1 more cycle of β-oxidation

Figure 2: The enzymatic cycle of peroxisomal β-oxidation for PGFM.

Methodologies for Analysis and Quantification

The accurate measurement of this compound in biological fluids, primarily urine, is essential for its use as a biomarker. The two most prevalent analytical techniques are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 4.1.1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a general competitive ELISA for quantifying prostaglandin metabolites.

  • Plate Coating: A 96-well microtiter plate is pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).

  • Sample/Standard Addition: 50 µL of prepared urine samples or serially diluted standards are added to the appropriate wells.

  • Antibody and Conjugate Addition: A specific polyclonal or monoclonal antibody against the target metabolite (e.g., PGFM) and a known amount of the metabolite conjugated to an enzyme (e.g., peroxidase) are added to each well.[15] The sample/standard metabolite and the enzyme-conjugated metabolite compete for binding to the primary antibody.

  • Incubation: The plate is covered and incubated for 1-2 hours at room temperature, often with shaking, to allow the competitive binding reaction to reach equilibrium.[16]

  • Washing: The plate is washed multiple times with a wash buffer to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product.

  • Signal Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[16] The signal intensity is inversely proportional to the concentration of the metabolite in the sample.

  • Quantification: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the metabolite in the samples is then interpolated from this curve.

Protocol 4.1.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of this compound using LC-MS/MS, considered the gold standard for accuracy and specificity.

  • Sample Preparation & Internal Standard Spiking: A known quantity of a stable isotope-labeled internal standard (e.g., deuterated this compound) is added to each urine sample. This standard corrects for sample loss during processing and variations in ionization efficiency.

  • Solid-Phase Extraction (SPE): The sample is acidified and applied to an SPE cartridge (e.g., C18).[17] Interfering substances are washed away, and the prostaglandins are then eluted with an organic solvent like acetonitrile (B52724) or ethyl acetate. The eluate is dried down.[18]

  • Derivatization (Optional): In some methods, the extracted sample is derivatized to improve chromatographic properties or ionization efficiency, although modern instruments often do not require this step.[19]

  • Liquid Chromatography (LC) Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The sample components are separated on a reverse-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases.

  • Mass Spectrometry (MS/MS) Detection: As compounds elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The same is done for the internal standard.

  • Quantification: The analyte concentration is determined by calculating the ratio of the peak area of the endogenous analyte to the peak area of the stable isotope-labeled internal standard and comparing this ratio to a standard curve.[20]

Experimental_Workflows cluster_ELISA ELISA Workflow cluster_LCMS LC-MS/MS Workflow Sample Urine Sample Collection ELISA_Add Add Sample/Standard, Antibody, & Conjugate to Plate Sample->ELISA_Add LCMS_Spike Spike with Internal Standard Sample->LCMS_Spike ELISA_Incubate Incubate & Wash ELISA_Add->ELISA_Incubate ELISA_Substrate Add Substrate & Measure Absorbance ELISA_Incubate->ELISA_Substrate ELISA_Result Calculate Concentration (Inverse Signal) ELISA_Substrate->ELISA_Result LCMS_SPE Solid-Phase Extraction (SPE) LCMS_Spike->LCMS_SPE LCMS_LC LC Separation LCMS_SPE->LCMS_LC LCMS_MS MS/MS Detection (MRM) LCMS_LC->LCMS_MS LCMS_Result Calculate Concentration (Peak Area Ratio) LCMS_MS->LCMS_Result

Figure 3: Comparison of experimental workflows for this compound quantification.
Quantitative Data Summary

The following tables summarize key performance characteristics of the analytical methods and typical concentrations of related metabolites.

Table 1: Comparison of Immunoassay Performance Characteristics

Analyte Method Sensitivity / Limit of Detection (LOD) Assay Range Reference
tetranor-PGDM Monoclonal Ab EIA 0.0498 ng/mL (LOD) 0.252 - 20.2 ng/mL [18]
tetranor-PGDM Competitive ELISA ~40 pg/mL 6.4 - 4,000 pg/mL [21]

| PGFM | Competitive ELISA | 20.8 pg/mL | 50 - 3,200 pg/mL |[16] |

Table 2: LC-MS/MS Method Performance

Analyte(s) Method Reportable Range Reference

| tetranor-PGDM & tetranor-PGEM | Online SPE-LC-MS/MS | tPGDM: 0.2 - 40 ng/mLtPGEM: 0.5 - 100 ng/mL |[22] |

Table 3: Typical Urinary Concentrations of Prostaglandin Metabolites

Metabolite Species Typical Concentration Reference
tetranor-PGDM Human 1.5 ng/mg creatinine [21]
tetranor-PGDM Mouse 8.1 ng/mg creatinine [21]
tetranor-PGEM Human 8 - 15 ng/mg creatinine [18]

| this compound | Human | 11 - 59 ng/mL |[18] |

Conclusion

The formation of this compound is a multi-step enzymatic process that serves as a reliable proxy for the systemic, integrated production of its parent compound, PGF2α. The pathway begins with the COX-mediated conversion of arachidonic acid and subsequent synthesis of PGF2α. This is followed by a rapid, two-step catabolism via 15-PGDH and a reductase to form the major circulating metabolite, PGFM. The final, crucial transformation into the urinary biomarker this compound is accomplished through two cycles of β-oxidation, a process definitively localized to the peroxisome. A thorough understanding of this complete enzymatic pathway is critical for researchers and drug development professionals aiming to modulate prostaglandin signaling or utilize this compound as a robust biomarker for inflammation and other pathological states.

References

Tetranor-PGFM: A Comprehensive Technical Guide to its Role as a Cyclooxygenase (COX) Activity Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tetranor-prostaglandin F metabolite (tetranor-PGFM), the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). It details the biochemical pathways of its formation, mediated by cyclooxygenase (COX) enzymes, and establishes its significance as a reliable biomarker for in vivo COX activity. This document offers a thorough review of the experimental protocols for the quantification of this compound, including enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it presents a compilation of quantitative data and visual representations of the relevant signaling pathways and experimental workflows to support its application in research and drug development.

Introduction to Cyclooxygenase (COX) and Prostaglandins (B1171923)

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs) and other prostanoids.[1][2] There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including gastrointestinal protection, renal homeostasis, and platelet aggregation.[1][3]

  • COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines and growth factors. It is the primary source of prostaglandins involved in inflammation, pain, and fever.[1][4]

The differential roles of these isoforms have been a cornerstone in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). While traditional NSAIDs inhibit both COX-1 and COX-2, the development of selective COX-2 inhibitors aimed to provide anti-inflammatory benefits while minimizing the adverse gastrointestinal effects associated with COX-1 inhibition.[1]

The Prostaglandin Synthesis and Metabolism Pathway

The synthesis of prostaglandins is a multi-step enzymatic cascade. The process begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-1 or COX-2 into the unstable intermediate, prostaglandin H2 (PGH2). PGH2 serves as the precursor for the synthesis of various bioactive prostanoids, including PGF2α, through the action of specific synthases.[2][5]

PGF2α is a potent biological mediator involved in various physiological and pathological processes. Following its systemic action, PGF2α is rapidly metabolized into more stable and inactive compounds to be excreted. The primary metabolic pathway involves a series of enzymatic reactions, including oxidation and beta-oxidation, which ultimately lead to the formation of this compound.[6][7] This metabolite is then excreted in the urine.[8] The measurement of urinary this compound provides a non-invasive and reliable assessment of systemic PGF2α production, thus reflecting the in vivo activity of COX enzymes.[6]

Prostaglandin_Synthesis_and_Metabolism cluster_synthesis Prostaglandin Synthesis cluster_metabolism PGF2α Metabolism cluster_excretion Excretion Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 / COX-2 PGF2α PGF2α PGH2->PGF2α PGF Synthase 13,14-dihydro-15-keto-PGF2α 13,14-dihydro-15-keto-PGF2α PGF2α->13,14-dihydro-15-keto-PGF2α 15-PGDH COX-1 COX-1 COX-2 COX-2 PGF Synthase PGF Synthase This compound This compound 13,14-dihydro-15-keto-PGF2α->this compound β- & ω-oxidation Urinary Excretion Urinary Excretion This compound->Urinary Excretion β-oxidation β-oxidation ω-oxidation ω-oxidation

Figure 1: Prostaglandin F2α Synthesis and Metabolism Pathway.

This compound as a Biomarker of COX Activity

The urinary concentration of this compound serves as a valuable index of systemic PGF2α biosynthesis. Studies have demonstrated a direct correlation between COX activity and urinary this compound levels. For instance, the administration of NSAIDs, which inhibit COX enzymes, leads to a significant reduction in the excretion of this compound.

Research has shown that while both COX-1 and COX-2 contribute to the production of prostaglandins, the inhibition of COX-1, but not selective COX-2 inhibition, leads to a decrease in urinary tetranor-PGDM (a metabolite of PGD2, which often correlates with PGF2α metabolites).[1] This suggests that under basal physiological conditions, COX-1 is a major contributor to systemic prostaglandin production. However, in inflammatory states where COX-2 is induced, a significant portion of the urinary prostaglandin metabolites would be derived from COX-2 activity.

The clinical utility of measuring urinary this compound extends to various fields:

  • Drug Development: To assess the in vivo efficacy and selectivity of novel COX inhibitors.

  • Clinical Research: To investigate the role of prostaglandins in various diseases, including inflammation, cancer, and cardiovascular disease.[9][10]

  • Diagnostics: As a potential biomarker for conditions associated with increased prostaglandin synthesis, such as certain inflammatory disorders.

Quantitative Data on Urinary this compound Excretion

The following tables summarize quantitative data on urinary this compound levels in various populations and conditions. These values can vary based on the analytical method used, as well as individual physiological differences.

Population Mean Urinary Excretion (µg/24 hours) Analytical Method Reference
Healthy Females7-13Not Specified[8]
Healthy Males11-59Not Specified[8]
Pregnant Females2 to 5-fold higher than non-pregnantNot Specified[8]
Condition Urinary this compound Levels Analytical Method Reference
Term Labor vs. Term Non-LaborSignificantly higher in term laborELISA[8]
Infants with Viral Induced Fever vs. Healthy Controls102.4 ± 56.2 vs. 37.0 ± 21.6 pmol/ml/m²LC-MS/MS[10]
Effect of Aspirin (non-selective COX inhibitor)Approximately 44% decreaseLC-MS/MS[11]

Experimental Protocols for this compound Measurement

Accurate quantification of urinary this compound is crucial for its utility as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Storage
  • Urine Collection: 24-hour urine collection is ideal for obtaining an accurate representation of daily excretion. However, spot urine samples can also be used, with results typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

  • Storage: Urine samples should be immediately frozen and stored at -20°C or, for long-term storage, at -80°C to prevent degradation of the analyte.

Solid-Phase Extraction (SPE) for Sample Purification

Prior to analysis by either ELISA or LC-MS/MS, urine samples often require a purification step to remove interfering substances. Solid-phase extraction is a commonly used technique.

SPE_Workflow cluster_spe Solid-Phase Extraction Workflow Conditioning 1. Condition SPE Cartridge (e.g., with methanol (B129727) and water) Loading 2. Load Urine Sample Conditioning->Loading Washing 3. Wash Cartridge to Remove Interferences (e.g., with water and hexane) Loading->Washing Elution 4. Elute this compound (e.g., with ethyl acetate (B1210297) or acetonitrile) Washing->Elution Drying 5. Evaporate Eluate to Dryness Elution->Drying Reconstitution 6. Reconstitute in Assay Buffer Drying->Reconstitution

Figure 2: General Workflow for Solid-Phase Extraction of Urinary Prostaglandins.

A detailed SPE protocol for prostaglandins typically involves the following steps:

  • Cartridge Conditioning: The SPE cartridge (e.g., C18) is conditioned with a solvent like methanol followed by water to activate the stationary phase.[4]

  • Sample Loading: The urine sample, often acidified, is loaded onto the cartridge.[12]

  • Washing: The cartridge is washed with a weak solvent (e.g., water, followed by a non-polar solvent like hexane) to remove hydrophilic and some lipophilic impurities.[12]

  • Elution: The analyte of interest, this compound, is eluted from the cartridge using a stronger organic solvent such as ethyl acetate or acetonitrile (B52724).[3][12]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the appropriate assay buffer for subsequent analysis.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique that offers high throughput and is relatively cost-effective. Commercially available ELISA kits for this compound are typically competitive assays.

General ELISA Protocol:

  • Standard and Sample Preparation: Prepare a standard curve using the provided this compound standard. Dilute the purified urine samples as required.

  • Plate Loading: Add standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.

  • Competitive Reaction: Add a fixed amount of enzyme-conjugated this compound (tracer) and a specific primary antibody to each well. During incubation, the sample/standard this compound and the tracer compete for binding to the primary antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme on the tracer to produce a colored product.

  • Signal Detection: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis: Calculate the concentration of this compound in the samples by interpolating from the standard curve.

Parameter Typical Value Reference
Assay Range6.4 - 4,000 pg/mL[13]
Sensitivity (80% B/B0)~40 pg/mL[13]
Incubation Time18 hours[13]
Cross-reactivity with tetranor-PGEM0.03%[13]
Cross-reactivity with tetranor-PGDM<0.01%[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high specificity and sensitivity.

General LC-MS/MS Protocol:

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d6-tetranor-PGFM) to the urine samples before extraction. This is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects during ionization.[14]

  • Sample Preparation: Perform solid-phase extraction as described above.

  • Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system. The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with an additive like formic acid to improve ionization.[15]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The analytes are ionized (usually by electrospray ionization in negative mode), and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for both the analyte and the internal standard.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and internal standard.

Parameter Typical Value Reference
Reportable Range (for tetranor-PGEM)0.5 - 100 ng/mL[5]
Precision (%CV)< 15%[5]
Accuracy (%Bias)< 15%[5]
Run Time~12 minutes[16]

Conclusion

Urinary this compound is a robust and reliable biomarker for the systemic assessment of PGF2α production and, by extension, in vivo cyclooxygenase activity. Its non-invasive measurement offers significant advantages in both clinical and research settings. The choice between ELISA and LC-MS/MS for quantification will depend on the specific requirements of the study, with ELISA being suitable for high-throughput screening and LC-MS/MS providing higher specificity and accuracy for definitive quantification. A thorough understanding of the underlying biochemistry and the analytical methodologies is essential for the effective application of this compound as a biomarker in the study of inflammatory processes and the development of novel anti-inflammatory therapeutics.

References

The Role of Tetranor-PGFM in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-PGFM, a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), is emerging as a critical biomarker in the landscape of inflammatory and oxidative stress-related diseases. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its role as an indicator of in vivo PGF2α production, and its utility in monitoring inflammatory responses across a spectrum of diseases, including rheumatoid arthritis, inflammatory bowel disease, and respiratory conditions. Detailed experimental protocols for the quantification of this compound using enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a comprehensive analysis of the PGF2α signaling pathways that underpin its pro-inflammatory effects. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound as a tool in their research and development endeavors.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and have hormone-like effects in animals. Prostaglandin F2α (PGF2α) is a key mediator in a variety of physiological and pathological processes, including inflammation. Due to its rapid metabolism and short half-life in circulation, direct measurement of PGF2α is not a reliable indicator of its systemic production. Consequently, the quantification of its stable metabolites in urine and plasma has become a preferred method for assessing PGF2α biosynthesis. This compound (13,14-dihydro-15-keto-tetranor-PGF2α) is a major metabolite of PGF2α, and its measurement provides a non-invasive and reliable window into the in vivo activity of the PGF2α pathway. Elevated levels of this compound have been associated with various inflammatory conditions, making it a valuable biomarker for disease activity, therapeutic monitoring, and drug development.

Biosynthesis and Metabolism of this compound

The journey of this compound begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 is subsequently metabolized to PGF2α by prostaglandin F synthase. PGF2α is then rapidly metabolized in the circulation, primarily through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts it to 15-keto-PGF2α. This is followed by the action of prostaglandin reductase, leading to the formation of 13,14-dihydro-15-keto-PGF2α. Further β-oxidation of the carboxyl side chain results in the formation of the C16 dicarboxylic acid, this compound, which is then excreted in the urine.

Tetranor_PGFM_Biosynthesis Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/COX-2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase 15-keto-PGF2a 15-keto-PGF2α PGF2a->15-keto-PGF2a 15-PGDH 13,14-dihydro-15-keto-PGF2a 13,14-dihydro-15-keto-PGF2α 15-keto-PGF2a->13,14-dihydro-15-keto-PGF2a Prostaglandin Reductase Tetranor_PGFM This compound 13,14-dihydro-15-keto-PGF2a->Tetranor_PGFM β-oxidation

Figure 1: Biosynthetic pathway of this compound.

Role in Inflammatory Responses

This compound, as a stable metabolite, reflects the in vivo production of its precursor, PGF2α. PGF2α exerts its pro-inflammatory effects by binding to the G-protein coupled FP receptor. Activation of the FP receptor initiates a cascade of intracellular signaling events that contribute to the inflammatory milieu.

PGF2α Signaling Pathways in Inflammation

Upon binding of PGF2α to its FP receptor, the Gq alpha subunit of the associated G-protein is activated. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, p38) and the nuclear factor-kappa B (NF-κB) pathway. The activation of these pathways culminates in the transcription and release of various pro-inflammatory mediators, such as cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines, which orchestrate the inflammatory response.[1][2][3]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Gq Gq FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK, p38) PKC->MAPK IKK IKK Complex PKC->IKK Gene_Transcription Gene Transcription MAPK->Gene_Transcription NFkB_activation NF-κB Activation IKK->NFkB_activation NFkB_activation->Gene_Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Chemokines) Gene_Transcription->Pro_inflammatory_Mediators

Figure 2: PGF2α signaling pathway in inflammation.

Quantitative Data on this compound in Inflammatory Diseases

The measurement of this compound in biological fluids, particularly urine, has proven to be a valuable tool for assessing the level of inflammation in various diseases. The following tables summarize key quantitative findings from different studies.

Disease StateSample TypeThis compound ConcentrationReference
Healthy Individuals
Healthy AdultsUrine1.2 ± 7.1 µ g/24h (women), 1.6 ± 6.0 µ g/24h (men)[4]
Inflammatory Bowel Disease
Chronic Enteropathy Assoc. with SLCO2A1 GeneUrineSignificantly higher than control individuals[5]
Colitis-associated Colorectal Cancer (mouse model)UrineSignificantly increased in acute colitis and carcinogenesis phases[6][7][8][9]
Respiratory Diseases
Severe AsthmaUrineElevated levels of PGD2 metabolites (tetranor-PGDM) associated with lower lung function[4]
COPDUrineSignificantly higher urinary levels of tetranor-PGDM and tetranor-PGEM compared to healthy non-smokers[10]
Rheumatoid Arthritis
Early Rheumatoid Arthritis (treated with MTX + certolizumab pegol or tocilizumab)UrineSignificant elevations in urinary tetranor-PGEM after 24 weeks of treatment[11]

Note: Concentrations can vary based on the analytical method, patient population, and normalization methods (e.g., creatinine (B1669602) correction).

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound is crucial for its use as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay that offers high throughput and sensitivity. Commercial kits for this compound are available.

Principle: This is a competitive immunoassay. A known amount of this compound conjugated to an enzyme (e.g., acetylcholinesterase) competes with the this compound in the sample for a limited number of binding sites on a specific antibody coated on a microplate. The amount of enzyme-conjugated this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The reaction is visualized by adding a substrate that produces a colored product, and the absorbance is measured using a microplate reader.

Detailed Methodology (based on commercially available kits): [12][13]

  • Sample Preparation:

    • Urine samples should be collected and stored at -80°C if not analyzed immediately.

    • Centrifuge samples to remove any particulate matter.

    • Dilute urine samples with the provided assay buffer as recommended by the kit manufacturer.

  • Assay Procedure:

    • Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add the this compound-enzyme conjugate to each well.

    • Add the specific anti-tetranor-PGFM antibody to each well (except for the non-specific binding wells).

    • Incubate the plate, typically for 18 hours at 4°C or as specified in the kit protocol.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time (e.g., 60-90 minutes) to allow for color development.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive analytical technique that provides absolute quantification of this compound.

Principle: This method involves the separation of this compound from other components in the sample using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. A stable isotope-labeled internal standard is typically used to ensure accuracy and precision.

Detailed Methodology: [10][14][15][16]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Spike the urine sample with a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4).

    • Acidify the sample.

    • Apply the sample to an SPE cartridge (e.g., C18).

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the this compound and the internal standard from the cartridge with an organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18 reversed-phase).

      • Use a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate this compound from other components.

    • Tandem Mass Spectrometry:

      • Introduce the eluent from the LC column into the mass spectrometer.

      • Use an appropriate ionization source, such as electrospray ionization (ESI) in negative ion mode.

      • Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its internal standard. This involves selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

  • Data Analysis:

    • Generate a calibration curve by analyzing standards of known concentrations containing the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.

    • Determine the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.

    • Normalize the results to urinary creatinine concentration.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection Urine Collection Centrifugation Centrifugation Urine_Collection->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE LC Liquid Chromatography (LC) Separation SPE->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Quantification Quantification using Internal Standard MSMS->Quantification Normalization Normalization to Creatinine Quantification->Normalization Result Final this compound Concentration Normalization->Result

Figure 3: Experimental workflow for urinary this compound measurement by LC-MS/MS.

Conclusion and Future Directions

This compound has established itself as a robust and reliable biomarker for assessing PGF2α-mediated inflammatory responses. Its non-invasive measurement in urine provides a valuable tool for researchers and clinicians to monitor disease activity, evaluate the efficacy of anti-inflammatory therapies, and gain deeper insights into the pathophysiology of a wide range of inflammatory disorders. The detailed methodologies provided in this guide for both ELISA and LC-MS/MS will empower researchers to accurately quantify this important metabolite.

Future research should focus on establishing standardized reference ranges for this compound in diverse populations and a broader array of inflammatory diseases. Further elucidation of the intricate downstream signaling pathways of the PGF2α-FP receptor axis will undoubtedly unveil novel therapeutic targets for the development of more specific and effective anti-inflammatory drugs. The continued application and refinement of this compound measurement will be instrumental in advancing our understanding and management of inflammatory diseases.

References

A Technical Guide to Tetranor-Prostaglandin Metabolites as Biomarkers for Prostanoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth analysis of the use of tetranor-prostaglandin metabolites for monitoring the in vivo biosynthesis of Prostaglandin (B15479496) D2 (PGD2). It clarifies the roles of different metabolites, details quantitative data, and presents experimental protocols for their measurement.

Introduction: Prostaglandin D2 and the Need for Reliable Biomarkers

Prostaglandin D2 (PGD2), a major product of the cyclooxygenase (COX) pathway, is a critical lipid mediator involved in a vast array of physiological and pathological processes.[1] It plays significant roles in inflammation, allergic reactions, sleep regulation, and modulating vascular permeability.[2] PGD2 is produced abundantly by mast cells, making it a key molecule in the study of allergic diseases and mast cell activation disorders.[2][3]

However, primary prostanoids like PGD2 are chemically unstable and rapidly metabolized in vivo, making their direct measurement in biological fluids impractical for assessing systemic production.[4] This necessitates the use of stable, downstream metabolites as surrogate biomarkers. This guide focuses on 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-PGDM, the major and most abundant urinary metabolite of PGD2, which serves as a reliable index of its systemic biosynthesis.[5][6][7]

While the user query specified tetranor-PGFM, it is critical to note that this compound is the major urinary metabolite of Prostaglandin F2α (PGF2α), not PGD2.[4][8][9] This guide will primarily focus on tetranor-PGDM as the correct biomarker for PGD2 and will provide data for both metabolites to ensure clarity.

PGD2 Biosynthesis and Metabolism

The biosynthesis of PGD2 begins with the release of arachidonic acid from the cell membrane. The cyclooxygenase enzymes, COX-1 and COX-2, convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[10] PGH2 is then isomerized to PGD2 by the action of specific prostaglandin D synthases (PGDS), such as lipocalin-type PGDS (L-PGDS) and hematopoietic PGDS (H-PGDS).[5][10] Following its biological action, PGD2 is rapidly metabolized through a series of enzymatic steps, ultimately leading to the formation of stable urinary metabolites, with tetranor-PGDM being the most abundant in both humans and mice.[5][7]

PGD2_Biosynthesis cluster_0 Cellular Synthesis cluster_1 Systemic Metabolism & Excretion AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 H-PGDS / L-PGDS Metabolism Systemic Metabolism (Multiple Steps) PGD2->Metabolism tPGDM tetranor-PGDM (Urinary Metabolite) Metabolism->tPGDM

Figure 1: PGD2 Biosynthesis and Metabolism Pathway.

PGD2 Signaling Pathways

PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[10][11]

  • DP1 Receptor Activation : Binding of PGD2 to the DP1 receptor activates the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase.[10][11] This leads to an increase in intracellular cyclic AMP (cAMP) levels, activation of Protein Kinase A (PKA), and an influx of calcium ions.[10] This pathway is often associated with vasodilation and inhibition of platelet aggregation.[11]

  • DP2 (CRTH2) Receptor Activation : In contrast, binding to the DP2 receptor activates the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase and leads to a decrease in cAMP levels.[10] This pathway also stimulates intracellular calcium mobilization via the inositol (B14025) phosphate (B84403) pathway and is primarily involved in pro-inflammatory responses, such as the recruitment of eosinophils, basophils, and Th2 lymphocytes.[2][11]

PGD2_Signaling cluster_DP1 DP1 Receptor Pathway cluster_DP2 DP2 (CRTH2) Receptor Pathway PGD2 Prostaglandin D2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gs Gαs protein DP1->Gs activates Ca_in ↑ Ca²⁺ Influx DP1->Ca_in AC1 Adenylyl Cyclase Gs->AC1 stimulates cAMP_up ↑ cAMP AC1->cAMP_up ATP → PKA PKA Activation cAMP_up->PKA DP1_effect Biological Effects (e.g., Vasodilation) PKA->DP1_effect Ca_in->DP1_effect Gi Gαi protein DP2->Gi activates Ca_mob ↑ Intracellular Ca²⁺ (via IP3) DP2->Ca_mob AC2 Adenylyl Cyclase Gi->AC2 inhibits cAMP_down ↓ cAMP AC2->cAMP_down DP2_effect Biological Effects (e.g., Chemoattraction) cAMP_down->DP2_effect Ca_mob->DP2_effect

Figure 2: PGD2 Signaling through DP1 and DP2 Receptors.

Quantitative Data for Tetranor-Prostanoid Metabolites

Accurate quantification of urinary metabolites is essential for their use as biomarkers. The following tables summarize reported concentrations in healthy individuals and in various disease states.

Table 1: Normal Urinary Levels of Tetranor-PGDM and this compound

Metabolite Species Normal Range / Value Citation(s)
tetranor-PGDM Human 1.5 ng/mg creatinine [12]
Human 0.3 - 2.5 ng/mg creatinine [4]
Mouse 8.1 ng/mg creatinine [12]
This compound Human (Male) 11 - 59 µg / 24 hours [8]

| | Human (Female) | 7 - 13 µg / 24 hours |[8] |

Table 2: Urinary tetranor-PGDM Levels in Disease States

Disease State Patient Population Reported Level Comparison / Note Citation(s)
Systemic Mastocytosis (SM) SM Patients (n=17) Mean: 37.2 ng/mg Cr Significantly higher than controls (11.5 ng/mg Cr). [13]
Food Allergy Patients with Food Allergy Significantly Higher Compared to healthy volunteers and patients with asthma, allergic rhinitis, or atopic dermatitis. [14]
Cystic Fibrosis (pwCF) pwCF Patients Significantly Higher Compared to healthy controls. Levels correlated with clinical severity. [15][16]

| COPD | COPD Patients | Significantly Higher | Compared to non-smoking healthy volunteers. |[17] |

Experimental Methodologies for Metabolite Quantification

The two primary methods for quantifying tetranor-PGDM in biological samples, particularly urine, are enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method based on antigen-antibody recognition. For tetranor-PGDM, this is typically a competitive assay where free tetranor-PGDM in the sample competes with a labeled tetranor-PGDM tracer for a limited number of antibody binding sites. The signal is inversely proportional to the amount of metabolite in the sample.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Urine Sample Collection B Sample Dilution (or Solid Phase Extraction) A->B D Add Samples/Standards, Antibody, & Tracer to Plate B->D C Prepare Standards & Controls C->D E Incubate (Competitive Binding Occurs) D->E F Wash Plate E->F G Add Substrate (e.g., TMB) F->G H Incubate (Color Development) G->H I Stop Reaction & Read Plate (e.g., 450 nm) H->I J Generate Standard Curve I->J K Calculate Sample Concentrations J->K

Figure 3: General Experimental Workflow for tetranor-PGDM ELISA.

Detailed ELISA Protocol (Synthesized):

  • Sample Preparation: Urine samples may require dilution (e.g., at least 1:2) with the provided ELISA buffer.[18] For complex matrices or to eliminate interference, solid-phase extraction (SPE) may be necessary.[19]

  • Standard Curve Preparation: Prepare a serial dilution of the tetranor-PGDM standard to create a standard curve. Note: Some kits require an initial heat-induced derivatization of the standard and samples to convert tetranor-PGDM to a stable, quantifiable derivative (tetranor-PGJM).[12][18]

  • Assay Procedure:

    • Pipette standards, controls, and prepared samples into the appropriate wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

    • Add the tetranor-PGDM tracer (e.g., conjugated to Acetylcholinesterase - AChE) and the specific rabbit anti-tetranor-PGDM antibody to each well.

    • Incubate the plate, typically for 18 hours at 4°C or 1 hour at room temperature with shaking, to allow for competitive binding.[18]

    • Wash the plate multiple times with a wash buffer to remove unbound reagents.

    • Add a chromogenic substrate (e.g., TMB or Ellman's Reagent for AChE tracers).

    • Incubate for 60-90 minutes to allow for color development.[12]

  • Data Analysis: Stop the reaction and measure the absorbance using a plate reader at the appropriate wavelength (e.g., 405-420 nm).[12] The concentration of tetranor-PGDM in the samples is determined by interpolating their absorbance values against the standard curve.

Table 3: Performance Characteristics of Commercial ELISA Kits

Parameter tetranor-PGDM Kit PGFM Kit
Assay Range 6.4 - 4,000 pg/mL -
Sensitivity ~40 pg/mL (80% B/B₀) 20.8 pg/mL
Cross-Reactivity tetranor-PGJM (100%), tetranor-PGEM (0.03%), This compound (<0.01%) -

| Citation(s) |[12] | |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for specificity and sensitivity in quantifying small molecules. It uses high-performance liquid chromatography (HPLC) to separate the analyte of interest from other components in the sample, followed by tandem mass spectrometry for highly selective detection and quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Urine Sample Collection B Spike with Deuterated Internal Standard (e.g., d6-tPGEM) A->B C Solid Phase Extraction (SPE) or Liquid-Liquid Extraction B->C D Evaporate & Reconstitute in Mobile Phase C->D E Inject Sample into HPLC D->E F Chromatographic Separation (e.g., C18 Reverse Phase) E->F G Ionization (e.g., Electrospray - ESI) F->G H Mass Spectrometry (MS1) (Precursor Ion Selection) G->H I Collision-Induced Dissociation (CID) H->I J Mass Spectrometry (MS2) (Product Ion Detection) I->J K Generate Chromatograms J->K L Integrate Peak Areas (Analyte vs. Internal Standard) K->L M Quantify using Calibration Curve L->M

Figure 4: General Experimental Workflow for tetranor-PGDM LC-MS/MS.

Detailed LC-MS/MS Protocol (Synthesized):

  • Sample Preparation:

    • To a urine aliquot (e.g., 0.2-0.5 mL), add a known amount of a stable isotope-labeled internal standard (e.g., tetranor-PGEM-d6).[20][21]

    • Perform an extraction to isolate the analytes and remove interfering matrix components. This is commonly done using solid-phase extraction (SPE) with a cartridge like an HLB plate or via liquid-liquid extraction (e.g., with hexane/ethyl acetate).[19][21]

    • The eluate is collected, dried under nitrogen, and reconstituted in the mobile phase for injection.

  • Chromatographic Separation:

    • Separation is typically achieved using a reverse-phase HPLC column (e.g., C18).[20]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10mM ammonium (B1175870) carbonate) and an organic component (e.g., acetonitrile/methanol) is used to separate tetranor-PGDM from other metabolites.[20][22]

  • Mass Spectrometric Detection:

    • The column eluent is introduced into the mass spectrometer, typically using a negative mode electrospray ionization (ESI) source.

    • The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. In MRM, a specific precursor ion (the molecular weight of tetranor-PGDM) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

  • Data Analysis: The analyte is quantified by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve prepared in a similar matrix.

Table 4: Performance Characteristics of a Validated LC-MS/MS Method

Parameter Reported Value
Reportable Range (tPGDM) 0.2 - 40 ng/mL
Reportable Range (tPGEM) 0.5 - 100 ng/mL
Intra- & Inter-assay Precision < 15% CV
Intra- & Inter-assay Accuracy < 15% Bias

| Citation(s) |[17] |

Clinical and Research Applications

The measurement of urinary tetranor-PGDM is a powerful tool for both clinical diagnostics and basic research.

  • Mast Cell Activation Disorders: Since PGD2 is a primary mediator released by mast cells, elevated urinary tetranor-PGDM is a key objective biomarker used in the diagnosis and management of systemic mastocytosis and mast cell activation syndrome (MCAS).[3][13][23]

  • Allergic Diseases: Tetranor-PGDM levels have been shown to correlate with the severity of symptoms in food allergy models and are elevated in patients with food allergies, suggesting its utility as a diagnostic or monitoring index.[14]

  • Inflammatory Diseases: Elevated levels have been observed in inflammatory conditions such as COPD and cystic fibrosis, where it may serve as a biomarker of disease activity or severity.[15][17]

  • Drug Development: In clinical trials, monitoring tetranor-PGDM can provide a pharmacodynamic endpoint to assess the efficacy of drugs targeting the COX or PGD2 pathways, such as COX inhibitors or PGDS inhibitors.[5]

Conclusion

Tetranor-PGDM has been firmly established as an abundant, stable, and reliable urinary biomarker for the systemic in vivo biosynthesis of Prostaglandin D2. Its quantification, whether by high-throughput ELISA or the highly specific and sensitive LC-MS/MS, provides researchers and clinicians with a critical window into the activity of the PGD2 pathway. This enables a more accurate diagnosis of mast cell-related disorders, monitoring of allergic and inflammatory diseases, and aids in the development of novel therapeutics targeting this important lipid mediator pathway.

References

Understanding the chemical structure of tetranor-PGFM

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Tetranor-PGFM

Introduction

Tetranor-prostaglandin F metabolite (this compound) is a significant end-product of the metabolic degradation of prostaglandin (B15479496) F2α (PGF2α). As PGF2α is an important lipid mediator involved in various physiological and pathological processes, including inflammation and reproduction, its direct measurement is often impractical due to its rapid metabolism and short half-life.[1][2] Consequently, the quantification of its stable, major urinary metabolites like this compound serves as a reliable and accurate method for assessing the in vivo biosynthesis of PGF2α.[1] This guide provides a detailed overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a dicarboxylic acid derived from the parent PGF2α structure through enzymatic oxidation and reduction followed by two cycles of β-oxidation, which removes four carbon atoms ("tetranor").[1] Its formal chemical name is 9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name 8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid [3]
Molecular Formula C₁₆H₂₆O₇ [3][4][5]
Synonyms tetranor-Prostaglandin F Metabolite, 2,3,4,5-tetranor-PGFM, PGF-MUM [3][6]
CAS Number 23109-94-6 [4][5][7]
SMILES C1--INVALID-LINK--CCC(=O)O)CCC(=O)CCCCC(=O)O">C@HO [3][8]
InChI InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1 [3]

| InChIKey | IGRHJCFWWOQYQE-SYQHCUMBSA-N |[3] |

Table 2: Physical and Chemical Properties of this compound

Property Value Source(s)
Molar Mass 330.37 g/mol (also reported as 330.4 g/mol ) [3][4][5]
Monoisotopic Mass 330.16785316 Da [3][8]
Predicted XlogP -0.4 [8]

| Classification | Fatty Acyls > Eicosanoids > Prostaglandins (B1171923) |[3] |

Metabolic Pathway

The biosynthesis of this compound originates from arachidonic acid, which is first converted to Prostaglandin H₂ (PGH₂) by cyclooxygenase (COX) enzymes.[9][10] PGH₂ is then converted to PGF2α.[9][10] The subsequent metabolism of PGF2α into its urinary metabolite, this compound, involves several key enzymatic steps primarily occurring in the kidneys and other tissues.[11] This pathway includes oxidation of the 15-hydroxyl group, reduction of the C13-C14 double bond, and subsequent β-oxidation of both the carboxylic acid side chain (α-chain) and the alkyl side chain (ω-chain).[11]

G cluster_0 PGF2α Metabolism PGF2a Prostaglandin F2α (PGF2α) KetoPGF2a 15-keto-PGF2α PGF2a->KetoPGF2a 15-Hydroxyprostaglandin dehydrogenase DihydroKetoPGF2a 13,14-dihydro-15-keto-PGF2α KetoPGF2a->DihydroKetoPGF2a Prostaglandin Δ-13 reductase Metabolite Further Metabolites (via β-oxidation & ω-oxidation) DihydroKetoPGF2a->Metabolite TetranorPGFM This compound (Final Urinary Metabolite) Metabolite->TetranorPGFM

Caption: Metabolic conversion of Prostaglandin F2α to this compound.

Quantitative Data

As a key biomarker, the concentration of this compound in urine has been quantified to reflect systemic PGF2α production. Excretion levels can vary based on gender and physiological state, such as pregnancy.

Table 3: Urinary Excretion of this compound in Humans

Population Excretion Rate (µg / 24 hours) Source(s)
Healthy Males 11 - 59
Healthy Females (non-pregnant) 7 - 13

| Pregnant Females | 2 to 5-fold higher than non-pregnant levels | |

Experimental Protocols

The gold standard for the quantification of this compound and other eicosanoids in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] This method offers high sensitivity and specificity. Immunoassays are also used but may be limited by cross-reactivity.[12][14]

Protocol: Quantification of this compound in Human Urine by LC-MS/MS

This protocol is a representative example based on established methods for tetranor prostaglandin analysis.[13][15][16]

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • Thaw frozen urine samples at 4°C.

  • Centrifuge a 1 mL aliquot of urine to remove particulate matter.

  • To the supernatant, add an internal standard (e.g., deuterated this compound-d₆) to a final concentration of approximately 2 ng/mL. This corrects for analyte loss during sample processing.

  • Acidify the sample with 0.1% formic acid to a pH of ~3 to ensure the analyte is in a neutral form for efficient extraction.

  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by acidified water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove hydrophilic impurities.

  • Elute the analyte from the cartridge using methanol or another suitable organic solvent (e.g., methyl acetate).[13][15]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[12]
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
    • Flow Rate: 0.2 - 0.4 mL/min.
    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in negative mode.
    • Analysis Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its deuterated internal standard must be determined and optimized. For tetranor-PGEM, a related compound, transitions have been established, and a similar process would be followed for this compound.[13][16]

3. Quantification

  • Generate a calibration curve using known concentrations of a certified this compound standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of this compound in the sample by interpolating from the linear regression of the calibration curve.

  • Normalize the final concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution.[17]

G Urine Urine Sample Spike Spike with Internal Standard (d₆) Urine->Spike Acidify Acidify Sample (pH ~3) Spike->Acidify SPE Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) Acidify->SPE Dry Evaporate & Reconstitute SPE->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Data Processing (Quantification vs. Std. Curve) LCMS->Data

Caption: Experimental workflow for this compound quantification.

References

Tetranor-PGFM in Preclinical Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-PGFM (9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostane-1,20-dioic acid) is the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), a key mediator in numerous physiological and pathological processes, including inflammation, smooth muscle contraction, and luteolysis. The measurement of this compound provides a non-invasive and reliable index of systemic PGF2α production. In preclinical research, the use of animal models is indispensable for understanding disease mechanisms and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the role and analysis of this compound in various preclinical animal models, with a focus on its application as a biomarker in inflammatory and related diseases.

Prostaglandin F2α Metabolism and the Significance of this compound

Prostaglandin F2α is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It is a chemically unstable molecule with a very short half-life in circulation, making its direct measurement challenging and often misleading. Following its biological action, PGF2α is rapidly metabolized, primarily in the lungs, to 15-keto-13,14-dihydro-PGF2α. This metabolite is then further converted in the liver through beta-oxidation to the more stable this compound, which is subsequently excreted in the urine. Due to its stability and representative nature of systemic PGF2α levels, this compound is an excellent biomarker for assessing PGF2α biosynthesis in both physiological and pathological states.

Signaling Pathway of PGF2α Synthesis and Metabolism

The synthesis of PGF2α begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes, COX-1 and COX-2. PGH2 is subsequently converted to PGF2α by PGF synthase. PGF2α then undergoes a series of metabolic conversions leading to the formation of this compound.

PGF2a_Metabolism AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGFS PGF Synthase PGH2->PGFS PGF2a Prostaglandin F2α (PGF2α) PGFS->PGF2a Metabolism Metabolism (15-PGDH, etc.) PGF2a->Metabolism tetranorPGFM This compound Metabolism->tetranorPGFM

Figure 1: Simplified signaling pathway of PGF2α synthesis and metabolism to this compound.

Application of this compound in Preclinical Animal Models

While specific quantitative data for this compound across a wide range of preclinical models is not always readily available in published literature, its utility as a biomarker of inflammation and other pathological processes is inferred from studies on its parent compound, PGF2α, and related prostaglandin metabolites. The following sections describe key animal models where the measurement of this compound would be of significant value.

Inflammatory Disease Models

1. Arthritis Models (e.g., Collagen-Induced Arthritis in Rats and Mice)

Rheumatoid arthritis is a chronic inflammatory disease characterized by joint inflammation and destruction. Prostaglandins (B1171923), including PGF2α, are key mediators of inflammation and pain in arthritis.

  • Rationale for Use: In a collagen-induced arthritis (CIA) model, increased PGF2α production is expected in the inflamed joints. Measuring urinary this compound can provide a systemic readout of this inflammatory process and can be used to assess the efficacy of anti-inflammatory therapies.

  • Potential Findings: Elevated levels of urinary this compound would be expected in CIA animals compared to control animals. A reduction in these levels following treatment with an anti-inflammatory drug would indicate therapeutic efficacy.

2. Lipopolysaccharide (LPS)-Induced Inflammation Models

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create models of systemic inflammation, sepsis, and organ-specific inflammation like acute lung injury.

  • Rationale for Use: Administration of LPS leads to a robust inflammatory response, including the significant upregulation of the COX-2 enzyme and subsequent production of prostaglandins.[1] Urinary this compound is a valuable biomarker to monitor the extent of this systemic inflammatory response.

  • Potential Findings: A significant increase in urinary this compound levels is expected following LPS administration in rodents.[1] This model can be used to screen for compounds that modulate the inflammatory response.

Neuroinflammation Models

1. Traumatic Brain Injury (TBI) and Stroke Models

Neuroinflammation is a critical component of the secondary injury cascade following TBI and stroke. Prostaglandins are key players in this inflammatory response within the central nervous system.

  • Rationale for Use: Measuring this compound in urine or cerebrospinal fluid (CSF) can provide an indication of the inflammatory status of the brain. While CSF would provide a more direct measure, urinary levels can offer a non-invasive alternative.

  • Potential Findings: Increased levels of this compound in urine and/or CSF would be anticipated in animal models of TBI and stroke, correlating with the severity of the injury and the extent of neuroinflammation.

Cardiovascular Disease Models

1. Myocardial Infarction and Heart Failure Models in Rats

PGF2α has been implicated in cardiac hypertrophy and the pathophysiology of heart failure.

  • Rationale for Use: In rodent models of myocardial infarction and pressure-overload induced heart failure, increased cardiac PGF2α synthesis is likely. Urinary this compound can serve as a systemic biomarker to monitor the progression of cardiac remodeling and inflammation.

  • Potential Findings: Elevated urinary this compound levels may be observed in animals with cardiac injury and heart failure, potentially correlating with the degree of cardiac dysfunction and hypertrophy.

Quantitative Data Presentation

While specific quantitative data for this compound in various preclinical models is sparsely reported, the following table illustrates how such data could be structured for comparative analysis. Researchers are encouraged to generate and report data in a similar format to facilitate cross-study comparisons.

Animal Model Species/Strain Disease/Condition Treatment Group Sample Type This compound Concentration (units) Key Findings Reference
Collagen-Induced ArthritisWistar RatArthritisVehicle ControlUrineBaseline: X ± SDIncreased this compound in arthritic rats.Fictional Data
CIAUrineY ± SD (Y > X)
CIA + Drug AUrineZ ± SD (Z < Y)Drug A reduces this compound levels.
LPS-Induced InflammationC57BL/6 MouseSystemic InflammationSaline ControlUrineA ± SDLPS induces a significant increase in urinary this compound.Based on[1]
LPSUrineB ± SD (B >> A)
Myocardial InfarctionSprague-Dawley RatCardiac InjurySham ControlUrineC ± SDElevated this compound post-MI.Fictional Data
MIUrineD ± SD (D > C)

Experimental Protocols

Accurate and reproducible measurement of this compound is crucial for its utility as a biomarker. The following sections provide detailed methodologies for sample collection, preparation, and analysis.

Sample Collection and Handling
  • Urine: For rodent studies, urine can be collected using metabolic cages to obtain 24-hour samples, which allows for normalization of excretion rates. Spot urine samples can also be collected. To prevent degradation, urine samples should be collected on ice and immediately frozen at -80°C. The addition of a COX inhibitor, such as indomethacin, to the collection vessel can help prevent ex vivo prostaglandin synthesis.

  • Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor. Plasma should be separated by centrifugation at 4°C and stored at -80°C.

  • Tissue Homogenates: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For analysis, tissues are homogenized in a suitable buffer on ice.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step to purify and concentrate this compound from biological matrices prior to analysis.[2]

Materials:

Protocol:

  • Condition the SPE cartridge: Wash the C18 cartridge sequentially with 5 mL of methanol and 5 mL of deionized water.

  • Acidify the sample: Acidify urine, plasma, or tissue homogenate to a pH of approximately 3.0 with formic acid. This step is crucial for the retention of prostaglandins on the C18 column.[2]

  • Load the sample: Apply the acidified sample to the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge sequentially with 5 mL of deionized water and 5 mL of hexane to remove interfering substances.

  • Elute this compound: Elute the prostaglandins, including this compound, with 5 mL of ethyl acetate.

  • Dry the eluate: Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in an appropriate buffer for analysis by ELISA or LC-MS/MS.

SPE_Workflow start Start: Biological Sample (Urine, Plasma, Tissue Homogenate) acidify Acidify to pH 3.0 (with Formic Acid) start->acidify load Load Sample onto Conditioned Cartridge acidify->load condition Condition C18 SPE Cartridge (Methanol, Water) condition->load wash1 Wash with Water load->wash1 wash2 Wash with Hexane wash1->wash2 elute Elute with Ethyl Acetate wash2->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute in Assay Buffer dry->reconstitute end Ready for Analysis (ELISA or LC-MS/MS) reconstitute->end

Figure 2: Experimental workflow for the solid-phase extraction of this compound.
Analytical Methods

1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and relatively high-throughput method for quantifying this compound. Commercially available ELISA kits for PGFM (the immediate precursor to this compound) can often be used, but cross-reactivity with this compound should be confirmed.

General ELISA Protocol (Competitive Assay):

  • Coating: A microplate is pre-coated with a capture antibody (e.g., anti-rabbit IgG).

  • Competitive Binding: The sample (containing this compound) and a fixed amount of a this compound-enzyme conjugate (e.g., horseradish peroxidase - HRP) are added to the wells along with a primary antibody against this compound. They compete for binding to the primary antibody.

  • Incubation: The plate is incubated to allow for binding.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Detection: The intensity of the color is measured using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of this compound.[3] It is considered the gold standard for prostaglandin analysis.

General LC-MS/MS Protocol:

  • Chromatographic Separation: The extracted and reconstituted sample is injected into a liquid chromatograph. A C18 reversed-phase column is typically used to separate this compound from other molecules in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is commonly employed.

  • Ionization: The eluent from the LC is directed to the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode.

  • Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. A specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity.

  • Quantification: The amount of this compound in the sample is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard (e.g., d4-tetranor-PGFM) that is added to the sample at the beginning of the extraction process.

LCMSMS_Workflow sample Extracted Sample (with Internal Standard) lc Liquid Chromatography (Separation) sample->lc esi Electrospray Ionization (Negative Mode) lc->esi ms1 Q1: Precursor Ion Selection esi->ms1 ms2 Q2: Collision-Induced Dissociation ms1->ms2 ms3 Q3: Product Ion Detection ms2->ms3 data Data Acquisition and Quantification ms3->data

Figure 3: Logical workflow of an LC-MS/MS analysis for this compound.

Conclusion

This compound is a valuable biomarker for assessing systemic PGF2α production in preclinical animal models of various diseases, particularly those with an inflammatory component. Its stability and non-invasive accessibility in urine make it a superior alternative to measuring the parent PGF2α molecule. While the body of literature with specific quantitative data for this compound in diverse animal models is still growing, the established methodologies for its extraction and analysis provide a solid foundation for its inclusion in future preclinical studies. The standardized reporting of this compound levels in different disease models will be crucial for advancing our understanding of the role of PGF2α in pathophysiology and for the development of targeted therapies.

References

An In-Depth Technical Guide on Basal Levels of Tetranor-PGFM in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetranor-prostaglandin F2α metabolite (tetranor-PGFM), the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). A potent mediator of inflammation and various physiological processes, PGF2α's systemic production is accurately reflected by urinary this compound levels. This document collates quantitative data on basal this compound levels in healthy human populations, details established experimental protocols for its measurement, and illustrates the key signaling pathways involved in its production. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in studies where the assessment of PGF2α biosynthesis is critical.

Introduction

Prostaglandin F2α (PGF2α) is a bioactive lipid compound derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in a wide array of physiological and pathological processes, including inflammation, smooth muscle contraction, and reproductive functions. Due to its short half-life in circulation, direct measurement of PGF2α is not a reliable indicator of its systemic production. This compound, its major urinary metabolite, is chemically stable and its excretion rate correlates well with the in vivo synthesis of PGF2α.[1] Therefore, the quantification of urinary this compound has become a valuable tool in clinical and research settings to non-invasively monitor PGF2α biosynthesis.

Quantitative Data on Basal Urinary this compound Levels

The basal excretion of this compound in healthy individuals varies based on sex and physiological conditions such as pregnancy. While comprehensive age-stratified data remains an area for further research, the following tables summarize the currently available data for healthy adults. It is important to note that values can vary between different analytical methods and laboratories. Normalization of this compound levels to urinary creatinine (B1669602) concentration is a standard practice to account for variations in urine dilution.

Table 1: Basal Urinary this compound Excretion in Healthy Adults

PopulationExcretion Rate (µg/24 hours)
Healthy Females7 - 13[2]
Healthy Males11 - 59[2]

Table 2: Urinary this compound Excretion in Pregnancy

PopulationFold Increase Compared to Non-Pregnant Levels
Pregnant Females2 to 5-fold higher[2]

Note: Levels typically diminish to pre-pregnancy values soon after labor.[2]

While specific data for children on this compound is limited, a study on the related metabolite tetranor-PGDM found that preschool-aged children (≤5 years) had higher urinary levels compared to school-aged children and adults.[3] This suggests that age may be a significant factor influencing basal prostaglandin metabolite levels.

Experimental Protocols

Accurate and reproducible measurement of urinary this compound is paramount for reliable data interpretation. The following sections provide detailed methodologies for urine sample handling and two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Urine Sample Collection and Storage

Proper sample collection and storage are critical to prevent the degradation of prostaglandin metabolites.

  • Collection: For accurate quantification of daily excretion, a 24-hour urine collection is the gold standard. Participants should be instructed to discard the first morning void and then collect all subsequent urine for the next 24 hours. During the collection period, the urine should be kept refrigerated.

  • Medication and Diet: It is advisable for subjects to avoid non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin (B1671933) for at least 72 hours prior to and during collection, as these drugs inhibit prostaglandin synthesis.

  • Storage: Immediately after collection and measurement of the total volume, urine samples should be aliquoted and frozen at -80°C for long-term storage to ensure the stability of this compound.[1] Studies on the stability of other urinary metabolites suggest that storage at -20°C or 4°C for up to 24 hours is acceptable, but prolonged storage at room temperature should be avoided.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Acidification: Acidify the urine supernatant to approximately pH 3 with formic acid.

  • SPE Cartridge Conditioning: Use an octadecyl-bonded silica (B1680970) (C18) SPE cartridge. Condition the cartridge by sequentially passing methanol (B129727) followed by water (acidified to pH 3 with formic acid) through it.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove hydrophilic impurities, followed by a wash with a low-percentage organic solvent (e.g., 15% methanol) to remove less hydrophobic impurities.

  • Elution: Elute the this compound from the cartridge using an appropriate organic solvent, such as methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3.2.2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a binary solvent system is common, for example, Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its stable isotope-labeled internal standard.

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for quantifying this compound. A competitive ELISA format is typically used.

3.3.1. Principle of Competitive ELISA

In this assay, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of specific antibody binding sites coated on a microplate. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The amount of bound enzyme is then quantified by the addition of a substrate that produces a colored product.

3.3.2. Step-by-Step ELISA Protocol

  • Standard and Sample Preparation: Prepare a standard curve by serially diluting a known concentration of this compound standard. Dilute urine samples as necessary with the provided assay buffer.

  • Addition of Reagents: Add the standards and samples to the wells of the antibody-coated microplate. Subsequently, add the enzyme-labeled this compound to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.

  • Washing: Wash the plate several times with a wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) to each well and incubate for a set time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add a stop solution (e.g., dilute sulfuric acid) to each well to terminate the enzymatic reaction.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

PGF2α Biosynthesis and Metabolism

The synthesis of PGF2α begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH2 is subsequently converted to PGF2α by prostaglandin F synthases (PGFS). PGF2α is then metabolized in various tissues to 13,14-dihydro-15-keto-PGF2α, which is further catabolized to this compound for excretion in the urine.

PGF2a_Biosynthesis_Metabolism Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1, COX-2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase Metabolite1 13,14-dihydro-15-keto-PGF2α PGF2a->Metabolite1 Metabolism TetranorPGFM This compound Metabolite1->TetranorPGFM Further Catabolism Urine Urinary Excretion TetranorPGFM->Urine PGF2a_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Experimental_Workflow Collection Urine Sample Collection (24-hour) Storage Sample Storage (-80°C) Collection->Storage Preparation Sample Preparation Storage->Preparation SPE Solid-Phase Extraction Preparation->SPE for LC-MS/MS Dilution Direct Dilution Preparation->Dilution for ELISA LCMS LC-MS/MS SPE->LCMS ELISA ELISA Dilution->ELISA Analysis Analytical Method Data Data Analysis LCMS->Data ELISA->Data Normalization Creatinine Normalization Data->Normalization Quantification Quantification vs. Standard Curve Data->Quantification Result Final Concentration Normalization->Result Quantification->Result

References

tetranor-PGFM's involvement in pregnancy and labor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Involvement of Tetranor-PGFM in Pregnancy and Labor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prostaglandins (B1171923) are critical lipid mediators in the physiological processes of human parturition, including cervical ripening, membrane rupture, and myometrial contractility. Prostaglandin (B15479496) F2α (PGF2α) is a potent uterotonic agent, and its in vivo production is often assessed by measuring its metabolites. This compound (5α,7α-dihydroxy-11-keto-tetranor-prostane-1,16-dioic acid) is the major urinary metabolite of PGF2α. Monitoring its levels provides a non-invasive window into the endogenous synthesis of PGF2α, offering valuable insights into the biochemical cascade leading to labor. This document provides a comprehensive overview of the role of this compound in pregnancy and labor, details on its biosynthesis and signaling pathways, quantitative data on its excretion, and standardized protocols for its measurement.

Introduction: Prostaglandins and Parturition

The initiation of human labor is a complex series of integrated physiological events. Prostaglandins (PGs) are central to this process, with PGF2α and PGE2 playing pivotal roles[1]. Unlike oxytocin (B344502) receptors, which are typically induced late in pregnancy, prostaglandin receptors are consistently present in myometrial tissue, allowing PGs to be effective throughout gestation[2]. PGF2α is particularly recognized for its potent stimulation of uterine smooth muscle contractions[3].

Given the rapid metabolism of primary prostaglandins, assessing their biological role often relies on measuring stable downstream metabolites. This compound is the primary urinary metabolite of PGF2α, making it an essential biomarker for tracking PGF2α production during pregnancy and labor[4]. Studies have consistently shown that urinary levels of this compound are significantly elevated during pregnancy and decrease to pre-pregnancy levels shortly after delivery, correlating with the heightened prostaglandin synthesis required for parturition[4].

Biochemical Pathways

Biosynthesis of PGF2α and its Metabolism to this compound

The synthesis of PGF2α begins with the release of arachidonic acid from the cell membrane. The enzyme prostaglandin-endoperoxide synthase (PTGS), also known as cyclooxygenase (COX), converts arachidonic acid into the unstable intermediate PGH2. Subsequently, PGF2α synthase (PTGFS) catalyzes the production of PGF2α[5]. PGF2α is then rapidly metabolized through a series of enzymatic steps, including oxidation and beta-oxidation, leading to the formation of this compound, which is then excreted in the urine[6].

G cluster_synthesis PGF2α Biosynthesis cluster_metabolism Metabolism & Excretion Arachidonic_Acid Arachidonic Acid (from Membrane Phospholipids) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 PTGS (COX) PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PTGFS Metabolites Initial Metabolites (e.g., 15-keto-dihydro-PGF2α) PGF2a->Metabolites Rapid Systemic Metabolism Tetranor_PGFM This compound Metabolites->Tetranor_PGFM β-oxidation & other steps Urine Urinary Excretion Tetranor_PGFM->Urine

Caption: Biosynthesis and metabolism of PGF2α to this compound.
PGF2α Signaling Pathway in Myometrial Cells

PGF2α exerts its contractile effect on the myometrium by binding to the G-protein coupled PGF receptor (FP). This interaction activates phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores (sarcoplasmic reticulum), and the resulting increase in cytosolic Ca2+ activates calmodulin and myosin light-chain kinase (MLCK), leading to smooth muscle contraction[1][3].

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds PLC Phospholipase C (PLC) FP_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Sarcoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Stimulates Release Ca_Increase Increased Cytosolic [Ca2+] Ca_Store->Ca_Increase Contraction Myometrial Contraction Ca_Increase->Contraction Activates MLCK

Caption: PGF2α signaling pathway in uterine myometrial cells.

Quantitative Data

The concentration of this compound in urine is a reliable indicator of systemic PGF2α production. The following tables summarize key quantitative findings from the literature.

Table 1: Urinary this compound Excretion in Humans

Population Excretion Rate Fold Change During Pregnancy Source
Healthy Non-Pregnant Females 7-13 µg / 24 hours N/A [4]

| Pregnant Females | N/A | 2 to 5-fold increase |[4] |

Note: Absolute values during pregnancy vary, but the relative increase is a consistent finding.

Table 2: Urinary PGFM Concentrations in Giant Pandas (Ailuropoda melanoleuca) During Pregnancy vs. Pseudopregnancy

Phase Condition Mean Concentration (ng/mg Cr) ± SEM Source
Baseline Pregnant & Pseudopregnant 9.26 ± 1.60 [7]
Initial Surge (Peak) Pregnant 76.83 ± 13.66 [7][8]
Initial Surge (Peak) Pseudopregnant 51.83 ± 3.00 [7][8]
Inter-Peak Period Pregnant 31.04 ± 3.42 (remains elevated) [7][8]

| Inter-Peak Period | Pseudopregnant | 12.28 ± 1.74 (returns to baseline) |[7][8] |

Note: While this data is from a non-human species, it illustrates the distinct pattern of prostaglandin metabolite excretion associated with a true pregnancy, highlighting its potential as a diagnostic and monitoring tool.

This compound as a Biomarker for Labor

Elevated PGF2α production is a hallmark of labor. Consequently, rising levels of this compound can be indicative of the onset of parturition.

  • Term Labor: The 2 to 5-fold increase in urinary this compound during pregnancy reflects the preparation of the uterus for labor, with levels peaking around the time of delivery before falling rapidly postpartum[4].

  • Preterm Labor: While direct evidence for this compound as a standalone predictive biomarker for preterm labor is still developing, its parent compound PGF2α and related metabolites are strongly implicated. Increased levels of PGFM (a related metabolite) have been found in women in preterm labor who go on to deliver preterm[9]. Given that both term and preterm labor share common physiological pathways of uterine activation and cervical ripening, this compound is a logical and important target for research into preterm birth prediction[9].

Experimental Protocols

The quantification of this compound in biological fluids, primarily urine, is typically performed using immunoassays (ELISA) or chromatography-based methods (LC-MS/MS).

General Experimental Workflow

The analysis of urinary this compound follows a standardized workflow from sample collection to data interpretation, crucial for ensuring reproducibility and accuracy.

G cluster_prep Preparation Details cluster_analysis Analysis Methods Collect 1. Urine Sample Collection (Mid-stream, pyrogen-free tubes) Store 2. Storage (≤ -20°C, avoid freeze-thaw) Collect->Store Prepare 3. Sample Preparation Store->Prepare Analyze 4. Analyte Quantification Prepare->Analyze Spike Spike with Internal Standard (e.g., d6-tetranor-PGFM) for LC-MS/MS Extract Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Normalize 5. Data Normalization (e.g., to Creatinine) Analyze->Normalize ELISA ELISA LCMS LC-MS/MS Interpret 6. Data Interpretation Normalize->Interpret

Caption: General experimental workflow for urinary this compound analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method based on antigen-antibody reactions. Commercial kits are available for the quantification of PGFM and other prostaglandin metabolites.

  • Principle: A competitive immunoassay format is typically used. In this format, the sample (containing unlabeled this compound) competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.

  • Generalized Protocol:

    • Sample Preparation: Urine samples are collected and may require dilution in the provided assay buffer. For some related metabolites like tetranor-PGDM, an overnight incubation at 60°C is required to convert it to a stable, quantifiable derivative[10].

    • Assay Setup: Prepare a standard curve by making serial dilutions of a known concentration of the this compound standard[11].

    • Binding Reaction: Pipette standards and samples into the antibody-coated wells of the microplate. Add the enzyme-conjugated tracer to all wells. Add the specific antibody solution to initiate the competitive binding[11].

    • Incubation: Cover the plate and incubate for a specified time (e.g., 1-2 hours) at room temperature, often with shaking to ensure equilibrium is reached[7][11].

    • Washing: Aspirate the contents of the wells and wash multiple times (e.g., 4 times) with a wash buffer to remove unbound reagents[11].

    • Development: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound tracer will convert the substrate into a colored product[11]. Incubate for a set time (e.g., 30 minutes) for color development.

    • Stopping and Reading: Add a stop solution to halt the reaction. Read the absorbance of each well using a plate reader at a specific wavelength (e.g., 450 nm)[11].

    • Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of this compound in the unknown samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that provides structural confirmation and accurate quantification. It is considered the gold standard for small molecule analysis.

  • Principle: The sample is first subjected to liquid chromatography (LC) to separate this compound from other urinary components. The separated analyte then enters a tandem mass spectrometer (MS/MS), where it is ionized, fragmented, and detected based on its unique mass-to-charge ratio and fragmentation pattern.

  • Generalized Protocol:

    • Sample Preparation:

      • Thaw frozen urine samples.

      • Spike samples with a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) to correct for sample loss and matrix effects.

      • Perform Solid-Phase Extraction (SPE) using a C18 cartridge to remove interfering substances and concentrate the analyte[12][13]. Elute the analyte with an organic solvent (e.g., acetonitrile)[13].

      • Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for injection.

    • LC Separation:

      • Inject the reconstituted sample into an HPLC or UPLC system equipped with a suitable column (e.g., C18).

      • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) to separate this compound from other molecules.

    • MS/MS Detection:

      • Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source[14].

      • Optimize the instrument for the specific precursor-to-product ion transitions for both native this compound and its deuterated internal standard in Multiple Reaction Monitoring (MRM) mode[14]. This provides high specificity and sensitivity.

    • Quantification:

      • Create a calibration curve by analyzing standards of known concentrations.

      • Quantify this compound in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Conclusion and Future Directions

This compound is a robust and reliable biomarker for monitoring the systemic production of PGF2α, a key protagonist in the orchestration of human labor. Its elevated levels during gestation and association with uterine activity underscore its importance in reproductive biology. Standardized, high-sensitivity analytical methods like LC-MS/MS and high-throughput ELISA assays enable its precise quantification, facilitating further research.

Future work should focus on establishing definitive clinical reference ranges for this compound throughout different stages of pregnancy. Large-scale longitudinal studies are required to validate its predictive value for preterm labor, potentially in combination with other biomarkers. Such advancements could lead to improved clinical management of high-risk pregnancies and the development of targeted therapeutic strategies to prevent preterm birth.

References

The Nexus of Oxidative Stress and Tetranor-PGFM: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the role of 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid (tetranor-PGFM) as a key biomarker for oxidative stress, providing researchers, scientists, and drug development professionals with a comprehensive overview of its biochemical origins, analytical methodologies, and implications in disease.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a well-established driver of cellular damage and has been implicated in the pathogenesis of numerous diseases. The accurate measurement of oxidative stress in vivo is therefore critical for both basic research and clinical drug development. Among the myriad of biomarkers, F2-isoprostanes, prostaglandin (B15479496) F2α (PGF2α)-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid, have emerged as a gold standard for assessing oxidative stress. This compound, the major urinary metabolite of PGF2α, offers a stable and reliable downstream indicator of PGF2α production and, by extension, a robust marker of systemic oxidative stress. This technical guide provides a detailed examination of the association between this compound and oxidative stress, covering its metabolic pathway, analytical quantification, and role in signaling cascades.

Biochemical Pathway: From Arachidonic Acid to this compound

The formation of this compound is a multi-step process that begins with the non-enzymatic oxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes.

AA Arachidonic Acid F2_Isoprostanes F2-Isoprostanes ROS Reactive Oxygen Species (ROS) ROS->F2_Isoprostanes Free Radical Peroxidation PGF2a PGF2α F2_Isoprostanes->PGF2a Metabolism Metabolism (β- and ω-oxidation) PGF2a->Metabolism tetranor_PGFM This compound (Urinary Metabolite) Metabolism->tetranor_PGFM

Caption: Metabolic pathway from arachidonic acid to this compound.

Under conditions of oxidative stress, ROS attack arachidonic acid to form a series of PGF2α isomers known as F2-isoprostanes. These compounds can then be further metabolized in the body. PGF2α undergoes enzymatic degradation, primarily through beta- and omega-oxidation, leading to the formation of its major urinary metabolite, this compound. The measurement of urinary this compound provides an integrated assessment of systemic PGF2α production over time.

PGF2α Signaling in Oxidative Stress

PGF2α exerts its biological effects by binding to the G protein-coupled FP receptor. Activation of the FP receptor initiates a signaling cascade that has been shown to be involved in the cellular response to oxidative stress.[1] This signaling can contribute to both physiological and pathological processes.

cluster_0 Receptor Activation cluster_1 Downstream Signaling cluster_2 Cellular Effects PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Ras_Raf Ras/Raf Pathway PKC->Ras_Raf ROS_Production ↑ ROS Production PKC->ROS_Production MAPK MAPK Cascade (ERK1/2) Ras_Raf->MAPK Cellular_Responses Cellular Responses (e.g., Inflammation, Hypertrophy) MAPK->Cellular_Responses ROS_Production->Cellular_Responses

Caption: PGF2α-FP receptor signaling pathway in oxidative stress.

Studies have shown that PGF2α binding to the FP receptor can lead to the activation of Gq proteins, which in turn activate phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[3] The activation of PKC can then trigger downstream signaling pathways, including the Ras/Raf/MAPK cascade, which are involved in cellular responses such as inflammation and hypertrophy.[2] Importantly, this signaling cascade has also been linked to an increase in ROS production, creating a potential feedback loop that can amplify oxidative stress.[1]

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids, particularly urine, is a valuable quantitative indicator of systemic oxidative stress. The following tables summarize reported concentrations in healthy individuals and in patient populations with diseases associated with oxidative stress.

Table 1: Urinary this compound Levels in Healthy Adults

PopulationMean Excretion (μg/24 hours)Reference
Healthy Females7-13[4]
Healthy Males11-59[4]

Table 2: Urinary Tetranor-PGEM Levels in Diabetic Nephropathy

Disease StageMean Concentration (ng/mg creatinine)Fold Change vs. HealthyReference
Healthy Controls~5-[5]
Stage 1 Nephropathy~10~2x[5]
Stage 2 Nephropathy~12~2.4x[5]
Stage 3-4 Nephropathy~15~3x[5]

Note: Data for tetranor-PGEM, a metabolite of PGE2, is presented here as a proxy for prostaglandin metabolites in a disease state associated with oxidative stress, as detailed this compound data for this specific condition was not available in the initial search.

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound is essential for its use as a biomarker. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for this compound Measurement

The general workflow for measuring this compound in biological samples involves sample collection, extraction, and analysis.

Sample_Collection Sample Collection (e.g., Urine, Plasma) SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Acidification Elution Elution SPE->Elution Wash Analysis Analysis Elution->Analysis ELISA ELISA Analysis->ELISA Immunoassay LC_MS LC-MS/MS Analysis->LC_MS Chromatography & Mass Spectrometry Data_Analysis Data Analysis and Quantification ELISA->Data_Analysis LC_MS->Data_Analysis

Caption: General experimental workflow for this compound quantification.

Detailed Methodology: Solid-Phase Extraction (SPE)

SPE is a crucial step for purifying and concentrating this compound from complex biological matrices like urine or plasma prior to analysis.[6]

Materials:

  • C18 SPE cartridges[7]

  • Methanol[8]

  • Ethyl acetate[7]

  • Hexane[7]

  • Deionized water[7]

  • Formic acid[6]

  • Nitrogen gas stream or centrifugal vacuum evaporator[7]

  • Assay buffer (for ELISA) or mobile phase solvent (for LC-MS/MS)[7]

Protocol:

  • Cartridge Conditioning: Pre-condition the C18 SPE cartridge by washing with 10 mL of methanol (B129727) followed by 10 mL of deionized water.[7]

  • Sample Preparation: Acidify the urine or plasma sample to a pH of approximately 3.0 with formic acid.[6]

  • Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge sequentially with 10 mL of deionized water, followed by 10 mL of 15% methanol in water, and finally 10 mL of hexane (B92381) to remove interfering substances.[7]

  • Elution: Elute the this compound from the cartridge with 10 mL of ethyl acetate.[7]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[7]

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for the subsequent analysis (e.g., assay buffer for ELISA or the initial mobile phase for LC-MS/MS).[7]

Detailed Methodology: Competitive ELISA

Competitive ELISA is a high-throughput and sensitive method for quantifying this compound.

Materials:

  • Microtiter plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)

  • This compound standard

  • This compound-horseradish peroxidase (HRP) conjugate

  • Monoclonal antibody specific for this compound

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Standard and Sample Addition: Add 50 µL of the this compound standard or the extracted sample to the appropriate wells of the microtiter plate.

  • Competitive Binding: Add 25 µL of the this compound-HRP conjugate and 25 µL of the anti-tetranor-PGFM monoclonal antibody to each well. Incubate for 2 hours at room temperature with gentle shaking. During this incubation, the free this compound in the sample competes with the this compound-HRP conjugate for binding to the limited amount of primary antibody.

  • Washing: Aspirate the contents of the wells and wash the plate four times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of the TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark. The HRP enzyme on the bound conjugate will catalyze the conversion of the substrate, resulting in a color change.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Quantification: Calculate the concentration of this compound in the samples by comparing their absorbance values to a standard curve generated from the known concentrations of the this compound standards.

Detailed Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of this compound and is considered a gold-standard method.[8][9]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 329.2 → Product ion (m/z) 169.1

    • Internal Standard (e.g., d4-tetranor-PGFM): Precursor ion (m/z) 333.2 → Product ion (m/z) 173.1

  • Collision Energy and other source parameters: These will need to be optimized for the specific instrument being used.

Protocol:

  • Sample Preparation: Extract and reconstitute the samples as described in the SPE protocol.

  • LC Separation: Inject the reconstituted sample onto the HPLC system. The analyte is separated from other components in the sample based on its retention time on the analytical column.

  • MS/MS Detection: As the analyte elutes from the column, it is ionized in the ESI source and enters the mass spectrometer. The precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard, using a calibration curve.

Conclusion

This compound has been firmly established as a reliable and valuable biomarker for assessing systemic oxidative stress. Its measurement in urine provides a non-invasive and integrated picture of in vivo lipid peroxidation. The detailed methodologies provided in this guide for solid-phase extraction, ELISA, and LC-MS/MS offer researchers the tools to accurately quantify this important biomarker. Furthermore, understanding the PGF2α-FP receptor signaling pathway in the context of oxidative stress opens up avenues for investigating the mechanistic roles of lipid peroxidation products in disease pathogenesis and for the development of novel therapeutic interventions. As our understanding of the intricate interplay between oxidative stress and disease continues to grow, the precise measurement of biomarkers like this compound will remain an indispensable tool for advancing both fundamental and clinical research.

References

Methodological & Application

Application Notes and Protocols for the Measurement of Tetranor-PGFM in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F2α (PGF2α) is a bioactive lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, uterine contraction, and bronchoconstriction. Due to its short half-life in circulation, direct measurement of PGF2α is not a reliable indicator of its systemic production. Tetranor-PGFM (9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid) is the major urinary metabolite of PGF2α. Its measurement in urine provides a non-invasive and time-integrated assessment of systemic PGF2α biosynthesis. Accurate quantification of urinary this compound is a critical tool in clinical and preclinical research for understanding the role of PGF2α in various diseases and for monitoring the efficacy of therapeutic interventions targeting the cyclooxygenase (COX) pathway.

This document provides detailed application notes and protocols for the two most common analytical methods for quantifying this compound in urine: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

PGF2α Signaling and Metabolism

PGF2α is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Upon release, it exerts its biological effects by binding to the PGF2α receptor (FP receptor). The metabolic inactivation of PGF2α is a rapid process, primarily initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which leads to the formation of several metabolites. The major metabolic cascade results in the formation of this compound, which is then excreted in the urine.

PGF2a_Metabolism cluster_synthesis PGF2α Synthesis cluster_metabolism PGF2α Metabolism and Excretion Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a AKR1C3 (PGF Synthase) 15_keto_dihydro_PGF2a 13,14-dihydro-15-keto-PGF2α PGF2a->15_keto_dihydro_PGF2a 15-PGDH & Reductase Tetranor_PGFM This compound 15_keto_dihydro_PGF2a->Tetranor_PGFM β-oxidation Urine Urinary Excretion Tetranor_PGFM->Urine

Figure 1: PGF2α Synthesis and Metabolism Pathway. (Within 100 characters)

Pre-Analytical Considerations: Sample Collection and Storage

Proper handling of urine samples is crucial for accurate this compound measurement.

  • Collection: For human studies, a 24-hour urine collection is ideal for a complete representation of daily excretion. However, first-morning or random mid-stream urine samples can also be used, with results typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

  • Storage: Urine samples should be collected in sterile containers without preservatives. Immediately after collection, samples should be centrifuged to remove particulate matter. Aliquot the supernatant into polypropylene (B1209903) tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The choice between ELISA and LC-MS/MS depends on the specific requirements of the study, such as sample throughput, required sensitivity, and specificity. Below is a summary of typical quantitative parameters for each method.

ParameterEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Assay Range 10 - 5,000 pg/mL0.05 - 100 ng/mL
Sensitivity (LOD) ~5-20 pg/mL~0.01-0.05 ng/mL
Specificity Can exhibit cross-reactivity with structurally similar prostaglandins.High specificity due to mass-based detection.
Throughput High (96-well plate format)Moderate to High (with automation)
Typical Concentration Normal healthy females: 7-13 µ g/day ; Normal healthy males: 11-59 µ g/day .[1]Varies depending on population and normalization.

Experimental Workflow

The general workflow for the analysis of urinary this compound is outlined below. The initial steps of sample collection and storage are common to both ELISA and LC-MS/MS.

experimental_workflow cluster_pre Pre-analytical cluster_elisa ELISA Protocol cluster_lcms LC-MS/MS Protocol Sample_Collection Urine Sample Collection (24h or spot) Centrifugation Centrifugation Sample_Collection->Centrifugation Storage Storage at -80°C Centrifugation->Storage Thaw_Dilute_E Thaw and Dilute Sample Storage->Thaw_Dilute_E ELISA Path Thaw_Dilute_L Thaw and Acidify Sample Storage->Thaw_Dilute_L LC-MS/MS Path Plate_Prep_E Prepare Standards and Reagents Thaw_Dilute_E->Plate_Prep_E Assay_E Perform Competitive ELISA Plate_Prep_E->Assay_E Read_E Read Absorbance (450 nm) Assay_E->Read_E Data_Analysis_E Calculate Concentration Read_E->Data_Analysis_E SPE Solid Phase Extraction (SPE) Thaw_Dilute_L->SPE Evaporation Evaporate and Reconstitute SPE->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Analysis_L Quantify using Standard Curve LC_MS_Analysis->Data_Analysis_L

Figure 2: General Experimental Workflow. (Within 100 characters)

Experimental Protocol 1: Competitive ELISA

This protocol is a generalized procedure for a competitive ELISA for this compound and should be adapted based on the specific instructions of the commercial kit being used.

1. Materials and Reagents

  • This compound ELISA Kit (containing microplate pre-coated with antibody, this compound standard, this compound conjugate, wash buffer concentrate, assay buffer, TMB substrate, and stop solution)

  • Deionized or distilled water

  • Adjustable pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

2. Reagent Preparation

  • 1X Wash Buffer: Dilute the wash buffer concentrate with deionized water as per the kit instructions.

  • 1X Assay Buffer: If provided as a concentrate, dilute with deionized water according to the kit manual.

  • Standard Curve: Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve. A typical range might be from 50 pg/mL to 3200 pg/mL.

3. Sample Preparation

  • Thaw urine samples on ice.

  • Dilute the urine samples with 1X Assay Buffer. The dilution factor will depend on the expected concentration of this compound and should be determined empirically. A starting dilution of 1:10 may be appropriate.

4. Assay Procedure

  • Add 50 µL of the prepared standards and diluted samples to the appropriate wells of the microplate.

  • Add 25 µL of this compound conjugate to each well.

  • Add 25 µL of the specific antibody to each well (except for non-specific binding wells).

  • Cover the plate and incubate for 1-2 hours at room temperature, often with shaking.

  • Aspirate the solution from the wells and wash the plate 3-4 times with 1X Wash Buffer.

  • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

5. Data Analysis

  • Generate a standard curve by plotting the absorbance of each standard against its known concentration. A four-parameter logistic curve fit is typically used.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the sample dilution factor to obtain the final concentration in the original urine sample.

  • If desired, normalize the this compound concentration to the urinary creatinine concentration.

Experimental Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the quantification of this compound in urine using LC-MS/MS. Instrument parameters and chromatographic conditions may require optimization for specific equipment.

1. Materials and Reagents

  • This compound analytical standard

  • Deuterated this compound internal standard (e.g., this compound-d4)

  • LC-MS grade water, acetonitrile, methanol (B129727), and formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

2. Sample Preparation (Solid Phase Extraction)

  • Thaw urine samples on ice.

  • To 1 mL of urine, add the deuterated internal standard.

  • Acidify the sample to a pH of ~3.0 with formic acid.

  • Condition the SPE cartridge: Sequentially wash with 2 mL of methanol and 2 mL of water.

  • Load the sample: Apply the acidified urine sample to the conditioned SPE cartridge.

  • Wash the cartridge: Wash with 2 mL of water to remove interfering substances.

  • Elute the analyte: Elute the this compound with 2 mL of methanol or another suitable organic solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • This compound: Precursor ion [M-H]⁻ → Product ion (specific fragment)

      • This compound-d4: Precursor ion [M-H]⁻ → Product ion (specific fragment)

    • Note: Specific m/z values for precursor and product ions, as well as collision energies and other MS parameters, should be optimized for the specific instrument being used.

4. Data Analysis

  • Create a calibration curve by analyzing a series of known concentrations of the this compound standard spiked with a constant amount of the internal standard.

  • Plot the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Quantify the amount of this compound in the samples by calculating their peak area ratios and interpolating the concentration from the calibration curve.

  • Normalize the final concentration to urinary creatinine if necessary.

References

Application Note: Quantification of Tetranor-PGFM in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of tetranor-prostaglandin F metabolite (tetranor-PGFM) in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α) and serves as a key biomarker for in vivo PGF2α production.[1] The described method, involving solid-phase extraction (SPE) followed by LC-MS/MS analysis, is suitable for researchers, scientists, and drug development professionals investigating pathways involving PGF2α in various physiological and pathological states.

Introduction

Prostaglandin F2α (PGF2α) is a bioactive eicosanoid involved in numerous physiological processes, including inflammation, smooth muscle contraction, and reproduction. Direct measurement of PGF2α in biological fluids is challenging due to its rapid metabolism. This compound, its major urinary metabolite, offers a stable and reliable index of systemic PGF2α production.[1] LC-MS/MS has become the standard for the quantification of eicosanoids and their metabolites in biological matrices due to its high sensitivity and specificity.[2] This document outlines a robust protocol for the extraction and quantification of this compound in human urine.

Signaling Pathway

PGF2a_Metabolism Metabolic Pathway of PGF2α to this compound Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGF_Synthase PGF Synthase PGH2->PGF_Synthase PGF2a Prostaglandin F2α (PGF2α) PGF_Synthase->PGF2a Metabolism Systemic Metabolism (β-oxidation and ω-oxidation) PGF2a->Metabolism Tetranor_PGFM This compound (Urinary Metabolite) Metabolism->Tetranor_PGFM Urine Urine Excretion Tetranor_PGFM->Urine

Caption: Metabolic conversion of Arachidonic Acid to this compound.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (Cayman Chemical, Item No. 16840 or equivalent)[3]

  • This compound-d4 (or other suitable deuterated internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[4]

  • Human urine samples (stored at -80°C until analysis)[5]

Sample Preparation
  • Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet any precipitate.

  • Internal Standard Spiking: Transfer 0.5 mL of the urine supernatant to a clean tube. Add the internal standard (e.g., this compound-d4) to a final concentration of 10 ng/mL.

  • Acidification: Acidify the sample by adding 50 µL of 1% aqueous formic acid.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The chromatographic separation can be achieved using a C18 analytical column with a gradient elution. The mass spectrometer should be operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18, 2.1 x 100 mm, 2.6 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 20% B to 95% B over 10 min, hold for 2 min, re-equilibrate for 3 min.

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions for Quantification and Confirmation

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound329.2169.1125.1
This compound-d4333.2173.1129.1

(Note: MRM transitions should be optimized for the specific instrument used.)

Data Analysis and Quality Control

Quantification is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.

Table 4: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Calibration Range 0.1 - 100 ng/mL
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (CV%) < 15% ( < 20% at LLOQ)
Recovery Consistent and reproducible (typically > 70%)

Experimental Workflow

Tetranor_PGFM_Workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Urine Sample Collection Spiking Spike Internal Standard Sample_Collection->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: Overview of the analytical workflow.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human urine. This protocol, from sample preparation to data analysis, offers a comprehensive guide for researchers in need of accurately assessing PGF2α production. The use of a stable isotope-labeled internal standard and robust SPE cleanup ensures high accuracy and precision, making this method suitable for clinical research and drug development applications.

References

Step-by-step guide for tetranor-PGFM ELISA kit

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetranor-PGFM (13,14-dihydro-15-keto-tetranor-prostaglandin F2α) is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). PGF2α is a biologically active lipid compound involved in a variety of physiological and pathological processes, including inflammation, smooth muscle contraction, and reproductive functions. Due to the short half-life of PGF2α in circulation, direct measurement is often challenging. This compound, being a stable and abundant downstream metabolite, serves as a reliable biomarker for endogenous PGF2α production. This competitive enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of this compound in various biological samples.

Assay Principle

This kit is a competitive immunoassay designed to quantify this compound in samples such as serum, plasma, urine, and fecal extracts. The assay is based on the competition between unlabeled this compound in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of binding sites on a specific polyclonal antibody.

The microplate wells are pre-coated with a goat anti-rabbit IgG antibody. During the incubation, the this compound antibody binds to the this compound in the sample or the HRP-conjugate. This antibody-antigen complex is then captured by the coated goat anti-rabbit IgG. After a wash step to remove unbound components, a substrate solution (TMB) is added. The color development is inversely proportional to the concentration of this compound in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance of the standards against their known concentrations, and the concentration of this compound in the samples is determined by interpolating from this curve.

Signaling Pathway of PGF2α Metabolism

The following diagram illustrates the metabolic pathway of Prostaglandin F2α (PGF2α) to its stable urinary metabolite, this compound.

PGF2a_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/COX-2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase Metabolite 13,14-dihydro-15-keto-PGF2α PGF2a->Metabolite 15-PGDH, 13-PGR Tetranor_PGFM This compound Metabolite->Tetranor_PGFM β-oxidation

PGF2α Metabolism Pathway

Data Presentation

Standard Curve Data

A typical standard curve is generated by performing a serial dilution of the this compound standard. The following table represents example data for a standard curve.

Standard Concentration (pg/mL)Optical Density (OD) at 450 nm
32000.250
16000.450
8000.750
4001.100
2001.500
1001.900
502.200
0 (B0)2.500

Note: Data is for demonstration purposes only. A new standard curve must be generated for each assay.

Cross-Reactivity

The specificity of the antibody is crucial for accurate measurement. The following table summarizes the cross-reactivity of the antibody with related compounds.

CompoundCross-Reactivity (%)
This compound100
tetranor-PGEM< 0.1
11β-PGF2α< 0.1
PGF2β< 0.1
PGAM< 0.1

Experimental Protocols

Materials Required but Not Provided
  • Distilled or deionized water

  • Microtiter plate reader capable of measuring absorbance at 450 nm

  • Plate shaker

  • Automated or manual plate washer

  • Calibrated adjustable precision pipettes and tips

  • Glass or plastic tubes for dilutions

  • Vortex mixer

Reagent Preparation
  • 1X Wash Buffer : Dilute the 20X Wash Buffer Concentrate with distilled or deionized water. For example, add 15 mL of 20X Wash Buffer Concentrate to 285 mL of water to make 300 mL of 1X Wash Buffer.

  • 1X Assay Buffer : Dilute the 5X Assay Buffer Concentrate with distilled or deionized water. For example, add 14 mL of 5X Assay Buffer Concentrate to 56 mL of water to make 70 mL of 1X Assay Buffer.

  • Standard Curve Preparation :

    • Label tubes #1 through #8.

    • Add the appropriate volume of 1X Assay Buffer to each tube as indicated in the kit manual.

    • Prepare the highest standard (e.g., 3200 pg/mL) by diluting the provided stock standard in 1X Assay Buffer.

    • Perform a serial dilution to prepare the remaining standards (e.g., 1600, 800, 400, 200, 100, and 50 pg/mL). Tube #8 will contain only 1X Assay Buffer and serve as the zero standard (B0).

Sample Preparation
  • Serum and Plasma : Samples should be diluted based on the expected concentration of this compound. A minimum dilution of 1:8 with 1X Assay Buffer is recommended to minimize matrix effects.

  • Urine : Urine samples should be diluted at least 1:8 with 1X Assay Buffer.

  • Fecal Extracts : Follow a suitable extraction protocol. The final extract should be diluted in 1X Assay Buffer to ensure the ethanol (B145695) concentration is below 5%.

Assay Procedure

The following diagram outlines the general workflow for the this compound ELISA.

ELISA_Workflow Start Start Add_Samples_Standards Add 50 µL of Standards or Samples to Wells Start->Add_Samples_Standards Add_Conjugate Add 25 µL of PGFM Conjugate to all wells Add_Samples_Standards->Add_Conjugate Add_Antibody Add 25 µL of PGFM Antibody (except NSB wells) Add_Conjugate->Add_Antibody Incubate_1 Incubate for 1 hour at Room Temperature with Shaking Add_Antibody->Incubate_1 Wash_1 Wash Plate 4 times with 300 µL of 1X Wash Buffer Incubate_1->Wash_1 Add_Substrate Add 100 µL of TMB Substrate to each well Wash_1->Add_Substrate Incubate_2 Incubate for 30 minutes at Room Temperature (no shaking) Add_Substrate->Incubate_2 Add_Stop_Solution Add 50 µL of Stop Solution to each well Incubate_2->Add_Stop_Solution Read_Plate Read Absorbance at 450 nm Add_Stop_Solution->Read_Plate End End Read_Plate->End

Application Notes and Protocols for Tetranor-PGFM Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-PGFM (9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α).[1] The quantification of this compound in biological fluids, particularly urine, serves as a crucial biomarker for assessing in vivo PGF2α production. This is of significant interest in various physiological and pathological research areas, including inflammation, reproductive biology, and cardiovascular disease. Accurate and reproducible measurement of this compound is paramount, and this is heavily reliant on robust sample preparation to remove interfering substances from the complex biological matrix prior to analysis by mass spectrometry.

This document provides detailed application notes and protocols for the sample preparation of this compound for mass spectrometric analysis, focusing on solid-phase extraction (SPE) techniques.

Prostaglandin F2α Metabolism to this compound

Prostaglandin F2α undergoes a series of enzymatic reactions to form its urinary metabolite, this compound. This metabolic cascade involves oxidation of the C-15 hydroxyl group, reduction of the C-13,14 double bond, and two steps of β-oxidation of both the carboxyl and ω-side chains. The pathway ensures the inactivation and subsequent excretion of the parent prostaglandin.

PGF2a_Metabolism PGF2a Prostaglandin F2α (PGF2α) 15-keto-PGF2a 15-keto-PGF2α PGF2a->15-keto-PGF2a 15-hydroxyprostaglandin dehydrogenase 13,14-dihydro-15-keto-PGF2a 13,14-dihydro-15-keto-PGF2α 15-keto-PGF2a->13,14-dihydro-15-keto-PGF2a 15-oxoprostaglandin 13-reductase dinor-PGFM dinor-PGFM 13,14-dihydro-15-keto-PGF2a->dinor-PGFM β-oxidation This compound This compound dinor-PGFM->this compound β-oxidation

Metabolic pathway of Prostaglandin F2α to this compound.

Experimental Workflow for Sample Preparation

The general workflow for the preparation of urine samples for this compound analysis involves sample pre-treatment, solid-phase extraction, and final preparation for LC-MS/MS analysis. This process is crucial for concentrating the analyte and removing matrix components that can cause ion suppression or interference.

Sample_Preparation_Workflow cluster_pre_treatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-SPE Processing Urine_Sample Urine Sample Collection Centrifugation Centrifugation Urine_Sample->Centrifugation Acidification Acidification (e.g., with formic acid) Centrifugation->Acidification Conditioning SPE Cartridge Conditioning Acidification->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

General workflow for urinary this compound sample preparation.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (HPLC grade), Acetonitrile (B52724) (HPLC grade), Water (LC-MS grade), Hexane (B92381) (HPLC grade), Formic acid (LC-MS grade).

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., Waters Oasis HLB).

  • Internal Standard: Deuterated this compound (this compound-d4) for internal standardization.

  • Other: Centrifuge tubes, nitrogen evaporator, vortex mixer, pH meter.

Protocol 1: Solid-Phase Extraction (SPE) of Urinary this compound

This protocol is adapted from methods developed for similar prostaglandin metabolites and is suitable for the extraction of this compound from urine.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 3000 x g for 10 minutes to pellet any particulate matter.

    • Transfer 0.4 mL of the supernatant to a clean tube.

    • Add the internal standard (this compound-d4) to each sample.

    • Dilute the sample to 0.8 mL with 0.1% (v/v) formic acid in water.

  • SPE Cartridge Conditioning:

    • Condition the HLB SPE cartridge by passing 200 µL of acetonitrile followed by 200 µL of distilled water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 200 µL of distilled water to remove hydrophilic impurities.

    • Subsequently, wash the cartridge with 200 µL of hexane to remove lipophilic impurities.

  • Elution:

    • Elute the analyte and internal standard from the cartridge with 50 µL of acetonitrile into a clean collection tube.

  • Post-SPE Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial.

Quantitative Data Summary

The following table summarizes quantitative data from studies analyzing tetranor prostaglandin metabolites using SPE and LC-MS/MS. This data provides an indication of the expected performance of these methods.

AnalyteMatrixSPE SorbentRecovery (%)LLOQ (ng/mL)Linearity Range (ng/mL)Reference
Tetranor-PGDMArtificial UrineHLB82.3 - 113.50.2520.252 - 20.2
Tetranor-PGDMHuman UrineOnline SPEN/A0.20.2 - 40[2]
Tetranor-PGEMHuman UrineOnline SPEN/A0.50.5 - 100[2]
8-iso-PGF2αUrinePolystyrene Nanofibers95.3 - 103.80.050.05 - 5[3]
PGE2 MetabolitesUrine, PlasmaOctadecyl-bonded silica>90N/AN/A[4]

Note: LLOQ (Lower Limit of Quantification), N/A (Not Available). Recovery for tetranor-PGDM from the SPE procedure was reported to be 77.1% by LC-MS/MS analysis in one study.

Conclusion

The described solid-phase extraction protocol provides a robust and reliable method for the purification and concentration of this compound from urine samples prior to LC-MS/MS analysis. The use of a hydrophilic-lipophilic balanced sorbent ensures efficient retention of the moderately polar this compound while allowing for the removal of a wide range of interfering matrix components. Adherence to a systematic and optimized protocol is critical for achieving the high sensitivity and specificity required for accurate biomarker quantification in clinical and research settings. The quantitative data presented from various studies underscores the effectiveness of SPE-based methods for the analysis of prostaglandin metabolites.

References

Application Notes and Protocols for Urinary Tetranor-PGFM: Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-PGFM (9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α)[1]. As a stable downstream product of PGF2α metabolism, its quantification in urine provides a non-invasive method to assess systemic PGF2α production. This is valuable in various research fields, including inflammation, reproductive biology, and cardiovascular disease. Accurate measurement of urinary this compound is critically dependent on maintaining its stability from sample collection to analysis. These application notes provide detailed information on the stability of urinary this compound under different storage conditions and protocols for sample handling and analysis.

Prostaglandin F2α Signaling and Metabolism

PGF2α is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It exerts its biological effects by binding to the PGF receptor (FP), a G-protein coupled receptor. The metabolic breakdown of PGF2α into more stable metabolites, such as this compound, allows for a more reliable estimation of its in vivo production.

PGF2a_Metabolism PGF2α Metabolism to this compound Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGF_Synthase PGF Synthase (AKR1C3) PGH2->PGF_Synthase PGF2a Prostaglandin F2α (PGF2α) PGF_Synthase->PGF2a Metabolism Systemic Metabolism (Oxidation & Chain Shortening) PGF2a->Metabolism Tetranor_PGFM This compound Metabolism->Tetranor_PGFM Urine Excretion in Urine Tetranor_PGFM->Urine

PGF2α Metabolism to this compound

Stability of Urinary this compound

The stability of this compound in urine is influenced by storage temperature, duration, and the number of freeze-thaw cycles. Based on available data for polar tetranor prostaglandins, the following stability profile can be expected.

Data Presentation: Urinary this compound Stability

Storage TemperatureDurationStabilityRecommendations
Room Temperature (~25°C)Up to 24 hoursPotential for significant degradation.Avoid. Process samples as soon as possible after collection.
Refrigerated (4°C)Up to 48 hoursGenerally stable for short-term storage.Suitable for temporary storage before processing or freezing.
Frozen (-20°C)Up to 5 monthsSignificant reduction (around 50%) may occur[2].Not recommended for long-term storage.
Ultra-low Freezer (-70°C to -80°C)≥ 3 yearsStable[1][2].Recommended for long-term storage.
Freeze-Thaw CyclesMultiple CyclesPotential for degradation.Aliquot urine samples into single-use vials to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Urine Sample Collection and Handling

Proper sample collection and handling are crucial to ensure the integrity of urinary this compound.

Materials:

  • Sterile, polypropylene (B1209903) urine collection containers.

  • Cooler with ice packs.

  • Polypropylene cryogenic vials.

  • Centrifuge.

  • Pipettes and sterile tips.

  • Personal protective equipment (gloves, lab coat).

Procedure:

  • Provide donors with clear instructions for collecting a mid-stream urine sample.

  • Immediately after collection, place the urine container on ice or in a refrigerator at 4°C.

  • Transport the samples to the laboratory on ice as soon as possible, ideally within 4 hours of collection.

  • Once in the lab, centrifuge the urine at 2,000-3,000 x g for 10-15 minutes at 4°C to pellet cells and debris.

  • Carefully pipette the supernatant into multiple single-use cryogenic vials (aliquoting). This is critical to avoid repeated freeze-thaw cycles of the entire sample.

  • Label each aliquot clearly with a unique identifier, date, and time of collection.

  • For long-term storage, immediately place the aliquots in an ultra-low freezer at -80°C.

Protocol 2: Urinary this compound Stability Study

This protocol outlines a typical workflow for validating the stability of this compound under various storage conditions.

Stability_Study_Workflow Urinary this compound Stability Study Workflow cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Time Points & Analysis Pool_Urine Pool Urine Samples Spike Spike with this compound (Optional) Pool_Urine->Spike Aliquot Aliquot into Multiple Vials Spike->Aliquot T0 Baseline (T0) Analyze Immediately Aliquot->T0 RT Room Temp (25°C) Aliquot->RT Fridge Refrigerated (4°C) Aliquot->Fridge Freezer20 Freezer (-20°C) Aliquot->Freezer20 Freezer80 Ultra-Low Freezer (-80°C) Aliquot->Freezer80 Timepoints Analyze at Predetermined Time Points (e.g., 24h, 48h, 1wk, 1mo, 3mo, 6mo, 1yr) RT->Timepoints Fridge->Timepoints Freezer20->Timepoints Freezer80->Timepoints Analysis Measure this compound Concentration (ELISA or LC-MS/MS) Timepoints->Analysis Data_Analysis Compare to Baseline (T0) Calculate % Recovery Analysis->Data_Analysis

Urinary this compound Stability Study Workflow

Materials:

  • Pooled human urine.

  • This compound standard.

  • Cryogenic vials.

  • Calibrated temperature-controlled storage units (25°C, 4°C, -20°C, -80°C).

  • Analytical instrumentation (ELISA reader or LC-MS/MS).

Procedure:

  • Sample Pooling and Aliquoting:

    • Pool urine from multiple healthy donors to create a homogenous sample matrix.

    • For some applications, spiking the pooled urine with a known concentration of this compound standard may be beneficial.

    • Distribute the pooled urine into a sufficient number of aliquots for all planned time points and storage conditions.

  • Baseline Measurement (T0):

    • Immediately after aliquoting, analyze a set of aliquots to establish the baseline concentration of this compound.

  • Storage:

    • Place the remaining aliquots in their respective storage conditions:

      • Room Temperature (~25°C)

      • Refrigerated (4°C)

      • Frozen (-20°C)

      • Ultra-low Freezer (-80°C)

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve aliquots from each storage condition.

    • Allow frozen samples to thaw at room temperature or on ice.

    • Analyze the this compound concentration in each aliquot.

  • Data Analysis:

    • Calculate the percentage of recovery at each time point relative to the baseline (T0) concentration.

    • Acceptable stability is often defined as a recovery within ±15-20% of the baseline value.

Protocol 3: Quantification of Urinary this compound by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying this compound. The following is a general protocol; always refer to the specific manufacturer's instructions for the kit being used.

Materials:

  • Commercially available this compound ELISA kit.

  • Urine samples (thawed and brought to room temperature).

  • Microplate reader.

  • Adjustable pipettes and sterile tips.

  • Deionized or distilled water.

Procedure:

  • Reagent Preparation: Prepare all standards, controls, and buffers as instructed in the kit manual.

  • Sample Dilution: Dilute urine samples as recommended by the kit manufacturer to ensure the this compound concentration falls within the standard curve range.

  • Assay Procedure:

    • Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated this compound tracer to each well.

    • Add the specific antibody to each well (except for non-specific binding wells).

    • Incubate the plate as specified (e.g., 1 hour at room temperature with shaking).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the specified wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

    • Adjust the final concentration for the initial sample dilution.

Conclusion

The stability of urinary this compound is highly dependent on storage temperature and duration. For accurate and reproducible results, urine samples should be processed promptly and stored at -80°C for long-term studies. By following the detailed protocols for sample handling, stability testing, and quantification, researchers can ensure the integrity of their data when using urinary this compound as a biomarker.

References

Application Note: Simultaneous Quantification of Tetranor-PGFM and Other Eicosanoids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). They play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cardiovascular function. Tetranor-PGFM is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α) and serves as a reliable biomarker for systemic PGF2α production. The simultaneous quantification of this compound along with other eicosanoids provides a comprehensive profile of inflammatory and metabolic status, which is invaluable in disease diagnosis, drug development, and clinical research. This application note provides detailed protocols for the simultaneous analysis of these compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Signaling Pathways of Eicosanoid Biosynthesis

Eicosanoids are synthesized via three major enzymatic pathways originating from arachidonic acid: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. This compound is a downstream metabolite of the COX pathway. The diagram below illustrates the formation of PGF2α and its subsequent metabolism to this compound.

G AA Arachidonic Acid (AA) COX Cyclooxygenase (COX-1/2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGFS PGF Synthase PGH2->PGFS Other_Eicosanoids Other Eicosanoids (Prostaglandins, Thromboxanes, Leukotrienes, HETEs) PGH2->Other_Eicosanoids Other Synthases PGF2a Prostaglandin F2α (PGF2α) PGFS->PGF2a Metabolism1 15-PGDH, Δ13-Reductase PGF2a->Metabolism1 Metabolite1 13,14-dihydro-15-keto-PGF2α Metabolism1->Metabolite1 Metabolism2 β-oxidation, ω-oxidation Metabolite1->Metabolism2 tPGFM This compound (Major Urinary Metabolite) Metabolism2->tPGFM

Caption: Biosynthesis pathway of PGF2α and its metabolism to this compound.

Experimental Protocols

Sample Preparation

The accurate quantification of eicosanoids is highly dependent on the sample preparation method due to their low concentrations in biological matrices and the potential for ex vivo formation.[1] Solid-phase extraction (SPE) is a widely used technique that offers high extraction yields, selectivity, and minimal ion suppression.[3]

Materials:

  • Biological sample (plasma, urine, serum, tissue homogenate)

  • Cyclooxygenase inhibitor (e.g., indomethacin)[4]

  • Internal standards (deuterated analogs of the target eicosanoids, e.g., PGE2-d4)[5][6]

  • Methanol (B129727) (MeOH), Acetonitrile (B52724) (ACN), Ethyl Acetate, Hexane (B92381)

  • Formic acid or Acetic acid

  • C18 SPE cartridges[4]

  • Nitrogen evaporator or centrifugal vacuum evaporator

Protocol for Solid-Phase Extraction (SPE) from Plasma:

  • Immediately after collection, add a cyclooxygenase inhibitor like indomethacin (B1671933) (to a final concentration of 10-15 µM) to the plasma sample to prevent artificial eicosanoid formation.[4]

  • Spike the sample with a mixture of deuterated internal standards.[7]

  • Acidify the plasma sample to a pH of approximately 3.5 with 2M hydrochloric acid. Let it sit at 4°C for 15 minutes.[4]

  • Centrifuge the sample to remove any precipitate.[4]

  • Condition the C18 SPE cartridge by washing with 20 mL of ethanol (B145695) followed by 20 mL of deionized water.[4]

  • Load the acidified sample onto the conditioned SPE cartridge. A slow flow rate of about 0.5 mL/minute is recommended.[4]

  • Wash the cartridge sequentially with 10 mL of water, 10 mL of a water:ethanol mixture (85:15), and finally 10 mL of hexane to remove interfering substances.[4]

  • Elute the eicosanoids from the cartridge with 10 mL of ethyl acetate.[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[4]

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.[7]

Liquid Chromatography (LC)

Reverse-phase chromatography is typically employed for the separation of eicosanoids.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[8]

  • Mobile Phase A: 0.1% formic acid or acetic acid in water[1]

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol (e.g., 90:10 v/v) with 0.1% formic or acetic acid[1]

  • Flow Rate: 0.3 - 0.6 mL/min[1][6]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 35 °C[6]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic eicosanoids. A representative gradient is as follows:

    • 0-3 min: 20% B

    • 3-16 min: Increase to 65% B

    • 16-19 min: Increase to 95% B

    • 19-23 min: Hold at 95% B

    • 23.1-25 min: Return to 20% B for re-equilibration[1]

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is used for the detection and quantification of the target eicosanoids. Electrospray ionization (ESI) in the negative ion mode is commonly used.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode[6]

  • Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)[8]

  • Capillary Voltage: 3500 V[6]

  • Nebulizer Gas Pressure: 45 psi[6]

  • Drying Gas Flow and Temperature: 14 L/min at 200 °C[6]

  • Sheath Gas Flow and Temperature: 12 L/min at 350 °C[6]

The specific MRM transitions (precursor ion → product ion) and collision energies for each eicosanoid and internal standard need to be optimized.

Experimental Workflow

The following diagram illustrates the complete workflow for the simultaneous quantification of eicosanoids.

G Sample Sample Collection (Plasma, Urine, etc.) Spike Addition of Inhibitor & Spiking with Internal Standards Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant Report Reporting Results Quant->Report

Caption: Workflow for eicosanoid analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from various validated LC-MS/MS methods for the simultaneous analysis of eicosanoids.

AnalyteLimit of Quantification (LOQ)Recovery (%)Reference
Tetranor-PGEM10 pg/mL-[9]
8-iso-PGF2α5 pg/mL-[9]
Prostaglandin E2 (PGE2)0.048 - 0.44 ng/mL>64.5%[6]
Prostaglandin D2 (PGD2)0.048 - 0.44 ng/mL>64.5%[6]
Thromboxane B2 (TXB2)0.2 - 3 ng/mL-[1]
Leukotriene B4 (LTB4)0.2 - 3 ng/mL-[1]
5-HETE0.2 - 3 ng/mL-[1]
12-HETE0.2 - 3 ng/mL-[1]
15-HETE0.2 - 3 ng/mL-[1]
Various Eicosanoids0.01 - 1 ng/mL40-90%[10]

Note: LOQ and recovery values can vary depending on the specific matrix, instrumentation, and protocol used.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the simultaneous quantification of this compound and other eicosanoids in biological samples. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized quantitative data, offer a comprehensive guide for researchers, scientists, and drug development professionals. This methodology is a valuable tool for investigating the roles of eicosanoids in health and disease.

References

Application Notes: Development of a Monoclonal Antibody-Based Enzyme Immunoassay for Tetranor-PGDM

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin (B15479496) D2 (PGD2)[1][2]. PGD2 is a lipid mediator involved in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. As PGD2 is unstable, its metabolites are measured to reflect its biosynthesis in the body[3][4]. Urinary levels of tetranor-PGDM have been reported to increase in conditions such as food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma[1][3]. Therefore, a sensitive and specific assay for tetranor-PGDM is a valuable tool for researchers and clinicians.

This document provides a detailed protocol for the development of a competitive enzyme immunoassay (EIA) using a specific monoclonal antibody for the quantification of tetranor-PGDM in biological samples like urine.

Assay Principle

The assay is a competitive EIA. This format is based on the competition between unlabeled tetranor-PGDM (in the standard or sample) and a fixed amount of enzyme-labeled tetranor-PGDM for a limited number of binding sites on a specific monoclonal antibody. The antibody is pre-coated onto a microplate. After incubation, the unbound components are washed away, and a substrate for the enzyme is added. The resulting color development is inversely proportional to the concentration of tetranor-PGDM in the sample.

Experimental Protocols

1. Immunogen Preparation

To elicit an immune response against the small molecule tetranor-PGDM, it must be conjugated to a larger carrier protein.

  • Materials:

    • Tetranor-PGDM

    • Carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH)

    • Coupling reagents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS))

    • Dialysis tubing

    • Phosphate Buffered Saline (PBS)

  • Protocol:

    • Activate the carboxyl groups of tetranor-PGDM by reacting it with DCC and NHS in an organic solvent.

    • Dissolve the carrier protein (KLH) in PBS.

    • Slowly add the activated tetranor-PGDM to the KLH solution while stirring.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

    • Remove unconjugated tetranor-PGDM and by-products by dialysis against PBS.

    • Determine the conjugation efficiency by spectrophotometry or other appropriate methods.

2. Monoclonal Antibody Production

The production of monoclonal antibodies involves immunizing mice with the tetranor-PGDM-KLH conjugate and then generating hybridoma cell lines that produce the desired antibody.

  • Materials:

    • BALB/c mice

    • Tetranor-PGDM-KLH immunogen

    • Adjuvant (e.g., Freund's complete and incomplete adjuvant)

    • Myeloma cells (e.g., Sp2/0-Ag14)

    • Polyethylene (B3416737) glycol (PEG)

    • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

    • HT medium (Hypoxanthine-Thymidine)

    • ELISA plates and reagents for screening

  • Protocol:

    • Immunization: Emulsify the tetranor-PGDM-KLH immunogen with an equal volume of Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent booster immunizations. Inject the emulsion into BALB/c mice intraperitoneally at regular intervals.

    • Monitoring Immune Response: Collect blood samples from the immunized mice and measure the antibody titer against tetranor-PGDM using an indirect ELISA.

    • Hybridoma Production: Once a high antibody titer is achieved, sacrifice the mouse and isolate spleen cells. Fuse the spleen cells with myeloma cells using polyethylene glycol (PEG).

    • Selection and Screening: Select for fused hybridoma cells by culturing them in HAT medium. Screen the culture supernatants for the presence of antibodies specific to tetranor-PGDM using an ELISA.

    • Cloning: Isolate and expand single antibody-producing hybridoma cells by limiting dilution to ensure monoclonality.

    • Antibody Purification: Grow the selected hybridoma clones in larger volumes and purify the monoclonal antibody from the culture supernatant using protein A or protein G affinity chromatography.

3. Competitive EIA Protocol

  • Materials:

    • Anti-tetranor-PGDM monoclonal antibody-coated 96-well plate

    • Tetranor-PGDM standard solutions

    • Tetranor-PGDM-enzyme conjugate (e.g., horseradish peroxidase - HRP)

    • Assay buffer

    • Wash buffer

    • Substrate solution (e.g., TMB)

    • Stop solution

    • Microplate reader

  • Protocol:

    • Sample Preparation: Urine samples may require a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering substances[1][3].

    • Assay Setup: Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.

    • Competitive Reaction: Add the tetranor-PGDM-HRP conjugate to each well.

    • Incubation: Incubate the plate for a specified time (e.g., 18 hours) at a controlled temperature (e.g., 4°C)[5].

    • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 60-90 minutes) at room temperature to allow for color development[5].

    • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

    • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader[5].

Data Presentation

Table 1: Assay Performance Characteristics

ParameterValueReference
Half-maximal inhibition concentration (IC50)1.79 ng/mL[1]
Limit of Detection (LOD)0.0498 ng/mL[1]
Range of Quantitation (ROQ)0.252 to 20.2 ng/mL[1]
Intra-assay Variation3.9-6.0%[1]
Inter-assay Variation5.7-10.4%[1]

Table 2: Cross-Reactivity of the Monoclonal Antibody

CompoundCross-Reactivity (%)Reference
Tetranor-PGDM100[1]
Tetranor-PGEM< 0.1[1]
Tetranor-PGFM< 0.1[1]
Tetranor-PGAM< 0.1[1]

Table 3: Recovery of Tetranor-PGDM from Spiked Samples

Sample MatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Reference
Artificial Urine54.692[1][3]
Artificial Urine109.898[1][3]
Artificial Urine2021.2106[1][3]

Visualizations

experimental_workflow cluster_immunogen Immunogen Preparation cluster_mab Monoclonal Antibody Production cluster_eia EIA Development tetranor_pgdm Tetranor-PGDM conjugation Conjugation tetranor_pgdm->conjugation conjugate_prep Tetranor-PGDM-Enzyme Conjugate Prep tetranor_pgdm->conjugate_prep carrier_protein Carrier Protein (KLH) carrier_protein->conjugation immunogen Tetranor-PGDM-KLH Immunogen conjugation->immunogen immunization Immunization of Mice immunogen->immunization fusion Hybridoma Fusion immunization->fusion screening Screening & Cloning fusion->screening purification Antibody Purification screening->purification mab Anti-Tetranor-PGDM mAb purification->mab plate_coating Plate Coating with mAb mab->plate_coating assay_dev Competitive EIA Protocol Development plate_coating->assay_dev conjugate_prep->assay_dev

Caption: Workflow for the development of a monoclonal antibody-based EIA for tetranor-PGDM.

competitive_eia cluster_low_concentration Low Tetranor-PGDM in Sample cluster_high_concentration High Tetranor-PGDM in Sample cluster_signal Resulting Signal ab Antibody labeled Labeled Tetranor-PGDM ab->labeled High Binding unlabeled Unlabeled Tetranor-PGDM (Sample) ab2 Antibody labeled2 Labeled Tetranor-PGDM ab2->labeled2 Low Binding unlabeled2 Unlabeled Tetranor-PGDM (Sample) ab2->unlabeled2 High Binding high_signal High Signal low_signal Low Signal cluster_low_concentration cluster_low_concentration cluster_low_concentration->high_signal cluster_high_concentration cluster_high_concentration cluster_high_concentration->low_signal

Caption: Principle of the competitive enzyme immunoassay (EIA).

signaling_pathway arachidonic_acid Arachidonic Acid pgd2 Prostaglandin D2 (PGD2) arachidonic_acid->pgd2 COX Enzymes metabolism Metabolism pgd2->metabolism tetranor_pgdm Tetranor-PGDM metabolism->tetranor_pgdm urine Urinary Excretion tetranor_pgdm->urine

Caption: Simplified metabolic pathway of PGD2 to tetranor-PGDM.

References

Solid-Phase Extraction (SPE) Methods for Urinary Tetranor-PGFM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-PGFM, a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), serves as a critical biomarker for monitoring in vivo PGF2α production. Accurate quantification of this compound is essential for studying physiological and pathological processes, including inflammation and oxidative stress. Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of this compound from complex urine matrices prior to analysis by methods such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide detailed protocols and quantitative data for the effective extraction of this compound from human urine.

Data Presentation

The following tables summarize quantitative data from various SPE methods applied to prostaglandin metabolites, including this compound and structurally similar compounds. This data is compiled from multiple studies to facilitate comparison.

Table 1: SPE Cartridge Types and Recovery Rates for Prostaglandin Metabolites

AnalyteSPE CartridgeRecovery Rate (%)Reference
9α,11β-PGF2C2-silica80.4 ± 0.855[1]
Tetranor-PGDMHLB μElution plate77.1 (by LC-MS/MS)[2]
Tetranor-PGDMHLB μElution plate82.3 - 113.5 (by EIA)[2]
PGE2, PGF2α & MetabolitesOctadecyl-bonded silica≥90[3]
8-iso-PGF2αPolystyrene nanofibers95.3 - 103.8[4]

Table 2: Intra- and Inter-Assay Precision for Prostaglandin Metabolite Analysis Following SPE

AnalyteIntra-Assay CV (%)Inter-Assay CV (%)Reference
9α,11β-PGF2< 20< 20[1]
Tetranor-PGDM3.9 - 6.05.7 - 10.4[2]

Experimental Protocols

Two detailed protocols for the solid-phase extraction of prostaglandin metabolites from urine are provided below. These methods can be adapted for the specific analysis of this compound.

Protocol 1: SPE using a Hydrophilic-Lipophilic Balanced (HLB) Cartridge

This protocol is adapted from a method for tetranor-PGDM, a closely related prostaglandin metabolite, and is suitable for subsequent LC-MS/MS analysis.[2]

Materials:

  • HLB μElution SPE plate/cartridge

  • Urine sample

  • 0.1% (v/v) Formic acid in water

  • Acetonitrile

  • Hexane (B92381)

  • Distilled water

  • Centrifuge

  • Vacuum manifold or positive pressure processor

  • Sample collection tubes

Methodology:

  • Sample Pretreatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to pellet any particulate matter.

    • Take 0.4 mL of the urine supernatant and dilute it to 0.8 mL with 0.1% (v/v) formic acid.

  • SPE Cartridge Conditioning:

    • Place the HLB μElution plate/cartridge on the manifold.

    • Condition the cartridge by passing 200 μL of acetonitrile.

    • Equilibrate the cartridge by passing 200 μL of distilled water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pretreated urine sample onto the conditioned cartridge.

    • Apply a slow, steady flow rate to ensure optimal binding.

  • Washing:

    • Wash the cartridge with 200 μL of distilled water to remove polar impurities.

    • Wash the cartridge with 200 μL of hexane to remove non-polar impurities.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the lipid fractions, including this compound, with 50 μL of acetonitrile.

  • Post-Elution Processing:

    • Dry the eluate in vacuo.

    • The resulting residue can be reconstituted in an appropriate assay solution for analysis.

Protocol 2: SPE using a C2-Silica Cartridge

This protocol is based on a method for 9α,11β-PGF2, another PGF2α metabolite, and is designed for subsequent analysis by radioimmunoassay (RIA).[1]

Materials:

  • C2-silica SPE cartridge

  • Urine sample

  • Acetonitrile

  • Distilled water

  • Ethyl acetate (B1210297)

  • Vacuum manifold or positive pressure processor

  • Sample collection tubes

Methodology:

  • Sample Pretreatment:

    • Thaw frozen urine samples to room temperature.

    • If necessary, centrifuge the sample to remove any sediment.

  • SPE Cartridge Conditioning:

    • Place the C2-silica cartridge on the manifold.

    • Condition the cartridge according to the manufacturer's instructions.

  • Sample Loading:

    • Load the urine sample directly onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with an acetonitrile:water (15:85, v/v) solution to remove interfering substances.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute 9α,11β-PGF2 (and by extension, this compound) with ethyl acetate.

  • Post-Elution Processing:

    • Evaporate the ethyl acetate eluate to dryness.

    • Reconstitute the residue in the appropriate buffer for RIA.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for solid-phase extraction and the logical relationship of this compound as a biomarker.

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine Urine Sample Dilute Dilute with 0.1% Formic Acid Urine->Dilute Load Load Sample Dilute->Load Condition Condition Cartridge (Acetonitrile, Water) Condition->Load Wash1 Wash 1 (Distilled Water) Load->Wash1 Wash2 Wash 2 (Hexane) Wash1->Wash2 Elute Elute (Acetonitrile) Wash2->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS or RIA Reconstitute->Analysis

Caption: General workflow for solid-phase extraction of urinary this compound.

PGFM_Biomarker cluster_in_vivo In Vivo Processes cluster_excretion Urinary Excretion AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGFS PGF Synthase PGH2->PGFS PGF2a Prostaglandin F2α PGFS->PGF2a Metabolism Systemic Metabolism PGF2a->Metabolism TetranorPGFM This compound Metabolism->TetranorPGFM Urine Urine Excretion TetranorPGFM->Urine

References

Application Notes and Protocols for Tetranor-PGFM Analysis Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of tetranor-PGFM, the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), using deuterated internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response, ensuring high accuracy and precision in quantification.

Introduction

This compound is a key biomarker for assessing the systemic production of PGF2α, which is involved in various physiological and pathological processes, including inflammation, uterine contraction, and cardiovascular function. Accurate measurement of this compound in biological matrices, primarily urine, is essential for clinical and preclinical research. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and ability to handle complex biological samples. The use of a deuterated internal standard, which co-elutes with the analyte and has a similar ionization efficiency but a different mass-to-charge ratio (m/z), is fundamental to achieving reliable quantitative results.[1][2][3]

Metabolic Pathway of PGF2α to this compound

Prostaglandin F2α undergoes a series of metabolic transformations to form its major urinary metabolite, this compound. This pathway involves initial oxidation and reduction steps, followed by beta-oxidation cycles that shorten the carboxylic acid side chain. Understanding this pathway is crucial for interpreting the biological significance of measured this compound levels.

Metabolic Pathway of PGF2α to this compound PGF2a PGF2α Metabolite1 15-keto-PGF2α PGF2a->Metabolite1 15-PGDH Metabolite2 13,14-dihydro-15-keto-PGF2α Metabolite1->Metabolite2 Δ13-reductase BetaOxidation β-Oxidation (2 cycles) Metabolite2->BetaOxidation TetranorPGFM This compound BetaOxidation->TetranorPGFM

Caption: Metabolic conversion of PGF2α to this compound.

Experimental Protocols

This section details the methodologies for the quantification of this compound in urine, incorporating the use of a deuterated internal standard.

Materials and Reagents
  • This compound analytical standard

  • Deuterated this compound internal standard (e.g., this compound-d4)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Human urine (for matrix-matched calibration standards and quality controls)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting and concentrating prostaglandins (B1171923) and their metabolites from urine.[4]

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix and centrifuge at 2000 x g for 10 minutes to pellet any precipitate.

  • Internal Standard Spiking: To 1 mL of the urine supernatant, add a known amount of the deuterated internal standard solution (e.g., 10 µL of 1 µg/mL this compound-d4).

  • Acidification: Acidify the sample by adding 100 µL of 1% formic acid to adjust the pH to approximately 3. This step is crucial for the efficient retention of the acidic prostaglandins on the C18 sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of ultrapure water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove interfering hydrophilic compounds.

  • Elution: Elute the this compound and the internal standard with 2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis. These parameters should be optimized for the specific instrument being used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound329.2169.120
This compound-d4333.2173.120

Note: The exact m/z values and collision energies should be optimized by infusing the pure standards.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound using deuterated internal standards. The data is compiled from various published methods and serves as a general guideline.

Table 1: Method Validation Parameters

ParameterTypical RangeReference
Linearity (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL[5]
Intra-day Precision (%CV) < 15%[1]
Inter-day Precision (%CV) < 15%[1]
Accuracy (% Recovery) 85 - 115%[1]

Table 2: Recovery and Matrix Effects

ParameterTypical ValueReference
SPE Recovery > 80%[6]
Matrix Effect Minimal with deuterated IS[2]

Experimental Workflow Diagram

The overall workflow for the quantitative analysis of this compound is depicted below.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Urine Urine Sample Spike Spike with Deuterated IS Urine->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE DryRecon Dry Down & Reconstitute SPE->DryRecon LCMS LC-MS/MS Analysis DryRecon->LCMS Inject Integration Peak Integration LCMS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Results Final Concentration Quantification->Results

Caption: Workflow for this compound quantification.

Conclusion

The use of deuterated internal standards in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of this compound in urine. The detailed protocols and data presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate this important bioanalytical assay in their laboratories. Adherence to these guidelines will facilitate the generation of high-quality data for a better understanding of the role of PGF2α in health and disease.

References

Application Note: High-Throughput Analysis of Tetranor-PGFM in Urine for Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin (B15479496) F2α (PGF2α) is a bioactive lipid mediator involved in various physiological and pathological processes, including inflammation, smooth muscle contraction, and reproductive functions[1]. Tetranor-PGFM (11α,15S-dihydroxy-9-oxo-13-prostenoic acid) is a major, stable urinary metabolite of PGF2α. Its quantification in urine provides a non-invasive and reliable index of systemic PGF2α production. In large-scale clinical studies, the demand for rapid and cost-effective analysis of numerous samples necessitates high-throughput methodologies. This application note describes a robust, automated workflow for the quantitative analysis of this compound in human urine using online Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This high-throughput method leverages the power of automated sample preparation to minimize manual handling, reduce variability, and increase throughput[2][3][4][5][6]. The workflow involves the direct analysis of urine samples using an online SPE system integrated with an LC-MS/MS instrument. The online SPE cartridge traps and concentrates the analyte of interest (this compound) while diverting interfering matrix components like salts and urea (B33335) to waste. A switching valve then introduces the purified analyte directly into the LC column for chromatographic separation, followed by sensitive and selective detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This "dilute-and-shoot" approach, facilitated by automation, is ideal for the rapid processing of large sample cohorts typical in clinical research[7].

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound and deuterated internal standard (this compound-d4).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.

  • Automated System: An integrated system with an autosampler, high-pressure liquid chromatography (HPLC) pumps for both loading and elution, a column switching valve, an online SPE cartridge (e.g., C18), and an analytical LC column (e.g., C18).

  • Detector: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Sample Preparation

The primary advantage of this high-throughput method is the minimal sample preparation required.

  • Thaw frozen urine samples at room temperature and vortex for 30 seconds.

  • Centrifuge samples at 4000 x g for 10 minutes to pellet any particulate matter.

  • In a 96-well plate, combine 50 µL of urine supernatant with 150 µL of internal standard solution (e.g., this compound-d4 in 10% acetonitrile/water with 0.1% formic acid).

  • Seal the plate and place it in the autosampler for analysis.

3. Automated Online SPE-LC-MS/MS Analysis

The following is a representative protocol. Parameters should be optimized for the specific instrumentation used.

  • Step 1: Sample Loading and SPE Cleanup

    • The autosampler injects a set volume (e.g., 50 µL) of the prepared sample into the loading stream (e.g., 0.1% formic acid in water) at a high flow rate (e.g., 2-4 mL/min).

    • The sample is loaded onto the online SPE cartridge. Hydrophilic components like salts are washed to waste.

    • The valve position ensures the analytical LC column is isolated from the sample loading flow.

  • Step 2: Analyte Elution and Chromatographic Separation

    • After loading, the switching valve rotates, placing the SPE cartridge in line with the analytical LC pump and column.

    • The analytical gradient begins, eluting this compound from the SPE cartridge onto the head of the analytical column.

    • The analyte is then separated from any remaining matrix components on the analytical column using a reverse-phase gradient.

  • Step 3: Mass Spectrometric Detection

    • The column eluent is directed to the ESI source of the mass spectrometer.

    • Analytes are detected in negative ion mode using MRM.

Data Presentation: Assay Performance

The following tables summarize typical parameters for a validated high-throughput prostaglandin metabolite assay.

Table 1: Representative Online SPE-LC-MS/MS Parameters

ParameterCondition
Online SPE
SPE CartridgeC18, 20 x 2.1 mm
Loading Pump Flow Rate3.0 mL/min
Loading Solvent0.1% Formic Acid in Water
Liquid Chromatography
Analytical ColumnC18, 50 x 2.1 mm, 3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 95% B over 3 minutes
Flow Rate0.5 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Example)This compound: m/z 341.2 → 169.1
MRM Transition (IS)This compound-d4: m/z 345.2 → 173.1

Table 2: Typical Assay Validation Characteristics

Quantitative data is based on performance characteristics reported for similar high-throughput urinary prostaglandin metabolite assays[8][9].

ParameterTypical Performance
Linearity r² > 0.99
Lower Limit of Quantitation (LLOQ) 0.2 - 1.0 ng/mL
Precision (Intra- and Inter-Assay) < 15% Coefficient of Variation (%CV)[8]
Accuracy (Intra- and Inter-Assay) Within ±15% of nominal value (%Bias)[8]
Sample Throughput Approximately 5-7 minutes per sample

Method Comparison

While Enzyme-Linked Immunosorbent Assays (ELISAs) are available, LC-MS/MS methods are generally preferred for their superior specificity and ability to distinguish between structurally similar prostaglandins[7][10][11]. High-throughput LC-MS/MS combines this specificity with the speed required for large clinical cohorts, offering a significant advantage over the more labor-intensive and potentially less specific immunoassay methods[7].

Visualizations

Prostaglandin F2α Signaling Pathway

PGF2α exerts its biological effects by binding to the PGF2α receptor (FP receptor), a G-protein-coupled receptor (GPCR)[1][12]. This interaction primarily activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses[1][13][14].

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Response Cellular Responses (e.g., Contraction, Inflammation) Ca_Release->Response PKC_Activation->Response

PGF2α signaling via the FP receptor.

High-Throughput Analysis Workflow

The entire analytical process is streamlined for efficiency. Automation in the sample preparation and analysis stages is the key to achieving high throughput, enabling the processing of hundreds of samples per day[15].

Automated workflow for this compound analysis.

References

Application Notes and Protocols: Measuring Tetranor-PGFM in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F2α (PGF2α) is a bioactive lipid mediator deeply implicated in the pathophysiology of cardiovascular diseases (CVD). It plays a significant role in processes such as inflammation, vasoconstriction, and smooth muscle cell proliferation, all of which are critical in the development and progression of conditions like atherosclerosis and hypertension. Due to its extremely short half-life in circulation, direct measurement of PGF2α is not a reliable indicator of its systemic production.

Tetranor-PGFM (9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranorprostan-1,20-dioic acid) is the major urinary metabolite of PGF2α. Its stability and correlation with systemic PGF2α production make it an excellent biomarker for assessing the role of the PGF2α pathway in cardiovascular research. Monitoring this compound levels in biological fluids such as urine and plasma can provide valuable insights into disease mechanisms, identify potential therapeutic targets, and serve as a pharmacodynamic marker in clinical trials. These application notes provide a comprehensive overview of the significance of this compound, methods for its quantification, and its application in CVD research.

Data Presentation

The following tables summarize illustrative quantitative data on this compound levels. It is important to note that while the literature strongly supports elevated PGF2α activity in cardiovascular disease, specific quantitative data for its metabolite, this compound, across distinct CVD cohorts is not extensively published. The values presented here are based on typical ranges found in healthy individuals and hypothetical elevated levels in disease states for illustrative purposes. Researchers are encouraged to establish their own baseline and disease-specific ranges.

Table 1: Illustrative Urinary this compound Levels in Cardiovascular Disease

CohortNMean Urinary this compound (ng/mg creatinine)Standard Deviation (ng/mg creatinine)p-value vs. Healthy Controls
Healthy Controls501.50.5-
Stable Coronary Artery Disease503.21.1<0.01
Acute Coronary Syndrome505.82.0<0.001

Table 2: Illustrative Plasma this compound Levels in Cardiovascular Disease

CohortNMean Plasma this compound (pg/mL)Standard Deviation (pg/mL)p-value vs. Healthy Controls
Healthy Controls508025-
Patients with Atherosclerosis5015045<0.01
Post-Myocardial Infarction (24h)5025070<0.001

Signaling Pathways and Experimental Workflows

To understand the context of this compound measurement, it is crucial to visualize the underlying biological pathways and the experimental procedures.

PGF2a_Signaling_Pathway membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) membrane->AA Phospholipase A2 (cPLA2) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Cyclooxygenase (COX) PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase metabolism Systemic Metabolism PGF2a->metabolism FP_receptor FP Receptor PGF2a->FP_receptor Binds to tetranor_PGFM This compound metabolism->tetranor_PGFM excretion Urinary Excretion tetranor_PGFM->excretion cPLA2 cPLA2 COX COX-1 / COX-2 PGFS PGF Synthase cardiovascular_effects Cardiovascular Effects (Vasoconstriction, Inflammation, Hypertrophy) FP_receptor->cardiovascular_effects

PGF2α Biosynthesis and Metabolism Pathway.

Experimental_Workflow sample_collection Sample Collection (Urine or Plasma) sample_prep Sample Preparation (e.g., Solid Phase Extraction) sample_collection->sample_prep elisa ELISA sample_prep->elisa lcms LC-MS/MS sample_prep->lcms data_analysis Data Analysis and Quantification elisa->data_analysis lcms->data_analysis interpretation Biological Interpretation data_analysis->interpretation

General Experimental Workflow for this compound Measurement.

Experimental Protocols

Measurement of Urinary this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general guideline for a competitive ELISA. Specific details may vary based on the commercial kit used.

a. Materials:

  • ELISA kit for this compound

  • Urine samples

  • Creatinine (B1669602) assay kit

  • Microplate reader capable of reading absorbance at 450 nm

  • Adjustable pipettes and tips

  • Deionized or distilled water

  • Vortex mixer

b. Sample Preparation:

  • Collect mid-stream urine samples in sterile containers.

  • Centrifuge the urine at 1,500 x g for 10 minutes at 4°C to remove any particulate matter.

  • Store the supernatant at -80°C until analysis.

  • Prior to the assay, thaw the urine samples on ice.

  • Dilute the urine samples with the assay buffer provided in the ELISA kit. The dilution factor will depend on the expected concentration of this compound and the sensitivity of the kit (a starting dilution of 1:10 is recommended).

c. Assay Procedure:

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.

  • Add the this compound conjugate to each well.

  • Add the specific antibody to each well.

  • Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature or overnight at 4°C).

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate in the dark for a specified time (usually 15-30 minutes) to allow for color development.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well at 450 nm using a microplate reader.

d. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

  • Measure the creatinine concentration in the urine samples using a separate creatinine assay kit.

  • Normalize the this compound concentration to the creatinine concentration to account for variations in urine dilution. The final concentration is typically expressed as ng of this compound per mg of creatinine.

Measurement of Plasma this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the highly sensitive and specific quantification of this compound in plasma.

a. Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

  • This compound analytical standard

  • Deuterated this compound internal standard (e.g., this compound-d4)

  • Solid-phase extraction (SPE) cartridges

  • Acetonitrile, methanol (B129727), formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

b. Sample Preparation (Solid-Phase Extraction):

  • Collect blood samples in EDTA-containing tubes.

  • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma at -80°C until analysis.

  • Thaw plasma samples on ice.

  • To 500 µL of plasma, add the deuterated internal standard.

  • Acidify the plasma sample with formic acid to a pH of ~3.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the acidified plasma onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the this compound and internal standard with an organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Set up the LC system with a suitable mobile phase gradient (e.g., a water/acetonitrile gradient with 0.1% formic acid).

  • Equilibrate the analytical column.

  • Inject the reconstituted sample onto the LC system.

  • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.

  • Acquire data for each sample.

d. Data Analysis:

  • Integrate the peak areas for both the endogenous this compound and the internal standard.

  • Create a calibration curve by plotting the peak area ratio (analyte/internal standard) of the standards against their concentrations.

  • Calculate the concentration of this compound in the plasma samples based on their peak area ratios and the calibration curve. The final concentration is typically expressed as pg/mL.

Conclusion

The measurement of this compound provides a reliable and valuable tool for investigating the role of the PGF2α pathway in cardiovascular disease. Both ELISA and LC-MS/MS are robust methods for its quantification, with ELISA being suitable for high-throughput screening and LC-MS/MS offering higher specificity and sensitivity. The application of these methods in clinical and preclinical research will continue to enhance our understanding of cardiovascular pathophysiology and aid in the development of novel therapeutic strategies targeting the prostanoid signaling pathways.

tetranor-PGFM as a potential biomarker in neuroinflammation studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, multiple sclerosis, and traumatic brain injury. The identification of reliable biomarkers to monitor neuroinflammatory processes is paramount for early diagnosis, disease progression tracking, and the development of novel therapeutic interventions. Tetranor-PGFM (11α,15S-dihydroxy-9-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid), the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), is emerging as a promising non-invasive biomarker for assessing neuroinflammation. PGF2α is a key mediator of the inflammatory response in the central nervous system (CNS), and its synthesis is significantly upregulated during neuroinflammatory events. Consequently, quantifying the levels of its stable metabolite, this compound, in biological fluids can provide a valuable window into the neuroinflammatory state.

These application notes provide a comprehensive overview of the role of this compound in neuroinflammation and detailed protocols for its quantification.

Signaling Pathways in Neuroinflammation

The production of PGF2α, the precursor to this compound, is intricately linked to the cyclooxygenase (COX) pathway, which is a central cascade in the inflammatory response. In the context of neuroinflammation, microglia, the resident immune cells of the CNS, are major producers of prostaglandins.

Key Signaling Cascade:

  • Stimuli: Neuroinflammatory triggers such as lipopolysaccharide (LPS), amyloid-beta (Aβ) peptides, or trauma activate glial cells.

  • Phospholipase A2 (PLA2) Activation: These stimuli lead to the activation of PLA2, which mobilizes arachidonic acid from membrane phospholipids.

  • Cyclooxygenase (COX) Activity: Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by the action of COX-1 and COX-2 enzymes. Both isoforms are expressed in the brain, with COX-1 being constitutively active in microglia and COX-2 being inducible by inflammatory stimuli.[1][2]

  • PGF2α Synthesis: PGH2 is subsequently converted to PGF2α by PGF synthase.

  • Metabolism to this compound: PGF2α is a short-lived molecule that is rapidly metabolized in vivo to the more stable compound, this compound, which is then excreted in the urine.

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase Tetranor_PGFM This compound PGF2a->Tetranor_PGFM Metabolism Urine_Excretion Urinary Excretion Tetranor_PGFM->Urine_Excretion Inflammatory_Stimuli Inflammatory Stimuli (LPS, Aβ, Trauma) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 COX COX-1 / COX-2 PGF_Synthase PGF Synthase Metabolism Metabolism

Caption: PGF2α synthesis and metabolism pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound in the context of health and disease. It is important to note that more comparative studies are needed to establish definitive concentration ranges for specific neuroinflammatory conditions.

Table 1: Urinary this compound Levels in Healthy Individuals

PopulationMean Concentration (ng/mL)Reference
Healthy Adults11-59[1]

Table 2: this compound and Related Metabolites in Neuroinflammatory Conditions

DiseaseAnalyteSample TypeObservationReference
Alzheimer's Disease15-keto-dihydro-PGF2α (a PGF2α metabolite)Not SpecifiedElevated levels in patients.[3]
Systemic Inflammation (LPS-induced)Tetranor-PGDM (metabolite of PGD2)UrineCoordinately elevated with pyrexial and systemic inflammatory response.[2]

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its validation and use as a biomarker. The two primary methods for its measurement are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary this compound

This protocol is based on the principles of competitive ELISAs developed for other tetranor-prostaglandin metabolites.[1]

Materials:

  • This compound ELISA Kit (commercially available kits are recommended)

  • Urine samples

  • Phosphate-Buffered Saline (PBS)

  • Plate reader capable of measuring absorbance at 405-420 nm

  • Distilled water

  • Pipettes and tips

Procedure:

  • Sample Preparation:

    • Thaw urine samples to room temperature and vortex briefly.

    • Centrifuge samples at 1,500 x g for 10 minutes to remove any particulate matter.

    • Dilute urine samples as recommended by the kit manufacturer's instructions. A typical starting dilution is 1:10 in the provided assay buffer.

  • Assay Procedure:

    • Add 100 µL of standard or diluted sample to the appropriate wells of the microtiter plate pre-coated with a capture antibody.

    • Add 50 µL of this compound-horseradish peroxidase (HRP) conjugate to each well.

    • Add 50 µL of the specific antibody to each well.

    • Incubate the plate for 18 hours at 4°C.

    • Wash the plate five times with the provided wash buffer.

    • Add 200 µL of the substrate solution to each well and incubate for 60-90 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of the stop solution.

    • Read the absorbance at 405-420 nm within 15 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

    • Account for the dilution factor to determine the final concentration in the original urine sample.

G Start Start Sample_Prep Sample Preparation (Thaw, Centrifuge, Dilute) Start->Sample_Prep Add_Reagents Add Standard/Sample, HRP-conjugate, and Antibody to Plate Sample_Prep->Add_Reagents Incubate_1 Incubate 18h at 4°C Add_Reagents->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Substrate Add Substrate and Incubate 60-90 min Wash_1->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 405-420 nm Stop_Reaction->Read_Absorbance Data_Analysis Data Analysis (Standard Curve, Calculate Concentration) Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: ELISA workflow for this compound.
Protocol 2: LC-MS/MS for this compound in Cerebrospinal Fluid (CSF) and Brain Tissue

This protocol provides a general framework for the sensitive and specific quantification of this compound using LC-MS/MS.

Materials:

  • CSF or brain tissue homogenate samples

  • Internal standard (e.g., deuterated this compound)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), Acetonitrile (B52724), Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (CSF):

    • Thaw CSF samples on ice.

    • Add internal standard to each sample.

    • Acidify the sample with formic acid to a final concentration of 0.1%.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute this compound with methanol or an appropriate organic solvent mixture.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Sample Preparation (Brain Tissue):

    • Homogenize brain tissue in a suitable buffer on ice.

    • Add internal standard to the homogenate.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or acetone).

    • Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant and proceed with SPE as described for CSF (steps 1c-1h).

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from high aqueous to high organic to elute this compound.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its internal standard must be optimized.

  • Data Analysis:

    • Generate a calibration curve by analyzing standards of known concentrations.

    • Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G Start Start Sample_Collection Sample Collection (CSF or Brain Tissue) Start->Sample_Collection Add_IS Add Internal Standard Sample_Collection->Add_IS Extraction Solid Phase Extraction (SPE) or Protein Precipitation Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis (Calibration Curve, Quantification) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

References

Commercial Sources and Protocols for Tetranor-PGFM Standards and ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tetranor-PGFM, a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), is crucial for studying a variety of physiological and pathological processes. This document provides a detailed overview of commercially available this compound standards and ELISA kits, including their specifications and comprehensive experimental protocols.

This compound: A Key Biomarker

This compound (9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid) is a stable and abundant metabolite of PGF2α, making it a reliable biomarker for endogenous PGF2α production. Its measurement is critical in studies related to inflammation, reproductive biology, and cardiovascular disease.

Commercial Sources for this compound Analytical Standards

A high-purity analytical standard is essential for the accurate quantification of this compound in biological samples, typically by mass spectrometry. The primary commercial source for this standard is Cayman Chemical.

SupplierCatalog NumberProduct NamePurityFormulationStorage
Cayman Chemical 16840This compound≥98%A solution in methyl acetate (B1210297)-80°C[1][2][3]
MedChemExpress HY-118163This compoundNot SpecifiedNot SpecifiedPlease store the product under the recommended conditions in the Certificate of Analysis.
BioHippo Not SpecifiedThis compoundNot SpecifiedNot SpecifiedNot Specified

Protocol for Handling and Preparation of this compound Standard

The following protocol is based on the information provided by Cayman Chemical for their this compound standard.

Materials:

  • This compound standard in methyl acetate

  • Nitrogen gas supply

  • Solvents of choice (e.g., ethanol, DMSO, dimethylformamide, PBS pH 7.2)

  • Inert gas for purging solvents (optional but recommended)

Procedure:

  • Solvent Exchange: To change the solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen.[3] Immediately add the desired solvent.

  • Solubility:

    • In organic solvents like ethanol, DMSO, and dimethylformamide, the solubility is approximately 100 mg/mL.[3] It is recommended to purge these solvents with an inert gas.

    • For an organic solvent-free solution, after evaporating the methyl acetate, the neat oil can be directly dissolved in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3]

  • Preparation of Aqueous Solutions:

    • When preparing aqueous solutions, make further dilutions of the stock solution into aqueous buffers or isotonic saline.

    • Ensure the residual amount of organic solvent is minimal, as it may have physiological effects.

    • Aqueous solutions of this compound should be stored on ice and used within 12 hours of preparation.[3] For best results, it is recommended to prepare fresh solutions daily.[3]

Safety Precautions: This product is for research use only and not for human or veterinary use.[1] It should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes and skin. Wash thoroughly after handling.[3]

Commercial Sources for PGFM ELISA Kits

While specific ELISA kits for this compound are not widely available, kits for the closely related and often interchangeably used term PGFM (13,14-dihydro-15-keto-prostaglandin F2α) are offered by several suppliers. These kits are designed for the quantification of PGFM in various biological samples.

SupplierCatalog NumberProduct NameSensitivitySample Types
Arbor Assays K022-HDetectX® PGFM ELISA Kit20.8 pg/mL[4][5]Serum, Plasma, Fecal Extracts, Urine, Tissue Culture Media[4][5]
Invitrogen (Thermo Fisher Scientific) EIAPGFMPGFM Enzyme Competitive ELISA Kit20.8 pg/mL[6]Serum, Plasma, Fecal Extracts, Urine, Tissue Culture Media[6]
ELK Biotechnology ELK0656Dog PGFM(Prostaglandin F Metabolite) ELISA Kit4 pg/mLSerum, plasma, tissue homogenates and other biological fluids

Experimental Protocol for PGFM ELISA Kits

The following is a generalized protocol based on the information provided for the Arbor Assays DetectX® PGFM ELISA Kit and the Invitrogen PGFM Enzyme Competitive ELISA Kit. Users should always refer to the specific kit manual for the most accurate and up-to-date instructions.

Principle of the Assay: These are competitive ELISAs. PGFM in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGFM for a limited number of binding sites on a PGFM-specific antibody. The amount of HRP-labeled PGFM bound to the antibody is inversely proportional to the concentration of PGFM in the sample.

Materials Provided in the Kit (typical):

  • Antibody-coated 96-well plate

  • PGFM Standard

  • Assay Buffer

  • PGFM-HRP Conjugate

  • PGFM Antibody

  • Wash Buffer Concentrate

  • TMB Substrate

  • Stop Solution

  • Plate Sealer

Materials Required but Not Provided:

  • Deionized or distilled water

  • Plate reader capable of measuring absorbance at 450 nm

  • Adjustable pipettes and repeater pipette

  • Tubes for standard dilutions

  • Plate shaker (recommended)

Assay Procedure:

  • Reagent Preparation:

    • Allow all kit reagents to come to room temperature for 30-60 minutes before use.

    • Prepare the 1X Wash Buffer by diluting the Wash Buffer Concentrate with deionized water as instructed in the kit manual.

    • Prepare the 1X Assay Buffer by diluting the Assay Buffer Concentrate with deionized water.

    • Prepare the PGFM standards by performing serial dilutions of the provided stock standard in Assay Buffer.

  • Sample Preparation:

    • Serum and plasma samples typically require dilution with Assay Buffer (e.g., ≥ 1:8 for the Arbor Assays kit).

    • Urine and fecal extract samples may also require dilution.

    • Use all samples within 2 hours of preparation.

  • Assay Protocol:

    • Add standards and diluted samples to the appropriate wells of the antibody-coated plate.

    • Add Assay Buffer to the non-specific binding (NSB) and maximum binding (B0 or Zero standard) wells.

    • Add the PGFM-HRP conjugate to each well.

    • Add the PGFM antibody to all wells except the NSB wells.

    • Gently tap the plate to mix the reagents, cover with a plate sealer, and incubate for 1 hour at room temperature, preferably with shaking.

    • Wash the plate multiple times (e.g., 4 times) with 1X Wash Buffer.

    • Add TMB Substrate to each well and incubate at room temperature for 30 minutes.

    • Add Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the optical density at 450 nm using a plate reader.

  • Calculation of Results:

    • Calculate the average optical density for each set of standards and samples.

    • Create a standard curve by plotting the optical density of the standards against their known concentrations. A four-parameter logistic (4PL) curve fit is typically used.

    • Determine the concentration of PGFM in the samples by interpolating their optical density values from the standard curve.

Visualizing Experimental Workflows

PGFM ELISA Kit Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Add_Reagents Add Standards, Samples, Conjugate & Antibody Reagent_Prep->Add_Reagents Sample_Prep Sample Preparation Sample_Prep->Add_Reagents Incubate1 Incubate (1 hour) Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (30 mins) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Plate (450 nm) Add_Stop->Read_Plate Calculate Calculate Results Read_Plate->Calculate

Caption: A typical workflow for a competitive PGFM ELISA.

This compound Standard Preparation Logic

Standard_Prep_Logic Start Start with Standard in Methyl Acetate Evaporate Evaporate Methyl Acetate (Nitrogen Stream) Start->Evaporate Decision Desired Solvent? Evaporate->Decision Add_Organic Add Organic Solvent (e.g., Ethanol, DMSO) Decision->Add_Organic Organic Add_Aqueous Add Aqueous Buffer (e.g., PBS) Decision->Add_Aqueous Aqueous Dilute Make Further Dilutions Add_Organic->Dilute Add_Aqueous->Dilute Use Use in Assay Dilute->Use

Caption: Decision process for preparing this compound standard solutions.

Prostaglandin F2α Metabolism Pathway

PGF2a_Metabolism PGF2a Prostaglandin F2α (PGF2α) PGFM 13,14-dihydro-15-keto-PGF2α (PGFM) PGF2a->PGFM Metabolism (Lungs) Tetranor_PGFM This compound PGFM->Tetranor_PGFM Further Metabolism Excretion Urinary Excretion Tetranor_PGFM->Excretion

Caption: Simplified metabolic pathway of PGF2α to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Tetranor-PGFM LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tetranor-prostaglandin F metabolite (tetranor-PGFM) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: this compound (9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid) is the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). PGF2α is a bioactive lipid involved in inflammation, smooth muscle contraction, and other physiological processes. Because PGF2α itself is very unstable and rapidly cleared from circulation, this compound serves as a reliable and stable biomarker for assessing systemic PGF2α production.

Q2: Why is LC-MS/MS the preferred method for this compound analysis?

A2: LC-MS/MS is the preferred method due to its high sensitivity and specificity. Immunoassays like ELISA can be faster for large-scale screening but may suffer from antibody cross-reactivity with structurally similar molecules. LC-MS/MS physically separates this compound from other urinary components via liquid chromatography and then uses its specific mass-to-charge ratio (m/z) and fragmentation pattern for highly selective detection and quantification, minimizing interferences.

Q3: What are the critical steps in the this compound analytical workflow?

A3: The critical steps include:

  • Sample Preparation: Efficiently extracting this compound from the complex urine matrix and removing interfering substances, typically using Solid Phase Extraction (SPE).

  • Chromatographic Separation (LC): Achieving good separation of this compound from isomers and other matrix components to prevent ion suppression.

  • Mass Spectrometric Detection (MS/MS): Optimizing ionization and fragmentation parameters for sensitive and specific detection.

  • Data Analysis: Using a proper calibration curve and a stable, isotope-labeled internal standard for accurate quantification.

Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis, categorized by experimental stage.

Sample Preparation & Solid Phase Extraction (SPE)

Q4: My this compound recovery after SPE is low and inconsistent. What are the common causes?

A4: Low and variable recovery is a frequent issue in SPE. Here are the primary causes and solutions:

  • Improper Sample pH: this compound is a dicarboxylic acid. For efficient retention on a reversed-phase (C18) sorbent, the sample must be acidified to a pH below the analyte's pKa (~pH 4-5) to ensure it is in a neutral, less polar form.

    • Solution: Acidify the urine sample with formic or acetic acid to a pH of ~3-4 before loading it onto the SPE cartridge.[1]

  • Poor Sorbent Conditioning/Equilibration: The SPE sorbent must be properly activated and equilibrated. Failure to do so results in poor analyte retention.

    • Solution: Follow a strict conditioning and equilibration protocol. A typical sequence for a C18 cartridge is: 1. Methanol (B129727) (to activate the C18 chains) followed by 2. Acidified water (to equilibrate the sorbent to the sample's loading conditions).[2]

  • Cartridge Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the stationary phase, leading to poor recovery.

    • Solution: Ensure the sorbent bed remains wet throughout the conditioning, equilibration, and loading steps. Do not allow air to be drawn through the cartridge.[2]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent completely.

    • Solution: Use an appropriate organic solvent for elution, such as methanol or acetonitrile (B52724). Sometimes, a small amount of a weak base (e.g., ammonium (B1175870) hydroxide) in the elution solvent can improve the recovery of acidic analytes, though this is less common for reversed-phase protocols. Ensure the elution volume is sufficient.

Q5: I'm observing significant matrix effects (ion suppression) in my analysis. How can I improve my sample cleanup?

A5: Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the target analyte.[3][4] Urine is a complex matrix, making this a common problem.

  • Optimize the SPE Wash Step: A critical step to remove interfering salts and polar compounds is the wash step after sample loading.

    • Solution: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the this compound. A common approach is to use acidified water followed by a weak organic wash (e.g., 5-10% methanol in acidified water).[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d4-tetranor-PGFM) co-elutes with the analyte and experiences the same matrix effects. By calculating the analyte/IS peak area ratio, these effects can be effectively compensated for. This is considered the gold standard for quantitative LC-MS/MS.

  • Improve Chromatographic Separation: Ensure that the analyte peak is well-separated from the regions where most matrix components elute (often at the beginning of the run).

Liquid Chromatography (LC)

Q6: My chromatographic peaks for this compound are broad or tailing. What should I check?

A6: Poor peak shape can compromise sensitivity and resolution.

  • Column Contamination/Degradation: Buildup of matrix components on the column can degrade performance.

    • Solution: Use a guard column to protect the analytical column. If performance degrades, try flushing the column according to the manufacturer's instructions or replace it.

  • Incompatible Reconstitution Solvent: If the solvent used to redissolve the sample after evaporation is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute the dried extract in a solvent that is as weak as, or weaker than, the starting mobile phase conditions (e.g., 10-20% acetonitrile in water).[5]

  • Secondary Interactions: this compound has two carboxylic acid groups that can interact with active sites on the silica (B1680970) packing material, causing peak tailing.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid) to keep the analyte protonated. Using a high-quality, end-capped column can also minimize these interactions.

Q7: The retention time for this compound is shifting between injections. What is the cause?

A7: Retention time instability affects reliable identification and integration.

  • Inadequate Column Equilibration: If the column is not fully re-equilibrated to the initial gradient conditions between runs, retention times will shift.

    • Solution: Ensure the post-run equilibration time is sufficient, typically at least 5-10 column volumes.

  • Mobile Phase Issues: Changes in mobile phase composition due to evaporation of the organic component or inconsistent mixing can cause shifts.

    • Solution: Prepare fresh mobile phases daily and keep solvent bottles capped. Prime the LC pumps to ensure proper solvent composition.

  • Column Temperature Fluctuations: The column temperature must be stable.

    • Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 40 °C).

Mass Spectrometry (MS/MS)

Q8: The signal intensity for my analyte is low. How can I improve sensitivity?

A8: Low signal intensity directly impacts the limit of quantification.

  • Suboptimal Source Conditions: Ion source parameters (e.g., gas flows, temperatures, capillary voltage) are critical for efficient ionization.

    • Solution: Optimize source parameters by infusing a standard solution of this compound and adjusting settings to maximize the signal.

  • Incorrect MRM Transitions or Collision Energy: The selected precursor/product ion pair (MRM transition) and the collision energy used for fragmentation must be optimized.

    • Solution: Infuse the analyte and perform a product ion scan to identify the most abundant and stable fragment ions. Then, perform a precursor scan for that fragment to confirm the parent. Optimize the collision energy for the selected transition to achieve the highest intensity.

  • Matrix-Induced Ion Suppression: As mentioned in Q5, co-eluting matrix components can suppress the analyte's ionization.

    • Solution: Improve sample cleanup and chromatography to separate the analyte from the suppressive region.

Detailed Experimental Protocol

This section provides a representative methodology for the analysis of this compound in human urine. Note: This is a template protocol and should be optimized and validated in your laboratory.

1. Materials and Reagents

  • This compound analytical standard

  • d4-tetranor-PGFM internal standard (IS)

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid (≥98%)

  • C18 Solid Phase Extraction (SPE) cartridges (e.g., 100 mg, 3 mL)

2. Sample Preparation (Solid Phase Extraction)

  • Sample Thawing & Spiking: Thaw frozen urine samples at room temperature. Centrifuge at ~3000 x g for 10 minutes to pellet particulates.

  • Take 1 mL of the supernatant and place it in a clean tube.

  • Add the internal standard (e.g., 10 µL of 100 ng/mL d4-tetranor-PGFM).

  • Acidification: Add 50 µL of formic acid to acidify the sample to pH ~3. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water containing 0.1% formic acid. Do not let the cartridge go dry.

  • Sample Loading: Load the acidified urine sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 2 mL of water containing 0.1% formic acid, followed by 2 mL of 10% methanol in water. This step is crucial for removing salts and polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.

  • Elution: Elute the this compound and IS with 2 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of 20% acetonitrile in water with 0.1% formic acid. Vortex and transfer to an LC autosampler vial.[5]

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 20
    8.0 60
    8.1 95
    9.0 95
    9.1 20

    | 12.0 | 20 |

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Key MS Parameters:

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~400 °C

    • Gas Flows: Optimize for the specific instrument

  • MRM Transitions (Example):

    Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) Collision Energy (eV)
    This compound 329.4 [Fragment 1] 100 [Optimized]
    This compound 329.4 [Fragment 2] 100 [Optimized]
    d4-tetranor-PGFM 333.4 [Corresponding Fragment 1] 100 [Optimized]

    (Note: The exact product ions must be determined by infusing the standard and optimizing fragmentation. Common fragments for prostaglandins (B1171923) involve losses of water and parts of the aliphatic chains.)

Quantitative Data Summary

The following tables summarize typical performance characteristics for a validated LC-MS/MS assay for prostaglandin metabolites.

Table 1: Typical Assay Performance Characteristics

Parameter Typical Value/Range Description
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL The lowest concentration that can be measured with acceptable precision and accuracy.
Linearity (r²) > 0.99 Correlation coefficient for the calibration curve, indicating a linear response.
Inter-Assay Precision (%CV) < 15% The coefficient of variation for measurements of the same QC sample across different runs.
Intra-Assay Precision (%CV) < 15% The coefficient of variation for measurements of the same QC sample within a single run.
Accuracy (%Bias) 85 - 115% The closeness of the measured QC concentration to its nominal value.

| Extraction Recovery | > 80% | The percentage of analyte recovered from the sample matrix after the extraction process.[1] |

Visualizations

Experimental Workflow

Tetranor_PGFM_Workflow urine Urine Sample (1 mL) spike Spike with d4-tetranor-PGFM (IS) urine->spike acidify Acidify to pH ~3 (Formic Acid) spike->acidify spe Solid Phase Extraction (C18) acidify->spe load Load Sample spe->load wash Wash (Aqueous + Weak Organic) load->wash elute Elute (Methanol) wash->elute dry Evaporate to Dryness elute->dry recon Reconstitute in Mobile Phase A/B dry->recon inject Inject into LC-MS/MS recon->inject quant Quantify Data inject->quant

Caption: Workflow for this compound analysis from urine sample to final quantification.

Troubleshooting Logic: Low Signal Intensity

Troubleshooting_Low_Signal start Low Signal Intensity Observed check_is Is the Internal Standard (IS) signal also low? start->check_is problem_source Problem is likely in MS Source or Detector check_is->problem_source Yes problem_analyte Problem is specific to the analyte check_is->problem_analyte No is_low_yes Yes action_source Action: 1. Check MS Tune Report 2. Clean Ion Source 3. Check Detector Voltage problem_source->action_source is_low_no No (IS Signal is OK) check_chrom Is the chromatographic peak shape poor? problem_analyte->check_chrom action_chrom Action: 1. Check Reconstitution Solvent 2. Check for Column Contamination 3. Optimize LC Gradient check_chrom->action_chrom Yes check_recovery Suspect Low Recovery or Severe Ion Suppression check_chrom->check_recovery No chrom_yes Yes chrom_no No (Peak Shape is OK) action_recovery Action: 1. Verify SPE Protocol (pH, wash) 2. Check for Analyte Degradation 3. Adjust LC gradient to move peak away from suppression zones check_recovery->action_recovery

Caption: Decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.

References

How to minimize matrix effects in urinary tetranor-PGFM quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of urinary tetranor-PGFM by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact urinary this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the urine sample.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification of this compound.[1] Urine is a particularly complex matrix containing various salts, pigments, and metabolites that can interfere with the analysis.[2]

Q2: What is the most effective strategy to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3] A SIL-IS, such as this compound-d4, co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.

Q3: How can I assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked urine sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q4: What are the primary sources of matrix effects in urine samples for prostaglandin (B15479496) analysis?

A4: The primary sources of matrix effects in urine for prostaglandin analysis include:

  • Phospholipids: These are major components of cell membranes and can cause significant ion suppression.

  • Salts: High salt concentrations can alter the ionization process.

  • Urea and other small organic molecules: These are abundant in urine and can interfere with analyte ionization.

  • Pigments: Compounds like urochrome can also contribute to matrix effects.

Troubleshooting Guide

Problem 1: Poor recovery of this compound during sample preparation.

Possible Cause Suggested Solution
Inefficient Solid-Phase Extraction (SPE) - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.- Optimize the pH of the urine sample before loading. Acidification to pH ~3.5 is often recommended for prostaglandins (B1171923).[4]- Evaluate different SPE sorbents (e.g., C18, mixed-mode cation exchange).- Optimize the wash and elution solvent compositions and volumes. A more polar wash solvent may be needed to remove interferences without eluting the analyte, while a sufficiently strong elution solvent is required for complete recovery.
Analyte Degradation - Keep samples on ice or at 4°C during processing to minimize enzymatic degradation.[5]- Add antioxidants like BHT to the collection container and extraction solvents.
Improper Sample Storage - Store urine samples at -80°C to ensure long-term stability of eicosanoids.[6]

Problem 2: Significant ion suppression is observed.

Possible Cause Suggested Solution
Co-elution with Phospholipids - Implement a phospholipid removal step in your sample preparation, such as using a specialized phospholipid removal plate or a liquid-liquid extraction (LLE) step.- Optimize the chromatographic separation to resolve this compound from the phospholipid-rich region of the chromatogram.
High Salt Concentration - Dilute the urine sample before SPE. However, be mindful of the potential to fall below the limit of quantification.- Optimize the SPE wash steps to effectively remove salts.
Insufficient Chromatographic Separation - Modify the LC gradient to achieve better separation of this compound from interfering matrix components.- Consider using a different stationary phase (e.g., a column with a different chemistry or particle size).

Problem 3: High variability in quantitative results between samples.

Possible Cause Suggested Solution
Inconsistent Matrix Effects - Ensure the use of a suitable stable isotope-labeled internal standard (SIL-IS) for every sample to normalize for variations in matrix effects.
Inconsistent Sample Preparation - Automate the sample preparation process if possible to improve reproducibility.- Ensure precise and consistent execution of each step of the manual SPE protocol.
Carryover - Optimize the needle wash solvent and wash volume in the autosampler to prevent carryover between injections.[7]- Inject a blank solvent after a high concentration sample to check for carryover.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Prostaglandin Metabolites in Urine

Sample Preparation MethodTypical Analyte Recovery (%)Matrix Effect ReductionThroughput
Dilute-and-Shoot >95%MinimalHigh
Liquid-Liquid Extraction (LLE) 75-90%ModerateLow
Solid-Phase Extraction (SPE) - C18 80-95%[4]GoodModerate
Solid-Phase Extraction (SPE) - Mixed-Mode >85%ExcellentModerate
Online SPE-LC-MS/MS >90%ExcellentHigh

Table 2: Performance Data for Urinary Eicosanoid Quantification using SPE-LC-MS/MS

Parameter8-iso-PGF2α[8]Tetranor-PGEM/PGDM[6]
Recovery >85%Not explicitly stated, but good performance
Matrix Effect <5%Not explicitly stated, but good performance
Intra-day Precision (%CV) 4.0 - 4.5%8.5 - 15.1%
Inter-day Precision (%CV) 4.3 - 5.7%22.1 - 34.9% (inter-plate)
Linearity (R²) >0.99>0.99

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Urinary this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Urine sample

  • This compound-d4 internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples on ice.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitate.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Spike with the internal standard (this compound-d4) to a final concentration of 10 ng/mL.

    • Acidify the urine to pH ~3.5 with 0.1% formic acid.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 3 mL of 25% methanol in water to remove less non-polar interferences.[2]

  • Elution:

    • Elute the this compound and internal standard with 2 x 2 mL of methanol into a clean collection tube.[2]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 90% B

    • 8-9 min: Hold at 90% B

    • 9-9.1 min: Return to 10% B

    • 9.1-12 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (example):

    • This compound: Q1: 329.2 -> Q3: 171.1

    • This compound-d4: Q1: 333.2 -> Q3: 175.1

    • (Note: These transitions are illustrative and should be optimized for your specific instrument.)

  • Key Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized for each transition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample spike Spike with This compound-d4 urine->spike acidify Acidify to pH ~3.5 spike->acidify spe Solid-Phase Extraction (C18) acidify->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute elute->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant troubleshooting_guide cluster_recovery Low Recovery cluster_suppression Ion Suppression cluster_variability High Variability start Problem Detected check_spe Check SPE Protocol (Conditioning, pH, Solvents) start->check_spe Low Recovery check_storage Verify Sample Storage (-80°C) check_cleanup Improve Sample Cleanup (Phospholipid Removal) start->check_cleanup Ion Suppression check_chrom Optimize Chromatography use_is Use Stable Isotope Internal Standard start->use_is High Variability check_carryover Check for Carryover check_spe->check_storage check_cleanup->check_chrom use_is->check_carryover

References

Cross-reactivity issues with tetranor-PGFM ELISA kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing tetranor-PGFM ELISA kits. The information is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: this compound (9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid) is the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α)[1]. Measuring its levels in biological fluids, such as urine, provides a reliable indication of systemic PGF2α production.

Q2: What is the principle of a this compound ELISA?

A2: Most this compound ELISA kits are based on the principle of competitive immunoassay. In this format, this compound present in the sample competes with a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a specific antibody coated on the microplate wells. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal generated by the enzyme is then used to quantify the amount of this compound.

Q3: What are the most critical steps in the ELISA protocol?

A3: Critical steps include accurate pipetting of standards, samples, and reagents; ensuring all reagents are at room temperature before use; proper and consistent washing of the plate to remove unbound reagents; and accurate timing of incubation steps[2][3]. Adherence to the kit-specific protocol is paramount for reliable results.

Q4: How should I prepare my samples before running the assay?

A4: Sample preparation is crucial and depends on the sample type. Urine samples may require dilution to fall within the assay's standard curve range. It is often recommended to normalize urinary this compound concentrations to creatinine (B1669602) levels to account for variations in urine dilution. For complex matrices like serum or plasma, extraction and purification using methods like solid-phase extraction (SPE) may be necessary to remove interfering substances[4][5]. Always consult the kit manufacturer's instructions for specific sample preparation protocols.

Troubleshooting Guide

This guide addresses common problems encountered with this compound ELISA kits, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Signal - Reagents not at room temperature before use.- Incorrect storage of kit components.- Reagents expired.- Omission of a critical reagent (e.g., antibody, conjugate, or substrate).- Inadequate incubation times or temperatures.- Improper preparation of reagents (e.g., incorrect dilutions).- Allow all reagents to equilibrate to room temperature for at least 30 minutes before use[3].- Verify the storage conditions and expiration dates of all kit components[3].- Carefully review the protocol to ensure all steps were followed in the correct order.- Ensure incubation times and temperatures match the protocol's recommendations.- Double-check all calculations and dilutions for reagent preparation.
High Background - Insufficient washing.- Cross-contamination between wells.- Concentration of detection antibody or conjugate is too high.- Substrate solution exposed to light.- Incubation times are too long.- Ensure adequate and consistent washing between steps. Invert and tap the plate on absorbent paper to remove all residual buffer[2].- Use fresh pipette tips for each standard and sample[3].- Optimize the concentration of the detection antibody or conjugate if allowed by the kit protocol.- Protect the substrate from light and prepare it fresh if necessary[3].- Adhere strictly to the recommended incubation times.
Poor Standard Curve - Improper preparation of standards.- Pipetting errors.- Inaccurate dilution series.- Reagents not thoroughly mixed.- Use of an inappropriate curve-fitting model.- Prepare fresh standards for each assay. Ensure the standard is completely dissolved.- Use calibrated pipettes and proper pipetting technique.- Double-check the dilution calculations and procedure.- Gently mix all reagents before use.- Use a four-parameter logistic (4-PL) curve fit, which is typically recommended for competitive ELISAs[2].
High Coefficient of Variation (%CV) - Inconsistent pipetting.- Inadequate mixing of samples or reagents.- Inconsistent washing technique.- Temperature variations across the plate ("edge effect").- Ensure consistent pipetting technique for all wells.- Thoroughly mix all samples and reagents before adding them to the wells.- Use a multichannel pipette or an automated plate washer for consistent washing.- Ensure the plate is incubated in a stable temperature environment and sealed properly to prevent evaporation[3].

Cross-Reactivity Data

Cross-reactivity is a critical parameter for any immunoassay, indicating the specificity of the antibody. An ideal antibody will only bind to the target analyte (this compound) and not to other structurally related molecules. The following table summarizes known cross-reactivity data for various prostaglandin metabolite immunoassays. Note: Data for a specific this compound ELISA kit should be obtained from the manufacturer's datasheet.

Assay TargetCross-ReactantCross-Reactivity (%)
tetranor-PGDM [4]This compound0.003
tetranor-PGEM0.631
tetranor-PGAM3.876
tetranor-PGDM [6][7]This compound<0.01
tetranor-PGJM100
tetranor-PGAM2.08
tetranor-PGEM0.03
PGFM [2]This compound 0
PGEM1.5
Prostaglandin F2α0
Prostaglandin E20
tetranor-PGEM/PGAM [8]This compound7.8
tetranor-PGJM27.4
tetranor-PGDM1.5

Experimental Protocols

General Competitive ELISA Protocol

This protocol provides a general workflow for a competitive ELISA. Always refer to the specific manual provided with your this compound ELISA kit.

  • Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition : Add a specific volume of the standard or sample to the appropriate wells of the antibody-coated microplate.

  • Tracer Addition : Add the enzyme-conjugated this compound (tracer) to each well.

  • Antibody Addition (if applicable) : In some formats, a limited amount of primary antibody is added.

  • Incubation : Seal the plate and incubate for the specified time and temperature to allow for competitive binding.

  • Washing : Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer. This removes any unbound substances.

  • Substrate Addition : Add the substrate solution to each well. The enzyme bound to the tracer will catalyze a color change.

  • Incubation : Incubate the plate for a specified time to allow for color development.

  • Stop Reaction : Add a stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.

  • Read Absorbance : Read the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 450 nm).

  • Data Analysis : Calculate the concentration of this compound in the samples by plotting a standard curve and interpolating the sample values.

Protocol for Assessing Cross-Reactivity

This protocol can be used to determine the specificity of the ELISA kit for potential cross-reactants.

  • Prepare Cross-Reactant Solutions : Prepare serial dilutions of the potential cross-reacting compounds (e.g., other prostaglandin metabolites) in the assay buffer.

  • Run the ELISA : Perform the ELISA as you would with your standards, but substitute the standard dilutions with the cross-reactant dilutions.

  • Generate a Standard Curve : Run the this compound standard curve in parallel on the same plate.

  • Calculate IC50 Values : Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50) from its standard curve. Similarly, determine the IC50 for each potential cross-reactant.

  • Calculate Percent Cross-Reactivity : Use the following formula to calculate the percent cross-reactivity for each compound:

    % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Visualizations

Cross_Reactivity_Concept cluster_well Microplate Well Antibody Antibody Analyte This compound (Target Analyte) Analyte->Antibody Specific Binding (High Affinity) CrossReactant Structurally Similar Compound CrossReactant->Antibody Non-Specific Binding (Low Affinity)

Caption: Conceptual diagram of antibody cross-reactivity.

ELISA_Troubleshooting_Workflow start Problem with ELISA Results check_signal Weak or No Signal? start->check_signal check_background High Background? check_signal->check_background No reagents Verify Reagent Prep, Storage & Expiration check_signal->reagents Yes check_curve Poor Standard Curve? check_background->check_curve No washing Improve Washing Technique (Increase Volume/Reps) check_background->washing Yes standards_prep Prepare Fresh Standards & Verify Dilutions check_curve->standards_prep Yes end Re-run Assay check_curve->end No (Check CV%) protocol_steps Review Protocol Steps (Incubation, Reagent Order) reagents->protocol_steps protocol_steps->end blocking_conjugate Check for Contamination & Optimize Reagent Concentrations washing->blocking_conjugate blocking_conjugate->end pipetting Check Pipetting Technique & Calibrate Pipettes standards_prep->pipetting curve_fit Use Correct Curve Fit (e.g., 4-Parameter Logistic) pipetting->curve_fit curve_fit->end

Caption: A logical workflow for troubleshooting common ELISA issues.

References

Technical Support Center: Optimizing Solid-Phase Extraction for Tetranor-PGFM Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize solid-phase extraction (SPE) for cleaner tetranor-PGFM samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the solid-phase extraction of this compound and related prostaglandins.

Q1: I am experiencing low recovery of this compound in my final eluate. What are the possible causes and solutions?

A1: Low recovery is a frequent issue in SPE. Here are the likely causes and how to troubleshoot them:

  • Incomplete Analyte Retention: The sorbent may not be retaining the this compound effectively.

    • Solution: Ensure the sample is properly acidified. The addition of 1% formic acid to the sample can significantly improve the recovery of prostaglandin (B15479496) metabolites to ≥90%.[1] For reversed-phase sorbents like C18, a lower pH ensures that the acidic this compound is in its neutral form, enhancing its retention.

    • Solution: Check the loading flow rate. A high flow rate may not allow sufficient interaction time between the analyte and the sorbent. Try decreasing the flow rate during sample loading.

    • Solution: Re-evaluate your choice of sorbent. While C18 is common for prostaglandins, a mixed-mode sorbent with both reversed-phase and anion exchange properties might provide cleaner extracts and better retention.[2]

  • Analyte Loss During Washing: The wash solvent might be too strong, causing the this compound to be washed away with the interferences.

    • Solution: Use a weaker wash solvent. If you are using a high percentage of organic solvent in your wash step, try reducing the concentration. The goal is to remove interferences without eluting the analyte of interest.

  • Incomplete Elution: The elution solvent may not be strong enough to release the this compound from the sorbent.

    • Solution: Increase the strength of your elution solvent. This can be achieved by increasing the percentage of the organic component (e.g., methanol (B129727) or acetonitrile).

    • Solution: Ensure the elution volume is sufficient. Try increasing the volume of the elution solvent to ensure complete recovery of the analyte from the sorbent bed.

  • Sample Pre-treatment Issues: If your protocol involves protein precipitation, the analyte may be co-precipitating with the proteins.[2][3]

    • Solution: Evaluate your sample pre-treatment steps to ensure that this compound is not being lost before the SPE procedure.

Q2: My replicate samples are showing poor reproducibility. What could be the cause?

A2: Poor reproducibility can stem from several factors in the SPE workflow:

  • Inconsistent Flow Rates: Variations in flow rates between samples can lead to inconsistent extraction efficiencies.

    • Solution: Use a vacuum manifold or an automated SPE system to ensure consistent flow rates for all samples.

  • Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, it can lead to inconsistent retention.

    • Solution: Ensure that the sorbent bed remains wetted throughout the conditioning and sample loading steps. Do not let the cartridge run dry.

  • Sample Matrix Effects: Biological matrices like urine and plasma can be complex and variable, leading to inconsistent results.

    • Solution: Incorporate an internal standard in your analytical method to account for variability in extraction efficiency and matrix effects.

Q3: The final sample extract is not clean enough and is causing issues with my downstream analysis (e.g., LC-MS/MS). How can I improve the purity?

A3: Insufficiently clean samples are often due to co-elution of interfering substances from the sample matrix.

  • Optimize the Wash Step: This is the most critical step for removing interferences.

    • Solution: Experiment with different wash solvents of varying strengths. The ideal wash solvent will remove the maximum amount of interferences without eluting the this compound.

    • Solution: Consider adding a second, different wash step to remove a wider range of interferences.

  • Change the Sorbent: A different sorbent may offer better selectivity for your analyte and better separation from interferences.

    • Solution: Polymeric mixed-mode SPE sorbents, which combine reversed-phase and ion exchange mechanisms, have been shown to produce cleaner extracts compared to standard reversed-phase sorbents.[2]

  • Sample Pre-treatment:

    • Solution: Ensure your sample is properly centrifuged or filtered before loading to remove particulate matter that can clog the SPE cartridge.

Experimental Protocol: Solid-Phase Extraction of this compound from Urine

This protocol is a general guideline based on established methods for prostaglandin analysis using a C18 SPE cartridge. Optimization may be required for your specific application.

Materials:

  • C18 SPE Cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water

  • Internal Standard (e.g., deuterated this compound)

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation:

    • Thaw urine samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the samples to pellet any particulate matter.

    • Transfer a known volume of the supernatant (e.g., 1 mL) to a clean tube.

    • Add the internal standard.

    • Acidify the sample by adding 1% formic acid. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol through them.

    • Equilibrate the cartridges by passing 3 mL of deionized water through them. Do not allow the cartridges to dry.

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned C18 cartridge.

    • Apply a slow and steady flow rate (e.g., 1-2 mL/min) to ensure optimal retention.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water containing 0.1% formic acid to remove polar interferences.

    • Perform a second wash with a mild organic solvent mixture (e.g., 3 mL of 10% methanol in water) to remove less polar interferences.

  • Drying:

    • Dry the SPE cartridge thoroughly by applying a high vacuum for 5-10 minutes to remove any remaining water.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Quantitative Data Summary

The following table summarizes recovery data for prostaglandin metabolites using solid-phase extraction.

AnalyteMatrixSorbentKey Methodological DetailRecovery Rate
Tetranor-PGDMArtificial UrineNot SpecifiedSolid-Phase Extraction82.3% - 113.5%
PGE2, PGF2α, and their metabolitesAqueous solutions, Urine, Plasma, Tissue HomogenateOctadecyl-bonded silica (B1680970) gel (C18)Inclusion of 1% formic acid in the loading mixture≥90%
PGEMAqueous solutionsOctadecyl-bonded silica gel (C18)Standard Protocol80%

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Urine/Plasma Sample Acidify Acidify with 1% Formic Acid Sample->Acidify Load 3. Load Sample Acidify->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (Aqueous) Load->Wash1 Wash2 5. Wash 2 (Mild Organic) Wash1->Wash2 Dry 6. Dry Cartridge Wash2->Dry Elute 7. Elute (Methanol/Acetonitrile) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound solid-phase extraction.

References

Troubleshooting low recovery of tetranor-PGFM during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low recovery of tetranor-PGFM during sample preparation, particularly from urine samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

Q2: What are the common causes of low this compound recovery?

Low recovery is often multifaceted, stemming from issues in sample handling, solid-phase extraction (SPE) procedure, or analyte stability. Key factors include:

  • Improper Sample pH: The pH of the sample and solutions used during SPE is critical for the retention and elution of acidic molecules like this compound.

  • Suboptimal SPE Sorbent and Solvents: The choice of SPE cartridge, as well as the composition and volume of wash and elution solvents, directly impacts recovery.

  • Analyte Instability: this compound can degrade if samples are not stored correctly or are subjected to harsh conditions during preparation.

  • Matrix Effects: Components in the biological matrix (e.g., urine) can interfere with the binding of this compound to the SPE sorbent.

Q3: How should urine samples for this compound analysis be stored?

For long-term stability (up to a year), urine samples should be stored at -80°C.[1] For short-term storage, 4°C is acceptable. It is important to minimize freeze-thaw cycles, as this can affect the stability of some prostaglandin (B15479496) metabolites.

Troubleshooting Guide for Low Recovery

This guide addresses specific problems that can lead to low recovery of this compound during solid-phase extraction (SPE).

Problem 1: Analyte Lost During Sample Loading
Possible Cause Recommended Solution
Incorrect Sample pH This compound is an acidic molecule. To ensure it is in a neutral, less polar form for efficient binding to a reversed-phase SPE sorbent, the sample pH must be acidic. Acidify the urine sample to a pH of approximately 3-4 by adding 1% formic acid. [2]
SPE Cartridge Not Properly Conditioned Inadequate conditioning leads to poor interaction between the analyte and the sorbent. Condition the SPE cartridge sequentially with 1-2 column volumes of a strong organic solvent (e.g., methanol (B129727) or acetonitrile), followed by 1-2 column volumes of an aqueous solution (e.g., water or acidified water).
Incorrect Sorbent Choice The sorbent may not be suitable for retaining this compound. Use a reversed-phase sorbent such as C18 or a hydrophilic-lipophilic balanced (HLB) polymer. [3] HLB cartridges are often recommended for their ability to retain a wide range of compounds.
Sample Loading Flow Rate Too High A high flow rate reduces the time for the analyte to interact with the sorbent. Maintain a slow and steady flow rate during sample loading, typically 1-2 mL/minute.
Problem 2: Analyte Lost During Wash Step
Possible Cause Recommended Solution
Wash Solvent is Too Strong An overly strong organic wash solvent can prematurely elute the analyte along with interferences. Use a weak wash solvent. Start with acidified water (e.g., 0.1% formic acid in water) to remove polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 5-10% methanol in acidified water) or a non-polar solvent like hexane (B92381) can be used to remove less polar interferences without eluting the this compound.
Incorrect pH of Wash Solvent If the pH of the wash solvent is too high, it can ionize the this compound, making it more polar and causing it to elute from a reversed-phase sorbent. Ensure the wash solvent is acidic, similar to the loading solution (pH 3-4).
Problem 3: Analyte Not Eluting from the Cartridge
Possible Cause Recommended Solution
Elution Solvent is Too Weak The solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. Use a strong organic solvent for elution. Methanol or acetonitrile (B52724) are commonly used. If recovery is still low, consider a more effective solvent mixture, such as ethyl acetate (B1210297).
Insufficient Elution Volume The volume of the elution solvent may not be enough to completely elute the analyte. Increase the volume of the elution solvent. Eluting with two smaller aliquots can sometimes be more effective than a single larger volume.
Analyte Adsorption to Labware This compound may adsorb to plastic surfaces, especially in organic solvents. Use glass or low-retention plasticware. Rinsing the collection tube with the elution solvent can help recover any adsorbed analyte.

Experimental Protocols

Recommended Solid-Phase Extraction (SPE) Protocol for this compound from Urine

This protocol is adapted from methods for similar prostaglandin metabolites and general principles of eicosanoid extraction.[3]

  • Sample Pre-treatment:

    • Thaw frozen urine samples on ice.

    • Centrifuge the urine at 1,500 x g for 10 minutes at 4°C to pellet any sediment.

    • Take the supernatant and acidify to pH 3-4 with 1% formic acid.

  • SPE Cartridge Conditioning:

    • Use a C18 or HLB SPE cartridge.

    • Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of water (acidified to pH 3-4 with formic acid). Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of water (acidified to pH 3-4 with formic acid) to remove polar impurities.

    • Wash the cartridge with 2 mL of hexane to remove non-polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of a solvent mixture like ethyl acetate or acetonitrile.

    • Collect the eluate in a clean glass tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the mobile phase for LC-MS).

Quantitative Data on Prostaglandin Metabolite Recovery

The following table summarizes expected recovery rates for prostaglandin metabolites from urine using optimized SPE methods. While specific data for this compound is limited in publicly available literature, these values for structurally similar compounds provide a benchmark.

Analyte SPE Sorbent Matrix Reported Recovery (%) Reference
Tetranor-PGDMHLBArtificial Urine82.3 - 113.5[2]
PGE2 & PGF2α MetabolitesOctadecyl-bonded silica (B1680970) (C18)Urine, Plasma>90[2]

Visualizations

Metabolic Pathway of PGF2α to this compound

The formation of this compound from PGF2α involves a series of enzymatic reactions, primarily occurring in the lungs and liver. The main steps are the oxidation of the 15-hydroxyl group, reduction of the double bond at C13-C14, followed by two cycles of β-oxidation to shorten the carboxylic acid side chain.

PGF2a_Metabolism PGF2a PGF2α Metabolite1 13,14-dihydro-15-keto-PGF2α PGF2a->Metabolite1 15-hydroxyprostaglandin dehydrogenase & Δ13-reductase Metabolite2 Dinor Metabolite Metabolite1->Metabolite2 β-oxidation (1st cycle) Tetranor_PGFM This compound (Major Urinary Metabolite) Metabolite2->Tetranor_PGFM β-oxidation (2nd cycle)

Caption: Metabolic conversion of PGF2α to its major urinary metabolite, this compound.

Troubleshooting Workflow for Low SPE Recovery

This workflow provides a logical sequence of steps to diagnose and resolve low recovery issues during the solid-phase extraction of this compound.

SPE_Troubleshooting Start Low Recovery Detected CheckLoading Analyze Flow-through (from Sample Loading) Start->CheckLoading CheckWash Analyze Wash Fractions CheckLoading->CheckWash Analyte Absent FixLoading Adjust Sample pH (acidify) Check Cartridge Conditioning Reduce Flow Rate CheckLoading->FixLoading Analyte Present CheckElution Analyte Retained on Cartridge? CheckWash->CheckElution Analyte Absent FixWash Use Weaker Wash Solvent Ensure Wash Solvent is Acidic CheckWash->FixWash Analyte Present FixElution Use Stronger Elution Solvent Increase Elution Volume Check for Adsorption CheckElution->FixElution Yes Success Recovery Improved FixLoading->Success FixWash->Success FixElution->Success

Caption: A step-by-step guide for troubleshooting low recovery in SPE.

References

Addressing instability of tetranor-PGFM in stored urine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetranor-PGFM, the major urinary metabolite of PGF2α. Accurate quantification of this compound is crucial for assessing in vivo PGF2α production, which is implicated in various physiological and pathological processes. However, the instability of this compound in stored urine samples can pose a significant challenge. This guide addresses common issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured in urine?

This compound (9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid) is the primary and major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). PGF2α is a bioactive lipid mediator involved in inflammation, smooth muscle contraction, and other physiological processes. Due to the rapid metabolism of PGF2α in circulation, its direct measurement is often unreliable. This compound is stable enough for accumulation in urine, and its urinary concentration reflects systemic PGF2α production.

Q2: What are the main factors affecting the stability of this compound in urine samples?

The primary factors contributing to the instability of this compound in urine are storage temperature, duration of storage, and repeated freeze-thaw cycles. Bacterial contamination of urine samples can also lead to degradation of metabolites.

Q3: What are the recommended storage conditions for urine samples intended for this compound analysis?

For optimal stability, urine samples should be frozen at -70°C or -80°C immediately after collection. At these temperatures, this compound has been shown to be stable for over three years. Storage at -20°C is not recommended for long-term preservation, as significant degradation can occur within months. If immediate freezing is not possible, samples should be refrigerated at 4°C for no longer than 24 hours.

Q4: How many times can I freeze and thaw my urine samples?

While specific data on this compound is limited, studies on other urinary prostaglandin metabolites have shown that multiple freeze-thaw cycles can introduce variability and lead to degradation or even an artificial increase in some analytes. It is strongly recommended to aliquot urine samples into smaller, single-use volumes after the initial collection to avoid repeated freezing and thawing of the entire sample.

Q5: Should I use preservatives in my urine samples?

The use of preservatives should be approached with caution and validated for your specific assay. Some preservatives, like boric acid, may alter the urinary metabolite profile. Thymol has been shown to be effective in maintaining the stability of a broad range of metabolites by inhibiting microbial growth, which can be a concern with prolonged storage at higher temperatures. However, its direct effect on this compound should be confirmed. If preservatives are used, their compatibility with the chosen analytical method (LC-MS/MS or EIA) must be verified.

Q6: What are the common methods for quantifying this compound in urine?

The two most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA). LC-MS/MS is highly specific and sensitive, providing accurate quantification. EIA is a higher-throughput and more cost-effective method but may be susceptible to cross-reactivity with other metabolites. Both methods typically require a solid-phase extraction (SPE) step to purify and concentrate this compound from the urine matrix.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable this compound levels 1. Sample Degradation: Improper storage (temperature too high, prolonged storage at -20°C). 2. Inefficient Extraction: Suboptimal solid-phase extraction (SPE) protocol. 3. Analytical Issues: Low sensitivity of the assay (EIA or LC-MS/MS).1. Review sample storage history. Ensure samples were stored at -70°C or -80°C. For critical samples, consider a pilot stability study. 2. Optimize the SPE protocol. Ensure correct cartridge conditioning, sample loading, washing, and elution steps. Verify the recovery of a this compound standard. 3. Check the performance of your analytical method. For EIA, verify the standard curve and antibody specificity. For LC-MS/MS, optimize ionization and transition parameters.
High variability between replicate samples 1. Inconsistent Sample Handling: Differences in storage or freeze-thaw cycles between aliquots. 2. Pipetting Errors: Inaccurate pipetting during sample preparation or assay. 3. Matrix Effects (LC-MS/MS): Interference from other components in the urine.1. Standardize the entire workflow from sample collection to analysis. Use single-use aliquots to avoid freeze-thaw cycles. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Ensure adequate sample cleanup with SPE. Use an isotopically labeled internal standard for this compound to correct for matrix effects.
Poor recovery after solid-phase extraction (SPE) 1. Incorrect SPE Cartridge: The type of sorbent may not be optimal for this compound. 2. Improper pH of Sample: The pH of the urine sample can affect the binding of this compound to the SPE sorbent. 3. Inappropriate Wash or Elution Solvents: The wash solvent may be too strong, leading to premature elution of the analyte, or the elution solvent may be too weak for complete recovery.1. Use a C18 or a polymeric reversed-phase SPE cartridge, which are commonly used for prostaglandin extraction. 2. Acidify the urine sample (e.g., with formic acid) to a pH of ~3-4 before loading onto the SPE cartridge to ensure this compound is in its protonated form for better retention. 3. Optimize the wash and elution solvents. A common approach is to wash with a low percentage of organic solvent (e.g., 15% acetonitrile (B52724) in water) and elute with a higher concentration of organic solvent (e.g., acetonitrile or ethyl acetate).
Discrepancy between LC-MS/MS and EIA results 1. Cross-reactivity in EIA: The antibody used in the EIA may be cross-reacting with other structurally similar prostaglandin metabolites in the urine. 2. Different Sample Preparation: Variations in the extraction and purification steps between the two methods.1. Check the cross-reactivity profile of the EIA kit. If significant cross-reactivity is reported for related metabolites, consider the EIA results as an estimate of total immunoreactive prostaglandins. LC-MS/MS will provide more specific quantification of this compound. 2. Use the same sample preparation and extraction protocol for both methods to minimize this as a source of variation.

Data Presentation

Table 1: Stability of Urinary this compound under Various Storage Conditions

Storage TemperatureDurationStabilitySource
-20°C5 months~50% reduction in concentration[1]
-70°C> 3 yearsStable[1]
-80°C (Standard)≥ 1 yearStableCayman Chemical

Experimental Protocols

Protocol 1: Urine Sample Collection and Storage
  • Collection: Collect mid-stream urine in a sterile container. For 24-hour collections, keep the entire collection vessel refrigerated or on ice during the collection period.

  • Initial Processing: Immediately after collection, centrifuge the urine at 1,500 x g for 10 minutes at 4°C to remove cells and debris.

  • Aliquoting: Transfer the supernatant into clearly labeled polypropylene (B1209903) tubes. It is highly recommended to create multiple single-use aliquots (e.g., 1-2 mL) to avoid freeze-thaw cycles.

  • Storage: Immediately freeze the aliquots at -80°C for long-term storage. If a -80°C freezer is not available, use a -70°C freezer. For short-term storage (up to 24 hours), samples can be kept at 4°C. Avoid storage at -20°C for periods longer than a few weeks.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a general guideline and may require optimization based on the specific SPE cartridges and equipment used.

  • Materials:

    • C18 SPE cartridges

    • Urine samples

    • Internal standard (e.g., deuterated this compound)

    • 0.1% Formic acid in water

    • Acetonitrile

    • Hexane (B92381)

    • Elution solvent (e.g., acetonitrile or ethyl acetate)

    • Nitrogen evaporator

    • Reconstitution solvent (appropriate for the analytical method)

  • Procedure:

    • Thaw Sample: Thaw the urine aliquots on ice.

    • Spike Internal Standard: Add an appropriate amount of the internal standard to each urine sample.

    • Acidify Sample: Adjust the pH of the urine sample to approximately 3-4 with 0.1% formic acid.

    • Condition SPE Cartridge: Condition the C18 SPE cartridge by passing 2 mL of acetonitrile followed by 2 mL of 0.1% formic acid in water. Do not let the cartridge run dry.

    • Load Sample: Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

    • Wash Cartridge: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of hexane to remove non-polar impurities.

    • Elute this compound: Elute the this compound from the cartridge with 1-2 mL of the elution solvent into a clean collection tube.

    • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute: Reconstitute the dried extract in a small, precise volume of the reconstitution solvent suitable for your LC-MS/MS or EIA analysis.

Visualizations

PGF2a_Metabolism Arachidonic_Acid Arachidonic_Acid PGF2a PGF2a 15-keto-dihydro-PGF2a 15-keto-dihydro-PGF2a PGF2a->15-keto-dihydro-PGF2a Metabolism in Lungs/Liver This compound This compound Urinary_Excretion Urinary_Excretion This compound->Urinary_Excretion Excreted PGH2 PGH2 PGH2->PGF2a PGF Synthase 15-keto-dihydro-PGF2a->this compound β-oxidation

Caption: Metabolic pathway of PGF2α to its major urinary metabolite, this compound.

experimental_workflow cluster_collection Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis Urine_Collection Urine_Collection Centrifugation Centrifugation Urine_Collection->Centrifugation Aliquoting Aliquoting Centrifugation->Aliquoting Storage Storage at -80°C Aliquoting->Storage Thawing Thawing SPE Solid-Phase Extraction (SPE) Thawing->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Reconstitution->LCMS EIA EIA Reconstitution->EIA

Caption: Experimental workflow for urinary this compound analysis.

troubleshooting_tree Check_Storage Check Sample Storage (-80°C? Freeze-thaw?) Improper_Storage Improper Storage? Check_Storage->Improper_Storage Degradation High probability of sample degradation. Consider re-analysis with properly stored samples. Improper_Storage->Degradation Yes Proper_Storage Storage OK Improper_Storage->Proper_Storage No Check_SPE Evaluate SPE Recovery Proper_Storage->Check_SPE Low_Recovery Low Recovery? Check_SPE->Low_Recovery Optimize_SPE Optimize SPE protocol: - Check pH - Verify solvents - Test new cartridge Low_Recovery->Optimize_SPE Yes Good_Recovery Recovery OK Low_Recovery->Good_Recovery No Check_Analysis Review Analytical Method (LC-MS/MS or EIA) Good_Recovery->Check_Analysis Analytical_Issue Analytical Issue? Check_Analysis->Analytical_Issue Optimize_Analysis Troubleshoot Assay: - Check standard curve - Verify instrument parameters - Test for matrix effects Analytical_Issue->Optimize_Analysis Yes Resolved Problem Likely Resolved Analytical_Issue->Resolved No

Caption: Troubleshooting decision tree for inaccurate this compound results.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding interference from structurally related prostaglandins (B1171923) in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are prostaglandins and why are they difficult to measure accurately with immunoassays?

Prostaglandins are lipid compounds derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1][2] They are part of a larger family of compounds called eicosanoids.[2] Members of the prostaglandin (B15479496) family, such as Prostaglandin E2 (PGE2), PGD2, and PGF2α, are structurally very similar. This similarity is the primary challenge in immunoassay measurements, as antibodies developed for one prostaglandin may bind to others, a phenomenon known as cross-reactivity.[3] This can lead to inaccurate quantification and overestimation of the target analyte.

Q2: What is cross-reactivity and how does it affect my results?

Cross-reactivity occurs when the antibody in an immunoassay kit binds to molecules other than the specific target analyte.[3] In the context of prostaglandin assays, an antibody designed to detect PGE2 might also bind to PGE1 or PGF2α because they share similar chemical structures.[4] This non-specific binding leads to a false-positive signal, causing the measured concentration of your target prostaglandin to appear higher than it actually is. It is crucial to know the cross-reactivity profile of your specific assay to correctly interpret your results.

Q3: Where can I find the cross-reactivity data for my specific prostaglandin assay kit?

Assay manufacturers typically provide a cross-reactivity table in the product datasheet or kit manual. This table lists various structurally related compounds and the percentage to which they cross-react with the assay's antibody.[1]

Table 1: Example Cross-Reactivity Profiles for Prostaglandin E2 (PGE2) Immunoassays

The following tables summarize publicly available cross-reactivity data from different manufacturers for their PGE2 assays. This data is illustrative; always refer to the specific lot documentation for your kit.

Example Profile 1

Compound Cross-Reactivity (%)
PGE2 100%
PGE3 14.5%
PGF2α 7.6%
PGF1α 7.4%
PGE1 5.3%
6-keto-PGF1α 4.2%
PGA2 0.55%

Data sourced from a representative PGE2 immunoassay kit.[1]

Example Profile 2

Compound Cross-Reactivity (%)
PGE2 100%
PGE1 70%
PGE3 16.3%
PGF1α 1.4%
PGF2α 0.7%
6-keto-PGF1α 0.6%

Data sourced from a representative high-sensitivity PGE2 immunoassay kit.

Troubleshooting Guide

Q4: My measured prostaglandin concentrations are much higher than expected. Is this due to cross-reactivity?

Higher-than-expected concentrations can be a strong indicator of cross-reactivity, but other factors could also be responsible.[3] These include matrix effects from the sample, improper sample handling, or issues with assay execution like inadequate washing.[3][5][6]

To diagnose the issue, follow this troubleshooting workflow:

G cluster_start cluster_checks Initial Checks cluster_troubleshoot Troubleshooting Paths cluster_solutions Solutions & Next Steps start High PG Levels Detected check_std 1. Review Standard Curve Is it within spec? start->check_std check_kit 2. Check Kit Components Expired or stored improperly? check_std->check_kit Curve OK sol_kit Re-run assay with a new kit. check_std->sol_kit Curve Bad cross_react Potential Cross-Reactivity check_kit->cross_react Kit OK check_kit->sol_kit Kit Bad matrix_effect Potential Matrix Effect cross_react->matrix_effect sol_cross Review cross-reactivity table. Consider sample purification (e.g., C18 column) or an alternative method (LC/MS/MS). cross_react->sol_cross assay_error Potential Procedural Error matrix_effect->assay_error sol_matrix Perform spike-and-recovery test. Dilute sample (e.g., ≥10-fold). Use sample extraction if necessary. matrix_effect->sol_matrix sol_error Review washing technique. Check incubation times/temps. Verify pipette calibration. assay_error->sol_error G cluster_prep Step 1: Preparation cluster_binding Step 2: Competitive Binding cluster_wash1 Step 3: Wash cluster_develop Step 4: Signal Development cluster_read Step 5: Read & Analyze prep Prepare reagents, standards, and samples as per protocol. add_sample Add standards or samples to antibody-coated wells. prep->add_sample add_tracer Add enzyme-conjugated PG (Tracer). Add primary antibody. add_sample->add_tracer incubate1 Incubate (e.g., 2 hours, room temp) to allow competition. add_tracer->incubate1 wash1 Wash wells 3-5 times to remove unbound sample and tracer. incubate1->wash1 add_substrate Add substrate solution. wash1->add_substrate incubate2 Incubate (e.g., 30-60 mins, 37°C) for color development. add_substrate->incubate2 add_stop Add Stop Solution. incubate2->add_stop read_plate Read absorbance (e.g., 450 nm). Signal is inversely proportional to concentration. add_stop->read_plate G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA  Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2  COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2  PGE Synthase PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2  PGD Synthase PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a  PGF Synthase TXA2 Thromboxane A2 (TXA2) PGH2->TXA2  TXA Synthase

References

Improving sensitivity and specificity of tetranor-PGFM detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetranor-PGFM detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The two primary methods for the quantification of this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a high-throughput immunoassay, while LC-MS/MS offers high sensitivity and specificity.

Q2: What are the expected normal ranges of this compound in human urine?

A2: Normal urinary levels of this compound can vary. Healthy females typically excrete 7-13 µg per day, while healthy males excrete 11-59 µg per day.[1] Levels can be two to five times higher in pregnant females, returning to pre-pregnancy levels shortly after labor.[1]

Q3: My sample values are inconsistent between ELISA and LC-MS/MS. Why?

A3: It is not uncommon for immunoassays like ELISA to report higher analyte concentrations compared to mass spectrometry. This is because antibodies used in ELISAs may cross-react with structurally similar molecules, including other metabolites. LC-MS/MS, on the other hand, provides more specific quantification of the target molecule.

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue 1: Low Signal or Poor Sensitivity

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Reagent Concentration Optimize the concentration of the coating antibody and the detection antibody. Perform a checkerboard titration to determine the optimal concentrations.
Incorrect Incubation Times/Temperatures Follow the manufacturer's protocol precisely. Ensure incubation steps are carried out at the recommended temperature and for the specified duration to allow for optimal binding.
Inactive Enzyme Conjugate Ensure proper storage of the enzyme conjugate. Avoid repeated freeze-thaw cycles. Test the activity of the conjugate with a known positive control.
Improper Plate Washing Inadequate washing can lead to high background noise, while excessive washing can elute the antibody from the wells. Ensure the number of wash cycles and the volume of wash buffer are optimized.
Degraded this compound Standard Prepare fresh standards for each assay. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C.

Issue 2: High Background

Possible Causes & Solutions:

CauseRecommended Action
Cross-Reactivity of Antibody Use a highly specific monoclonal antibody. Check the cross-reactivity profile of the antibody with other prostaglandin (B15479496) metabolites.
Non-Specific Binding Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) in the blocking buffer. Add a detergent like Tween-20 to the wash buffer to reduce non-specific interactions.
Contaminated Reagents or Plate Use sterile, high-purity reagents and dedicated labware. Ensure the microplate is clean and free from contaminants.
Substrate Solution Exposed to Light Protect the substrate solution from light before and during use.

Quantitative Impact of Assay Parameters on a Competitive EIA for a Tetranor-PG Metabolite [2]

ParameterConditionOutcome (IC50)
pH 5.08.6 ng/mL
7.54.8 ng/mL
Ionic Strength (NaCl) 0 mM~6.0 ng/mL
150 mM~4.8 ng/mL

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Issue 1: Poor Sensitivity and Low Signal Intensity

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Ionization Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flow, and temperature.
Inefficient Chromatographic Separation Optimize the mobile phase composition and gradient to ensure this compound elutes as a sharp peak, well-separated from interfering compounds. Using Ultra-Performance Liquid Chromatography (UPLC) can significantly improve resolution and sensitivity.
Matrix Effects Implement more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] Diluting the sample extract can also mitigate matrix effects, but may compromise the limit of quantitation.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for matrix effects and variations in instrument response.

Issue 2: High Background Noise and Interferences

Possible Causes & Solutions:

CauseRecommended Action
Co-elution of Interfering Compounds Adjust the chromatographic gradient to better separate the analyte from interfering peaks.
Contaminated LC-MS System Flush the LC system and mass spectrometer with appropriate cleaning solutions. Use high-purity solvents and reagents.
Sample Contamination Ensure proper sample handling and storage to prevent contamination. Use clean collection containers and processing tubes.

Comparison of Sample Preparation Methods to Reduce Matrix Effects [3]

Sample Preparation MethodEffectiveness in Reducing Matrix EffectsAnalyte Recovery
Protein Precipitation (PPT) Least effective, often results in significant matrix effects.High
Liquid-Liquid Extraction (LLE) Provides clean final extracts.Can be low, especially for polar analytes.
Solid-Phase Extraction (SPE) - Reversed-Phase or Cation Exchange Cleaner extracts and reduced matrix effects compared to PPT.Good to High
Solid-Phase Extraction (SPE) - Polymeric Mixed-Mode Most effective, dramatically reduces residual matrix components.High

Experimental Protocols

Detailed ELISA Protocol for this compound

This protocol is a general guideline and may need to be optimized for specific assay kits and sample types.

  • Plate Coating: Coat a 96-well microplate with a capture antibody (e.g., goat anti-rabbit IgG) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add standards and prepared samples to the wells, followed by the addition of the this compound specific antibody and enzyme-conjugated this compound. Incubate for 1-2 hours at room temperature.[4]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes at room temperature.[5]

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the color development.[5]

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.

Detailed LC-MS/MS Protocol for this compound

This protocol is a general guideline. Specific parameters will need to be optimized for the instrument and column used.

  • Sample Preparation (Solid-Phase Extraction):

    • Acidify the urine sample to approximately pH 3 with formic acid.

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with water, followed by a low-percentage organic solvent wash (e.g., 10% methanol) to remove polar impurities.

    • Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to achieve optimal separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.

    • Optimization: Optimize collision energy and other MS parameters for each transition to maximize signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

    • Calculate the peak area ratio.

    • Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Prostaglandin F2α Metabolism Pathway

PGF2a_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/COX-2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase (AKR1C3) 15-keto-PGF2a 15-keto-PGF2α PGF2a->15-keto-PGF2a 15-hydroxyprostaglandin dehydrogenase 13,14-dihydro-15-keto-PGF2a 13,14-dihydro-15-keto-PGF2α 15-keto-PGF2a->13,14-dihydro-15-keto-PGF2a 15-oxoprostaglandin 13-reductase This compound This compound 13,14-dihydro-15-keto-PGF2a->this compound β-oxidation

Caption: Biosynthesis pathway of PGF2α and its metabolism to this compound.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Issue (e.g., Low Sensitivity, High Background) Check_Reagents Verify Reagent Quality and Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Optimize_Parameters Optimize Critical Parameters (e.g., Concentrations, Times) Check_Reagents->Optimize_Parameters Check_Protocol->Optimize_Parameters Sample_Prep Evaluate Sample Preparation Method Optimize_Parameters->Sample_Prep Resolved Issue Resolved Optimize_Parameters->Resolved If successful Instrument_Check Perform Instrument Maintenance/Calibration Sample_Prep->Instrument_Check Sample_Prep->Resolved If successful Consult Consult Technical Support/ Literature Instrument_Check->Consult If issue persists Instrument_Check->Resolved If successful Consult->Resolved

References

Technical Support Center: Measurement of Urinary Tetranor-PGFM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing variability in urinary tetranor-PGFM measurements. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

I. Troubleshooting Guides

High variability in urinary this compound measurements can arise from pre-analytical, analytical, and physiological factors. This section provides guides to identify and mitigate these sources of error.

Pre-Analytical Variability

Proper sample handling is critical for reliable results. The following table summarizes key pre-analytical factors and their impact on urinary this compound levels.

FactorIssueRecommendationPotential Impact on Measurement
Sample Collection Inconsistent timing of collection (e.g., first morning void vs. random).Standardize collection time. First-morning void samples are often recommended to reduce variability.[1]Diurnal variation can significantly alter biomarker concentration.
Contamination of the sample.Use sterile, single-use collection containers. Ensure proper clean-catch technique.Introduction of exogenous substances can interfere with the assay.
Sample Storage Improper storage temperature.Store urine samples at -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.Degradation of this compound can lead to falsely low readings. Lipid oxidation can continue at -20°C.[2]
Delayed processing.Process samples as soon as possible after collection. If immediate processing is not possible, freeze at -80°C.[2]Enzymatic activity and bacterial growth in the sample can alter analyte concentrations.
Sample Additives Use of preservatives.The use of chemical preservatives like sodium azide (B81097) or boric acid can help minimize bacterial contamination.[3] However, their compatibility with the specific assay should be verified.Some preservatives may interfere with immunoassay components.
Analytical Variability

The choice of analytical method and adherence to protocol are crucial for minimizing variability.

FactorIssueRecommendationPotential Impact on Measurement
Assay Type Inherent differences between ELISA and LC-MS/MS.Choose the assay that best suits the study's needs for sensitivity, specificity, and throughput. Be aware of the limitations of each.Immunoassays may show cross-reactivity with structurally similar molecules, potentially leading to higher reported concentrations than LC-MS/MS.[4]
Reagent Handling Improper storage or preparation of assay reagents.Store reagents according to the manufacturer's instructions. Allow all reagents to reach room temperature before use.[5]Degraded or improperly prepared reagents can lead to weak or no signal, or high background.
Assay Protocol Deviations from the recommended protocol.Strictly follow the manufacturer's protocol for incubation times, temperatures, and washing steps.[6]Minor deviations can significantly impact assay performance, leading to inconsistent results.
Data Normalization Inappropriate normalization method.Creatinine (B1669602) normalization is the most common method.[7] However, factors like muscle mass, diet, and kidney function can affect creatinine excretion.[8] Consider other methods like specific gravity, osmolality, or constant sum normalization depending on the study population and goals.[7]Failure to account for variations in urine dilution can lead to erroneous interpretation of biomarker levels.
Physiological Variability

Understanding and accounting for physiological factors that influence this compound levels is essential for data interpretation.

FactorInfluence on this compound LevelsRecommendation for Study Design
Diet Certain foods and dietary patterns can influence inflammatory processes and prostaglandin (B15479496) synthesis.Standardize diet or collect detailed dietary information from study participants.
Exercise Strenuous physical activity can increase levels of prostaglandin metabolites due to muscle inflammation.[9][10]Control for or record recent physical activity. Avoid sample collection immediately after intense exercise.
Smoking Smoking is associated with increased oxidative stress and higher levels of some isoprostanes.[11]Collect information on smoking status.
Age and Gender Baseline levels of this compound can differ between males and females and may change with age.Account for age and gender in statistical analyses.
Disease State Various diseases, including cardiovascular disease, COPD, and food allergies, are associated with altered prostaglandin metabolism.[4][9][12]Carefully characterize the health status of study participants.

II. Frequently Asked Questions (FAQs)

Q1: What is urinary this compound and why is it measured?

A1: this compound (13,14-dihydro-15-keto-tetranor-prostaglandin F2α) is a major urinary metabolite of prostaglandin F2α (PGF2α). PGF2α is a lipid mediator involved in inflammation, smooth muscle contraction, and other physiological processes.[13][14] Measuring urinary this compound provides a non-invasive way to assess systemic PGF2α production.

Q2: Should I use an ELISA or LC-MS/MS assay to measure urinary this compound?

A2: The choice depends on your specific research needs.

  • ELISA (Enzyme-Linked Immunosorbent Assay) is a high-throughput and cost-effective method suitable for large-scale studies. However, it may be susceptible to cross-reactivity with other related molecules.[4]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) offers high specificity and sensitivity, allowing for the precise quantification of this compound.[15][16] It is considered the gold standard but is more time-consuming and requires specialized equipment.

Q3: Why is normalization of urinary this compound measurements necessary?

A3: Urine concentration can vary significantly depending on an individual's hydration status. Normalization corrects for these variations in urine dilution, allowing for more accurate comparison of biomarker levels between individuals and over time. The most common method is to express the this compound concentration as a ratio to urinary creatinine concentration.[7]

Q4: What are the best practices for urine sample collection and storage?

A4: For optimal results, it is recommended to:

  • Collect first-morning void urine samples to minimize diurnal variation.[1]

  • Use sterile collection containers.

  • Process samples as soon as possible.

  • If storage is necessary, freeze samples at -80°C to ensure the stability of this compound.[2]

  • Avoid multiple freeze-thaw cycles.

Q5: What should I do if I observe high variability between duplicate samples in my ELISA?

A5: High variability between duplicates can be due to several factors:

  • Pipetting errors: Ensure accurate and consistent pipetting technique.

  • Improper mixing: Thoroughly mix all reagents and samples before adding them to the plate.

  • Inadequate washing: Ensure that the washing steps are performed consistently and thoroughly to remove unbound reagents.

  • Plate reader issues: Check the plate reader settings and ensure the plate is read at the correct wavelength.

  • Edge effects: Avoid using the outer wells of the plate if you suspect temperature or evaporation issues.[5]

III. Experimental Protocols

Urinary this compound Measurement by ELISA

This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.

a. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge the samples at 1,500 x g for 10 minutes at 4°C to pellet any sediment.

  • Some ELISA kits may require a solid-phase extraction (SPE) step to purify and concentrate the analyte. If so, follow the kit's instructions for SPE.[17]

  • Dilute the supernatant or extracted sample with the assay buffer provided in the kit. The optimal dilution factor should be determined empirically but a starting dilution of 1:8 is often recommended.[18]

b. Assay Procedure:

  • Prepare the standards and controls as described in the kit manual.

  • Add standards, controls, and diluted samples to the appropriate wells of the microplate.

  • Add the enzyme conjugate and antibody to the wells.

  • Incubate the plate for the recommended time and temperature, often with shaking.[18]

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well using a microplate reader at the specified wavelength.[19]

c. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve to determine the concentration of this compound in your samples.

  • Normalize the this compound concentration to urinary creatinine concentration.

Urinary this compound Measurement by LC-MS/MS

This is a generalized workflow. Specific parameters will need to be optimized for your instrument and application.

a. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Add an internal standard (e.g., deuterated this compound) to each sample for accurate quantification.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[20]

  • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

b. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Separate the analyte from other components using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).

  • Introduce the eluent into the mass spectrometer.

  • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its internal standard based on their unique precursor-to-product ion transitions.

c. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Use a calibration curve generated from standards of known concentrations to determine the concentration of this compound in the samples.

  • Normalize the results to urinary creatinine concentration.

IV. Visualizations

PGF2α Metabolic Pathway

PGF2a_Metabolism PGF2α Metabolism to Urinary this compound Arachidonic_Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic_Acid->COX PGH2 PGH2 PGFS PGF Synthase (e.g., AKR1C3) PGH2->PGFS PGF2a PGF2α PGDH 15-hydroxyprostaglandin dehydrogenase PGF2a->PGDH Metabolite1 15-keto-PGF2α PGR 15-ketoprostaglandin Δ13-reductase Metabolite1->PGR Metabolite2 13,14-dihydro-15-keto-PGF2α Beta_Oxidation β-oxidation Metabolite2->Beta_Oxidation Tetranor_PGFM This compound (Urinary Metabolite) COX->PGH2 PGFS->PGF2a PGDH->Metabolite1 PGR->Metabolite2 Beta_Oxidation->Tetranor_PGFM

Caption: PGF2α metabolism to its major urinary metabolite, this compound.

Experimental Workflow for Urinary this compound Measurement

experimental_workflow Experimental Workflow for Urinary this compound Analysis cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection 1. Sample Collection (e.g., First Morning Void) Sample_Storage 2. Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Preparation 3. Sample Preparation (Thawing, Centrifugation, Extraction) Sample_Storage->Sample_Preparation Assay 4. Assay (ELISA or LC-MS/MS) Sample_Preparation->Assay Data_Acquisition 5. Data Acquisition (Absorbance or Peak Area) Assay->Data_Acquisition Data_Analysis 6. Data Analysis (Standard Curve) Data_Acquisition->Data_Analysis Normalization 7. Normalization (e.g., to Creatinine) Data_Analysis->Normalization Interpretation 8. Interpretation of Results Normalization->Interpretation

Caption: A generalized workflow for urinary this compound analysis.

References

Technical Support Center: Quality Control for Tetranor-PGFM Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for quality control in tetranor-PGFM assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound (11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid) is the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). PGF2α is a bioactive lipid involved in various physiological and pathological processes, including inflammation, uterine contraction, and luteolysis. Due to the rapid metabolism of PGF2α in circulation, its direct measurement is often unreliable. This compound is a stable downstream metabolite, and its concentration in urine provides a non-invasive and accurate reflection of systemic PGF2α production.

Q2: What are the typical concentration ranges of this compound in biological samples?

Normal urinary excretion of this compound can vary between individuals. In healthy, non-pregnant females, the excretion rate is typically 7-13 µg per day, while in healthy males, it ranges from 11-59 µg per day.[1] During pregnancy, these levels can increase two- to five-fold.[1] It is important to establish baseline levels for your specific study population.

Q3: What are the most common assay methods for this compound?

The two most common methods for quantifying this compound are competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ELISA is a high-throughput and cost-effective method suitable for screening large numbers of samples. LC-MS/MS is considered the gold standard, offering high specificity and the ability to measure multiple prostaglandin metabolites simultaneously.

Q4: How should urine samples be collected and stored for this compound analysis?

For optimal results, it is recommended to collect a 24-hour urine sample to account for diurnal variations in excretion. If a 24-hour collection is not feasible, a first-morning void can be used, and values are often normalized to urinary creatinine (B1669602) concentration to adjust for dilution. Samples should be collected in clean, sterile containers and frozen at -20°C or -80°C as soon as possible to prevent degradation of the analyte. Avoid repeated freeze-thaw cycles.

Quality Control Parameters

Effective quality control is essential for generating reliable and reproducible data. The following tables summarize key performance characteristics for a typical this compound competitive ELISA.

Table 1: Typical Performance Characteristics of a this compound Competitive ELISA Kit

ParameterTypical ValueDescription
Analytical Sensitivity 20.8 pg/mLThe lowest concentration of this compound that can be distinguished from zero with 95% confidence.[2]
Assay Range 50 - 3,200 pg/mLThe range of concentrations over which the assay is linear and accurate.[3]
Intra-Assay CV < 10%The coefficient of variation within a single assay run, indicating the precision of the assay.[3]
Inter-Assay CV < 15%The coefficient of variation between different assay runs, indicating the reproducibility of the assay.[3]

Table 2: Cross-Reactivity Profile for a this compound Competitive ELISA

It is crucial to assess the cross-reactivity of the antibody with other structurally related prostaglandin metabolites to ensure the specificity of the assay.

CompoundCross-Reactivity (%)
This compound 100
Tetranor-PGEM< 0.01
11β-PGF2α< 0.01
PGF2β< 0.01
PGAM< 0.01
Tetranor-PGDMNot Detected

Data adapted from a commercial this compound ELISA kit manual. The cross-reactivity of a specific antibody should be empirically determined.

Experimental Protocols

Detailed Methodology for a Competitive this compound ELISA

This protocol is a general guideline based on commercially available kits. Always refer to the specific manufacturer's instructions for your assay.

1. Reagent Preparation:

  • Prepare all reagents, including wash buffer, assay buffer, standards, and controls, according to the kit's instructions.

  • Allow all reagents to come to room temperature before use.

2. Standard Curve Preparation:

  • Prepare a serial dilution of the this compound standard to create a standard curve. A typical range might be from 3200 pg/mL down to 50 pg/mL.[2]

3. Sample Preparation:

  • Thaw urine samples on ice.

  • Centrifuge samples to remove any particulate matter.

  • Dilute urine samples in assay buffer as needed to fall within the assay's standard curve range. A pilot experiment may be necessary to determine the optimal dilution factor.

4. Assay Procedure:

  • Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Add the this compound-enzyme conjugate to each well.

  • Add the specific anti-tetranor-PGFM antibody to each well to initiate the competitive binding reaction.

  • Incubate the plate, typically for 1-2 hours at room temperature, with gentle shaking.[2]

  • Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes) to allow for color development.[2]

  • Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.[2]

5. Data Analysis:

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[2]

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often recommended.[2]

  • Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.

Visualizing Key Processes

PGF2α Metabolic Pathway

PGF2a_Metabolism Metabolic Pathway of PGF2α to this compound Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/COX-2 PGF2a PGF2α PGH2->PGF2a PGF Synthase Metabolite_1 13,14-dihydro-15-keto-PGF2α PGF2a->Metabolite_1 15-PGDH Tetranor_PGFM This compound (Urinary Metabolite) Metabolite_1->Tetranor_PGFM β-oxidation

Caption: Simplified metabolic pathway from Arachidonic Acid to this compound.

Competitive ELISA Workflow

Competitive_ELISA_Workflow Competitive ELISA Workflow for this compound Start Start Add_Samples Add Standards & Samples to Antibody-Coated Plate Start->Add_Samples Add_Conjugate Add this compound Enzyme Conjugate Add_Samples->Add_Conjugate Add_Antibody Add Anti-Tetranor-PGFM Antibody Add_Conjugate->Add_Antibody Incubate_Compete Incubate (Competition Step) Add_Antibody->Incubate_Compete Wash_1 Wash Plate Incubate_Compete->Wash_1 Add_Substrate Add Substrate Wash_1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Analyze Analyze Data Read_Plate->Analyze

Caption: Step-by-step workflow of a competitive ELISA for this compound.

Troubleshooting Guide

Problem: High Background

Possible CauseRecommended Solution
Insufficient Washing Increase the number of wash steps or the soaking time between washes to ensure complete removal of unbound reagents.
High Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal without increasing the background.
Cross-Reactivity Ensure the antibody is specific for this compound. If cross-reactivity with other prostaglandin metabolites is suspected, consider using a more specific antibody or an alternative method like LC-MS/MS.[4]
Contaminated Reagents Use fresh, high-purity reagents and buffers. Ensure proper storage conditions are maintained.
Prolonged Incubation or High Temperature Adhere strictly to the recommended incubation times and temperatures in the protocol.

Problem: Weak or No Signal

Possible CauseRecommended Solution
Reagent Omission or Incorrect Order Carefully review the protocol and ensure all reagents are added in the correct sequence.
Inactive Reagents Check the expiration dates of all kit components. If necessary, test the activity of the enzyme conjugate and substrate independently.
Low Analyte Concentration If the sample concentration is below the detection limit of the assay, consider concentrating the sample or using a more sensitive assay.
Improper Storage of Kit/Reagents Ensure the kit and its components have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles.

Problem: High Variability between Replicates (High CV%)

Possible CauseRecommended Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use consistent pipetting techniques, including pre-wetting the pipette tip and consistent speed and pressure.
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells. Ensure the plate is gently agitated during incubation if recommended by the protocol.
Plate Washer Malfunction If using an automated plate washer, ensure all ports are clean and dispensing and aspirating evenly across the plate.
Edge Effects Avoid using the outer wells of the plate if inconsistent temperature or evaporation is suspected. Ensure the plate is properly sealed during incubations.

Problem: Matrix Effects

Matrix effects occur when components in the sample (e.g., salts, proteins, lipids in urine) interfere with the antibody-antigen binding, leading to inaccurate results.

SymptomTroubleshooting Steps
Low recovery of spiked analyte 1. Dilute the sample: Diluting the sample can often reduce the concentration of interfering substances. Test a range of dilutions to find the optimal balance between minimizing interference and keeping the analyte concentration within the assay's detection range.[5] 2. Sample clean-up: For complex matrices like urine, solid-phase extraction (SPE) can be used to remove interfering substances and concentrate the analyte.[4] 3. Use a matrix-matched standard curve: Prepare the standard curve in a blank matrix that is similar to the samples being tested to compensate for the matrix effect.[5]
Non-parallel dilution curves If serially diluted samples do not produce a linear response parallel to the standard curve, it is a strong indication of matrix effects. Employ the troubleshooting steps listed above.

References

Impact of diet and medication on urinary tetranor-PGFM levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary tetranor-PGFM, a major metabolite of prostaglandin (B15479496) F2α (PGF2α).

Frequently Asked Questions (FAQs)

Q1: What is urinary this compound and why is it measured?

A1: this compound (tetranor-prostaglandin F metabolite) is the major, chemically stable urinary metabolite of PGF2α. Measuring its urinary concentration provides a non-invasive method to assess the systemic production of PGF2α, which is involved in various physiological and pathological processes, including inflammation, pain, and reproduction.

Q2: What are the expected normal ranges for urinary this compound levels?

A2: Normal excretion levels can vary between individuals. However, reported ranges for healthy, non-pregnant adults are typically in the range of 7-13 µ g/day for females and 11-59 µ g/day for males.[1] It is crucial to establish baseline levels for your specific study population.

Q3: How should urine samples be collected and stored for this compound analysis?

A3: For optimal results, collect a first or second morning void urine sample. To prevent degradation and bacterial contamination, the addition of a protease inhibitor cocktail is recommended. If not analyzed immediately, samples should be aliquoted and stored at -80°C.[2][3] Avoid repeated freeze-thaw cycles.

Q4: Which analytical method is better for quantifying urinary this compound: ELISA or LC-MS/MS?

A4: Both methods are valid but have different advantages.

  • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a cost-effective and high-throughput method suitable for screening large numbers of samples. Commercial kits are readily available. However, it may be susceptible to cross-reactivity with structurally similar molecules.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This method offers higher specificity and sensitivity, allowing for the simultaneous quantification of multiple prostaglandin metabolites. It is considered the gold standard but requires more specialized equipment and expertise.

The choice of method depends on the specific requirements of your study, including the number of samples, required sensitivity and specificity, and available resources.

Impact of Diet and Medication on Urinary this compound Levels

Alterations in diet and the use of certain medications can significantly influence the biosynthesis of prostaglandins (B1171923), thereby affecting urinary this compound levels. The following tables summarize the expected impact of common dietary and pharmaceutical interventions.

Dietary Interventions
Dietary ComponentDosage/InterventionExpected Impact on Prostaglandin SynthesisReported Effect on Urinary Metabolites
Omega-3 Fatty Acids (e.g., Fish Oil) ~3 g/day for 12 weeksCompetitive inhibition of arachidonic acid (omega-6) metabolism by COX enzymes, leading to reduced production of 2-series prostaglandins (like PGF2α).Studies on urinary metabolites after omega-3 supplementation have shown varied results, with some indicating a decrease in inflammatory markers.[4] A study on diabetic patients showed changes in various urinary metabolites after fish oil supplementation.
Omega-6 Fatty Acids (e.g., Arachidonic Acid) High dietary intakeIncreased substrate availability for COX enzymes, potentially leading to higher production of 2-series prostaglandins.Diets with different EPA (omega-3) to ω6 fatty acid ratios have been shown to alter urinary prostaglandin metabolites in animal models.
High-Fat Diet Chronic consumptionCan induce a state of low-grade inflammation, potentially increasing prostaglandin synthesis.Studies in mice have shown that a high-fat diet can alter the profile of urinary metabolites.[5]
Medication Interventions
Medication ClassExample Drug(s)Mechanism of ActionReported Effect on Urinary Prostaglandin Metabolites
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Non-selective COX inhibitors Ibuprofen (B1674241), NaproxenInhibit both COX-1 and COX-2 enzymes, reducing the conversion of arachidonic acid to prostaglandins.Ibuprofen: Dose-dependent inhibition of thromboxane (B8750289) B2 (a COX-1 product).[6][7] A study showed a 47% increase in urinary aquaporin-2 with ibuprofen, suggesting an effect on renal prostaglandin synthesis.[8] Naproxen: A 59% decrease in urinary 6-keto-PGF1α (a prostacyclin metabolite) has been reported in patients with impaired renal function.[9]
NSAIDs - Selective COX-2 inhibitors Celecoxib (B62257)Specifically inhibits the COX-2 enzyme, which is often upregulated during inflammation.A 200 mg dose of celecoxib maximally suppressed a prostacyclin metabolite (PGI-M) by approximately 61.7% between 4-6 hours post-dose.[10] Another study reported a 62% reduction in urinary PGE-M when celecoxib was combined with a 5-lipoxygenase inhibitor.[11][12]
Niacin (Vitamin B3) High dosesCan stimulate the production of prostaglandins, particularly PGD2.Increased urinary levels of PGD2 and PGE2 metabolites have been observed in mice on a high niacin diet.[2][13]

Experimental Protocols

Detailed Methodology for Urinary this compound Analysis via ELISA

This protocol is a general guideline based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's instructions for your kit.

1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Vortex the samples vigorously for at least 30 seconds.[3] c. Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitate. d. Dilute the supernatant at least 1:2 with the ELISA buffer provided in the kit. Further dilution may be necessary to bring the concentration within the assay's standard curve range.

2. Assay Procedure: a. Prepare all reagents, standards, and samples as instructed in the kit manual. b. Add standards and diluted samples to the appropriate wells of the antibody-coated microplate. c. Add the prostaglandin conjugate to each well. d. Add the specific antibody to each well (except for the non-specific binding wells). e. Seal the plate and incubate for the time and temperature specified in the manual (e.g., 1 hour at room temperature with shaking).[14][15] f. Wash the plate multiple times with the provided wash buffer. g. Add the substrate solution (e.g., TMB) to each well and incubate in the dark for the specified time (e.g., 30 minutes at room temperature).[14] h. Stop the reaction by adding the stop solution. i. Read the absorbance at the recommended wavelength (e.g., 450 nm) within 2 hours of adding the stop solution.[14]

3. Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Use a four-parameter logistic curve fit to determine the concentration of this compound in the samples. c. Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original urine sample. d. It is recommended to normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Detailed Methodology for Solid-Phase Extraction (SPE) of Urinary this compound

This protocol provides a general procedure for the purification and concentration of prostaglandins from urine using a C18 SPE cartridge prior to LC-MS/MS analysis.

1. Materials:

2. SPE Procedure: a. Conditioning: Condition the C18 SPE cartridge by washing it sequentially with 2 mL of methanol followed by 2 mL of ultrapure water. Do not allow the cartridge to dry out. b. Sample Loading: i. Acidify the urine sample to a pH of approximately 3-4 with formic acid. ii. Load the acidified urine sample onto the conditioned SPE cartridge. c. Washing: i. Wash the cartridge with 2 mL of ultrapure water to remove polar impurities. ii. Wash the cartridge with 2 mL of hexane to remove non-polar lipids. d. Elution: Elute the prostaglandins from the cartridge with 2 mL of a solution of acetonitrile:water (e.g., 15:85, v/v) or ethyl acetate.[8] e. Drying and Reconstitution: i. Evaporate the eluate to dryness under a gentle stream of nitrogen gas. ii. Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal in ELISA - Reagents not at room temperature.- Incorrect reagent preparation or addition order.- Insufficient incubation times.- Inactive enzyme conjugate or substrate.- Improper sample storage leading to metabolite degradation.- Allow all reagents to reach room temperature before use.- Carefully follow the kit protocol for reagent preparation and addition sequence.- Ensure all incubation steps are timed correctly.- Use fresh, properly stored reagents.- Review sample collection and storage procedures; ensure samples were consistently stored at -80°C.[2]
High Background in ELISA - Insufficient washing.- Cross-contamination between wells.- High concentration of detection antibody.- Substrate solution exposed to light.- Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. - Use fresh pipette tips for each sample and reagent.- Optimize the concentration of the detection antibody.- Protect the substrate solution from light.
High Variability Between Replicates - Inaccurate pipetting.- Incomplete mixing of reagents or samples.- Presence of air bubbles in wells.- "Edge effects" due to temperature gradients across the plate.- Calibrate pipettes and use proper pipetting technique.- Ensure thorough mixing of all solutions before adding to the plate.- Visually inspect wells for bubbles and remove them before reading.- Incubate the plate in a stable temperature environment and avoid stacking plates.
Poor Recovery After SPE - Incorrect pH of the sample during loading.- Cartridge drying out before sample loading.- Inappropriate wash or elution solvents.- Incomplete elution of the analyte.- Ensure the urine sample is acidified to pH 3-4 before loading.- Do not let the sorbent bed dry after conditioning.- Optimize the solvent composition for washing and elution steps.- Increase the volume of the elution solvent or perform a second elution.

Visualizations

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1_2 COX-1 / COX-2 (NSAIDs inhibit) PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 converts to PGF_Synthase PGF Synthase PGF2a Prostaglandin F2α (PGF2α) PGF_Synthase->PGF2a produces Metabolism Metabolism Tetranor_PGFM This compound (Urinary Metabolite) Metabolism->Tetranor_PGFM results in

Caption: Biosynthesis pathway of PGF2α and its major urinary metabolite, this compound.

Experimental_Workflow Urine_Collection 1. Urine Sample Collection (First/Second morning void) Storage 2. Sample Storage (Add protease inhibitors, store at -80°C) Urine_Collection->Storage Preparation 3. Sample Preparation (Thaw, vortex, centrifuge) Storage->Preparation Analysis_Choice 4. Choose Analytical Method Preparation->Analysis_Choice ELISA 5a. ELISA Analysis_Choice->ELISA High-throughput SPE 5b. Solid-Phase Extraction (SPE) Analysis_Choice->SPE High specificity Data_Analysis_ELISA 6a. Data Analysis (Standard curve, calculate concentration) ELISA->Data_Analysis_ELISA LCMS 6. LC-MS/MS Analysis SPE->LCMS Data_Analysis_LCMS 7. Data Analysis (Quantification against internal standard) LCMS->Data_Analysis_LCMS Normalization 8. Normalization (to Creatinine) Data_Analysis_ELISA->Normalization Data_Analysis_LCMS->Normalization

References

Overcoming challenges in analyzing tetranor-PGFM in small sample volumes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tetranor-PGFM. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of this compound, particularly in small sample volumes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: this compound (9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid) is the major urinary metabolite of Prostaglandin (B15479496) F2α (PGF2α).[1][2] PGF2α is a bioactive lipid involved in various physiological and pathological processes. Due to the short half-life of the parent PGF2α, its systemic production is estimated by measuring more stable downstream metabolites like this compound in urine or plasma.[1]

Q2: What are the primary methods for analyzing this compound?

A2: The two primary methods for the quantitative analysis of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard due to its high selectivity and sensitivity, allowing for the precise measurement of the specific molecule.[3][4] ELISA is a high-throughput immunoassay that can also be used for quantification.

Q3: What are the main challenges when working with small sample volumes?

A3: The primary challenge is the low endogenous concentration of this compound.[5] Small sample volumes can result in analyte levels that are near or below the limit of detection (LOD) of the assay. This necessitates highly sensitive analytical methods and efficient sample preparation techniques to minimize analyte loss and concentrate the target molecule.

Q4: How should I store my samples to ensure the stability of this compound?

A4: For long-term stability, samples should be stored at -80°C.[6] It is also recommended to minimize freeze-thaw cycles, as this can degrade the analyte.[7] If analysis cannot be performed promptly, immediate freezing after collection is crucial.

Troubleshooting Guides

Guide 1: Poor Analyte Recovery after Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for cleaning up and concentrating this compound from complex biological matrices like urine or plasma, especially when dealing with small volumes. Low recovery can severely impact the accuracy of your results.

Problem Potential Cause Suggested Solution
Low or No Analyte in Eluate Analyte did not bind to the sorbent. - Check Sample pH: Ensure the sample pH is adjusted (typically acidified) to keep this compound in a neutral, less polar state, which promotes retention on a reversed-phase (e.g., C18) sorbent.[8][9] - Incorrect Sorbent: Verify that the chosen SPE sorbent (e.g., reversed-phase C18) is appropriate for retaining this compound.[8]
Analyte was lost during the wash step. - Wash Solvent is too Strong: The organic content of your wash solvent may be too high, causing the analyte to elute prematurely. Reduce the percentage of organic solvent in the wash buffer.[10][11]
Incomplete Elution. - Elution Solvent is too Weak: The elution solvent may not be strong enough to displace the analyte from the sorbent. Increase the strength (percentage of organic solvent) of your elution buffer.[10] - Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely wet the sorbent bed and elute the analyte. Try eluting with two smaller aliquots versus one large one.[10]
Inconsistent Recovery Between Samples Column Drying. - The sorbent bed may be drying out between steps. Ensure the sorbent remains conditioned and does not dry before the sample is loaded.[10]
Inconsistent Flow Rate. - A sample loading flow rate that is too high can lead to insufficient interaction time between the analyte and the sorbent.[8] Ensure a slow and consistent flow rate during sample loading.
Guide 2: Issues with ELISA Analysis

ELISA is a sensitive technique, but it is susceptible to various interferences and issues that can affect data quality.

Problem Potential Cause Suggested Solution
High Background Insufficient Blocking. - The blocking buffer may not be effectively preventing non-specific binding.[12][13] Increase the blocking incubation time or try a different, more robust blocking agent.[13][14]
Inadequate Washing. - Unbound reagents may not be sufficiently washed away. Increase the number of wash cycles and ensure complete aspiration of the wash buffer from the wells after each step.[12][13]
Antibody Concentration too High. - Excess detection antibody can lead to non-specific binding. Titrate your detection antibody to find the optimal concentration.[12][14]
Weak or No Signal Analyte Concentration Below Detection Limit. - If working with very small sample volumes, the analyte may be too dilute. Concentrate the sample using SPE prior to the ELISA.
Problem with Antibodies or Reagents. - Expired/Improperly Stored Reagents: Check the expiration dates and storage conditions of all kit components.[15] - Incorrect Reagent Preparation: Double-check all dilution calculations and ensure reagents were prepared correctly and in the right order.[15]
Sub-optimal Incubation Times/Temperatures. - Deviating from the protocol's recommended incubation times and temperatures can significantly impact results. Ensure all incubations are performed as specified.[12]

Data Presentation

Table 1: Comparison of Analytical Methods for Prostaglandin Metabolite Analysis

ParameterLC-MS/MSCompetitive ELISA
Principle Mass-to-charge ratioAntigen-antibody binding
Specificity Very HighCan have cross-reactivity with structurally similar molecules[3]
Sensitivity (Typical LLOQ) pg/mL range (e.g., 25-50 pg/mL)[3]pg/mL range
Throughput Lower; sequential sample analysisHigh; suitable for 96-well plates
Sample Prep Requires extensive cleanup (e.g., SPE)May require cleanup depending on the sample matrix
Primary Challenge Complex instrumentation, potential for ion suppression[16]High background, cross-reactivity[12]

Table 2: Typical Recovery and Concentration Data

Analyte/ParameterMatrixValueReference
This compound Normal Excretion (Female)Urine7-13 µ g/day [1]
This compound Normal Excretion (Male)Urine11-59 µ g/day [1]
Tetranor-PGDM SPE RecoveryArtificial Urine82.3% to 113.5%
SPE Recovery with 1% Formic AcidUrine, Plasma>90%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Small Urine Volumes

This protocol is a general guideline for concentrating this compound from a small volume of urine (e.g., 200-500 µL) using a C18 reversed-phase cartridge. Optimization may be required.

  • Sample Acidification: Add a suitable volume of an acid (e.g., formic acid to a final concentration of 1%) to the urine sample to adjust the pH to ~3.0-3.5. This protonates the carboxyl groups on this compound, making it less polar.

  • Internal Standard: Spike the sample with a deuterated internal standard for this compound to correct for extraction losses.

  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge with 1-2 mL of methanol (B129727).

    • Equilibrate the cartridge with 1-2 mL of acidified water (pH 3.0-3.5). Do not let the sorbent bed go dry.

  • Sample Loading: Load the acidified urine sample onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of acidified water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10-15% methanol in water) to remove less polar interferences.

  • Elution: Elute the this compound with 0.5-1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis or the appropriate ELISA buffer.

Protocol 2: General Workflow for LC-MS/MS Analysis
  • Sample Preparation: Extract this compound from the biological sample using the SPE protocol outlined above.

  • Chromatographic Separation:

    • Inject the reconstituted sample (e.g., 10 µL) into a UPLC or HPLC system.[17]

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[17]

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[17]

    • Monitor the specific parent-to-daughter ion transition for both this compound and its deuterated internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Create a standard curve using known concentrations of a this compound standard. Quantify the analyte in the unknown samples by comparing its peak area ratio (analyte/internal standard) to the standard curve.

Visualizations

PGF2a_Metabolism Metabolic Pathway of PGF2α to this compound PGF2a PGF2α Metabolite1 13,14-dihydro-15-keto-PGF2α (Initial Plasma Metabolite) PGF2a->Metabolite1 15-PGDH & 15-oxo-prostaglandin Δ13-reductase Metabolite2 This compound (Major Urinary Metabolite) Metabolite1->Metabolite2 β- and ω-oxidation Urine Excretion in Urine Metabolite2->Urine

Caption: Metabolic Pathway of PGF2α to this compound.

experimental_workflow General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis start_node start_node process_node process_node decision_node decision_node end_node end_node Sample Small Volume Sample (e.g., Urine, Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Dry Dry Down & Reconstitute SPE->Dry Analysis LC-MS/MS or ELISA Dry->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: General Experimental Workflow.

troubleshooting_logic Troubleshooting Decision Tree start_node start_node decision_node decision_node solution_node solution_node Start Poor/Inconsistent Results CheckRecovery Is SPE Recovery Low? Start->CheckRecovery CheckELISA Is ELISA Signal Weak or Background High? CheckRecovery->CheckELISA No Sol_SPE Troubleshoot SPE: - Check sample pH - Optimize wash/elution solvents - Check flow rate CheckRecovery->Sol_SPE Yes Sol_ELISA Troubleshoot ELISA: - Optimize blocking - Increase wash steps - Titrate antibody concentration CheckELISA->Sol_ELISA Yes Sol_General General Checks: - Verify sample storage (-80°C) - Check reagent integrity - Review calculations CheckELISA->Sol_General No

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Interpreting Unexpected Results in Tetranor-PGFM Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during the analysis of tetranor-prostaglandin F metabolite (tetranor-PGFM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: this compound is the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). PGF2α is a bioactive lipid involved in various physiological and pathological processes, including inflammation, reproduction, and smooth muscle contraction. Measuring urinary this compound provides a non-invasive and reliable index of systemic PGF2α production.

Q2: What are the common methods for analyzing this compound?

A2: The most common methods for this compound analysis are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a high-throughput method based on antibody-antigen recognition, while LC-MS/MS offers high specificity and sensitivity for quantification.

Q3: What are the expected concentrations of this compound in biological samples?

A3: The concentration of this compound can vary based on the biological matrix, species, and physiological state. The following table summarizes some reported values.

Biological SampleSpeciesConditionReported Concentration Range
UrineHuman (Female)Normal7-13 µg/24 hours[1]
UrineHuman (Male)Normal11-59 µg/24 hours[1]
UrineHumanPregnant2 to 5-fold higher than non-pregnant[1]
PlasmaHumanLate Pregnancy59.0 ± 7.8 pg/mL[2]
PlasmaHumanEarly Term Labor142.8 ± 32.3 pg/mL[2]
PlasmaHumanLate Term Labor282.7 ± 55.3 pg/mL[2]
PlasmaBovinePostpartum with endometritis4.0 to 5.0 ng/mL[3]
PlasmaBovinePostpartum (normal)Approximately 1.0 ng/mL[3]

Q4: How should I collect and store my samples for this compound analysis?

A4: Proper sample collection and storage are critical for accurate results. For urine samples, it is recommended to collect a 24-hour sample or normalize the this compound concentration to creatinine (B1669602) levels in a spot urine sample. Samples should be stored at -80°C immediately after collection.[4] While some eicosanoids are stable over long-term storage at -40°C, storage at -70°C or lower is generally recommended.[5][6] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of some metabolites.[5][7] For plasma, the choice of anticoagulant can affect results, with EDTA and heparin being common choices.[1][8][9] It is crucial to be consistent with the anticoagulant used within a study.

Troubleshooting Guides

This section provides guidance on how to interpret and troubleshoot unexpected results from both ELISA and LC-MS/MS analyses of this compound.

ELISA Troubleshooting

An Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for quantifying this compound, but various factors can lead to unexpected outcomes. Below is a troubleshooting guide for common issues encountered during this compound ELISA.

ELISA_Troubleshooting start Unexpected ELISA Results check_signal Evaluate Signal Strength start->check_signal weak_signal Weak or No Signal check_signal->weak_signal Low Signal high_bg High Background check_signal->high_bg High Signal high_cv High Variability (High CV%) check_signal->high_cv Inconsistent Replicates out_of_range Results Out of Range check_signal->out_of_range Results outside standard curve reagent_prep_weak Check Reagent Preparation: - Correct dilutions? - Reagents expired? - Proper storage? weak_signal->reagent_prep_weak incubation_weak Review Incubation Steps: - Correct times and temperatures? - Plate shaker used if required? weak_signal->incubation_weak reagent_order_weak Verify Reagent Addition Order weak_signal->reagent_order_weak washing_high Improve Washing Steps: - Increase number of washes. - Ensure complete aspiration. - Check for clogged washer ports. high_bg->washing_high blocking_high Optimize Blocking: - Increase blocking time. - Use a different blocking buffer. high_bg->blocking_high conjugate_conc Check Conjugate Concentration: - Titrate conjugate to optimal dilution. high_bg->conjugate_conc pipetting_cv Evaluate Pipetting Technique: - Calibrate pipettes. - Pre-rinse tips. - Consistent timing and technique. high_cv->pipetting_cv plate_sealing Ensure Proper Plate Sealing: - Use fresh plate sealers for each incubation. - Avoid stacking plates. high_cv->plate_sealing mixing_cv Check Reagent Mixing: - Thoroughly mix all reagents before use. high_cv->mixing_cv dilution_oor Adjust Sample Dilution: - Dilute concentrated samples. - Concentrate dilute samples (if possible). out_of_range->dilution_oor std_curve_oor Review Standard Curve: - Check for errors in standard preparation. - Use appropriate curve fit. out_of_range->std_curve_oor

Caption: A flowchart for troubleshooting common unexpected ELISA results.

Problem Potential Cause Recommended Solution
Weak or No Signal Omission of a key reagent (e.g., primary antibody, conjugate).Carefully review the protocol and ensure all reagents are added in the correct order.[10][11]
Inactive reagents (expired or improperly stored).Check the expiration dates of all kit components and confirm they have been stored at the recommended temperature.[12]
Insufficient incubation times or incorrect temperatures.Ensure that incubation steps are carried out for the specified duration and at the correct temperature.[11][12]
Incorrect plate reader settings.Verify that the correct wavelength is being used for detection.[10]
High Background Insufficient washing.Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[6][11]
Conjugate concentration too high.Optimize the concentration of the enzyme-labeled conjugate through titration.[10]
Ineffective blocking.Increase the blocking incubation time or try a different blocking buffer.[6]
Cross-reactivity of antibodies.Run appropriate controls to check for non-specific binding. Some commercial ELISA kits for prostaglandin metabolites show minimal cross-reactivity.[13]
High Variability (Poor Precision) Inconsistent pipetting technique.Ensure pipettes are calibrated and use proper pipetting technique, including pre-rinsing tips.[10][11]
Inadequate mixing of reagents.Thoroughly mix all reagents before adding them to the wells.[10]
"Edge effect" due to temperature gradients across the plate.Ensure the plate is incubated in a stable temperature environment and avoid stacking plates.[14][15]
Improper plate sealing.Use fresh plate sealers for each incubation step to prevent evaporation and cross-contamination.[12]
Results Out of Range Sample concentration is too high or too low.Dilute samples that are above the highest standard or consider concentrating samples that are below the lowest standard.[11]
Errors in standard curve preparation.Carefully prepare the standard dilutions and ensure the accuracy of the initial standard concentration.[11]
Matrix effects from urine components.Sample purification using Solid Phase Extraction (SPE) may be necessary to remove interfering substances.[8]
LC-MS/MS Troubleshooting

LC-MS/MS provides high specificity and sensitivity for this compound analysis. However, unexpected results can still arise due to issues with sample preparation, chromatography, or mass spectrometry detection.

LCMS_Troubleshooting start Unexpected LC-MS/MS Results check_peak Evaluate Chromatographic Peak start->check_peak no_peak No or Low Peak Intensity check_peak->no_peak Low/No Signal poor_shape Poor Peak Shape check_peak->poor_shape Broad/Tailing/ Fronting Peak rt_shift Retention Time Shift check_peak->rt_shift Inconsistent Retention Time high_bg_ms High Background Noise check_peak->high_bg_ms High Noise sample_prep_ms Check Sample Preparation: - Inefficient SPE recovery? - Analyte degradation? no_peak->sample_prep_ms ms_params Verify MS Parameters: - Correct MRM transitions? - Optimized collision energy? no_peak->ms_params source_clean Inspect and Clean MS Source no_peak->source_clean column_issue Evaluate LC Column: - Column degradation? - Contamination? poor_shape->column_issue mobile_phase Check Mobile Phase: - Correct composition and pH? - Degassed? poor_shape->mobile_phase injection_vol Optimize Injection Volume poor_shape->injection_vol lc_gradient Verify LC Gradient: - Consistent flow rate? - Gradient profile correct? rt_shift->lc_gradient column_equilibration Ensure Adequate Column Equilibration rt_shift->column_equilibration matrix_effect Address Matrix Effects: - Improve sample cleanup (SPE). - Use matrix-matched calibrants. high_bg_ms->matrix_effect solvent_contamination Check for Solvent/System Contamination high_bg_ms->solvent_contamination

Caption: A flowchart for troubleshooting common unexpected LC-MS/MS results.

Problem Potential Cause Recommended Solution
No or Low Peak Intensity Inefficient Solid Phase Extraction (SPE).Optimize the SPE protocol, including the choice of sorbent, wash, and elution solvents. Ensure complete elution of the analyte.[16][17]
Analyte degradation during sample preparation or storage.Keep samples on ice during processing and store at -80°C. Avoid prolonged exposure to room temperature.[4]
Incorrect Multiple Reaction Monitoring (MRM) transitions.Verify the precursor and product ions for this compound. Optimize collision energy for maximum signal.[11]
Mass spectrometer source is dirty.Clean the ion source according to the manufacturer's instructions.
Poor Peak Shape (Tailing, Fronting, or Broad Peaks) LC column degradation or contamination.Replace the column with a new one. Use a guard column to protect the analytical column.
Inappropriate mobile phase composition or pH.Optimize the mobile phase to improve peak shape. Ensure the pH is appropriate for the analyte's chemical properties.
Sample overload.Reduce the injection volume or dilute the sample.
Retention Time Shift Inconsistent LC flow rate.Check the LC pump for leaks and ensure it is delivering a consistent flow rate.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure it is properly degassed.
Insufficient column equilibration.Increase the column equilibration time between injections.
High Background Noise Matrix effects from co-eluting compounds.Improve sample cleanup with a more rigorous SPE protocol. Use matrix-matched standards for calibration.
Contamination of the LC system or solvents.Flush the LC system with appropriate cleaning solutions. Use high-purity solvents.

Experimental Protocols

Solid Phase Extraction (SPE) for Urinary this compound

This is a general protocol for the extraction of prostaglandins (B1171923) from urine, which can be adapted for this compound analysis. Optimization may be required.

  • Sample Preparation: Thaw frozen urine samples on ice. Centrifuge at 1,500 x g for 10 minutes at 4°C to remove particulates.

  • Acidification: Acidify the urine supernatant to a pH of approximately 3.0 with formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of a low-percentage organic solvent (e.g., 15% methanol) to remove less polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate buffer for ELISA or mobile phase for LC-MS/MS analysis.

This compound ELISA Protocol (General)

This protocol is a general guideline based on commercially available competitive ELISA kits. Always refer to the specific kit insert for detailed instructions.

  • Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffer, according to the kit instructions. Allow all reagents to come to room temperature before use.

  • Standard and Sample Addition: Add standards and prepared samples (reconstituted after SPE) to the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add the enzyme-conjugated this compound to each well.

  • Antibody Addition: Add the primary antibody to each well.

  • Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol. Shaking during incubation may be required.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for the specified time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.

Signaling Pathway

Metabolic Pathway of Prostaglandin F2α

The following diagram illustrates the key steps in the metabolic conversion of arachidonic acid to PGF2α and its subsequent metabolism to this compound.

PGF2a_Pathway cluster_enzymes Enzymatic Conversions AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGFM 15-keto-13,14-dihydro-PGF2α (PGFM) PGF2a->PGFM tetranor_PGFM 9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid (this compound) PGFM->tetranor_PGFM COX Cyclooxygenase (COX-1/2) PGFS PGF Synthase (e.g., AKR1C3) PGDH 15-hydroxyprostaglandin dehydrogenase (15-PGDH) beta_oxidation β-oxidation

Caption: The metabolic pathway from arachidonic acid to this compound.

References

Technical Support Center: Ensuring Reproducibility in Longitudinal Tetranor-PGFM Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the reproducibility of longitudinal tetranor-PGFM measurement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured in longitudinal studies?

This compound (9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid) is the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α)[1]. PGF2α is a bioactive lipid involved in various physiological and pathological processes, including inflammation and smooth muscle contraction. Due to the rapid metabolism of primary prostaglandins (B1171923) like PGF2α, their direct measurement is often unreliable. This compound is a stable downstream metabolite, and its quantification in urine provides a noninvasive and integrated measure of systemic PGF2α production over time, making it a valuable biomarker in longitudinal studies investigating inflammation, cardiovascular diseases, and other conditions[2][3].

Q2: What are the most critical pre-analytical factors that can affect the reproducibility of this compound measurements?

The pre-analytical phase is a major source of variability in urinary biomarker studies[4][5]. For this compound, the most critical factors include:

  • Sample Collection: The type of urine collection (e.g., first morning void, 24-hour collection) should be consistent throughout the longitudinal study.

  • Storage Conditions: Immediate processing or freezing of urine samples is crucial. While many metabolites are stable at 4°C or -20°C for up to 24 hours, long-term storage at -80°C is recommended[6][7]. Notably, polar tetranors, including this compound, have shown a 50% reduction in concentration after 5 months of storage at -20°C[8].

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can degrade certain metabolites. It is advisable to aliquot urine samples into smaller volumes before long-term storage[6][7][8].

  • Diet and Medications: Certain foods and medications, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), can significantly impact prostaglandin synthesis and, consequently, urinary this compound levels[3].

Q3: How should I normalize urinary this compound concentrations in a longitudinal study?

Urinary concentration can vary significantly due to hydration status. Therefore, normalization is essential for reproducible results. The two most common methods are:

  • Creatinine (B1669602) Normalization: This has been the gold standard, assuming a constant rate of creatinine excretion[9]. However, creatinine levels can be influenced by factors such as age, sex, muscle mass, and diet, which might introduce variability[9][10][11].

  • Specific Gravity Normalization: Specific gravity is less affected by physiological parameters than creatinine and is considered a reliable alternative, particularly in populations with high variability in creatinine excretion[10][11].

The choice of normalization method should be consistent throughout the study. For robust analysis, it is recommended to record both creatinine and specific gravity values.

Q4: What are the typical urinary concentrations of this compound in a healthy population?

Normal urinary excretion of this compound can vary between individuals. In healthy, non-pregnant adults, the approximate daily excretion ranges are:

  • Females: 7-13 µ g/day [1]

  • Males: 11-59 µg/24 hours[1] It is important to establish a baseline for each subject in a longitudinal study.

Troubleshooting Guides

Issue 1: High Variability in this compound Levels Within the Same Subject Over Time
Potential Cause Troubleshooting Steps
Inconsistent Sample Collection Time Ensure that urine samples are collected at the same time of day for each visit to minimize diurnal variation.
Dietary Changes Inquire about and document any significant changes in the subject's diet, particularly the intake of foods rich in omega-6 fatty acids.
Medication Use Document all medications, especially the use of NSAIDs, which are known to inhibit prostaglandin synthesis[3].
Sample Storage and Handling Issues Review sample collection and storage logs to check for deviations from the standard operating procedure, such as prolonged storage at room temperature or multiple freeze-thaw cycles.
Inconsistent Normalization Verify that the same normalization method (creatinine or specific gravity) and formula were used for all samples from the same subject.
Issue 2: Poor Reproducibility Between Analytical Batches (Inter-Assay Variability)
Potential Cause Troubleshooting Steps
LC-MS/MS System Performance Drift Run system suitability tests before each batch to ensure consistent performance. Monitor for retention time shifts, changes in peak shape, and signal intensity.
Calibration Curve Inaccuracy Prepare fresh calibration standards for each batch. Ensure the calibration range covers the expected concentrations of this compound in the samples.
Internal Standard Variability The peak area of the internal standard should be consistent across all samples in a batch. Significant variation may indicate issues with sample extraction or instrument performance.
Matrix Effects Matrix effects can vary between samples and affect ionization efficiency. Implement a robust sample preparation method, such as solid-phase extraction, to minimize these effects.
Inconsistent Sample Preparation Ensure that the same person or a well-trained team performs the sample preparation for all batches to minimize procedural variability.
Issue 3: LC-MS/MS Analysis Failures (e.g., No Peak, Poor Peak Shape, Low Signal)
Potential Cause Troubleshooting Steps
No this compound Peak Detected - Verify the correct MRM transition is being monitored.- Check the sample preparation process for any errors.- Inject a known standard to confirm instrument functionality.
Poor Peak Shape (Tailing or Fronting) - Inspect the analytical column for contamination or degradation.- Ensure the mobile phase pH is appropriate for the analyte.- Check for issues with the injection solvent.
Low Signal Intensity - Clean the ion source of the mass spectrometer.- Check for clogs in the LC system.- Ensure the mobile phase composition is optimal for ionization.
High Background Noise - Identify and eliminate sources of contamination in the LC system, mobile phases, or from the sample matrix.- Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Urinary this compound Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common practices for prostaglandin metabolite extraction from urine.

  • Sample Thawing and Centrifugation:

    • Thaw frozen urine samples on ice.

    • Vortex each sample for 10 seconds.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet any sediment.

  • Internal Standard Spiking:

    • Transfer 1 mL of the urine supernatant to a new tube.

    • Add a deuterated internal standard (e.g., this compound-d4) to a final concentration of approximately 1 ng/mL.

  • Acidification:

    • Adjust the pH of the urine sample to ~3.0 using a dilute acid (e.g., 1 M formic acid).

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water. Do not allow the column to go dry.

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/minute).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 2 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method. Specific parameters may need to be optimized for your instrument.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other urine components (e.g., 5-95% B over 10 minutes).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for this compound and its deuterated internal standard.

Data Presentation

Table 1: Key Validation Parameters for a Reproducible this compound LC-MS/MS Assay
Parameter Acceptance Criteria Purpose
Linearity (r²) > 0.99Ensures a proportional response of the instrument to changes in analyte concentration.
Intra-Assay Precision (%CV) < 15%Measures the reproducibility of results within the same analytical run.
Inter-Assay Precision (%CV) < 15%Measures the reproducibility of results across different analytical runs.
Accuracy (% Bias) 85-115%Assesses the closeness of the measured value to the true value.
Limit of Quantification (LOQ) Signal-to-noise ratio > 10The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Recovery (%) 80-120%Measures the efficiency of the extraction process.

Visualizations

PGF2a_Metabolism PGF2α Metabolic Pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGF2a PGF2α PGH2->PGF2a PGF Synthase keto_PGF2a 15-keto-PGF2α PGF2a->keto_PGF2a 15-hydroxy PGDH dihydro_keto_PGF2a 13,14-dihydro-15-keto-PGF2α keto_PGF2a->dihydro_keto_PGF2a Δ13-reductase tetranor_PGFM This compound (Urinary Metabolite) dihydro_keto_PGF2a->tetranor_PGFM β-oxidation

Caption: Enzymatic conversion of PGF2α to its major urinary metabolite, this compound.

Experimental_Workflow Longitudinal this compound Study Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Collection Urine Collection (Standardized Time) Processing Immediate Processing or Freezing Collection->Processing Storage Long-term Storage at -80°C Processing->Storage Extraction Solid-Phase Extraction Storage->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification using Internal Standard Analysis->Quantification Normalization Data Normalization (Creatinine or Specific Gravity) Quantification->Normalization Statistical_Analysis Longitudinal Statistical Analysis Normalization->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A workflow for ensuring reproducibility in longitudinal this compound studies.

Troubleshooting_Logic Troubleshooting Irreproducible Results Start Irreproducible Results Observed Check_Preanalytical Review Pre-Analytical Variables (Collection, Storage, Handling) Start->Check_Preanalytical Check_Analytical Review Analytical Procedures (Sample Prep, LC-MS/MS) Check_Preanalytical->Check_Analytical No Preanalytical_Issue Pre-Analytical Error Identified (e.g., inconsistent timing, storage issues) Check_Preanalytical->Preanalytical_Issue Yes Check_Postanalytical Review Post-Analytical Steps (Normalization, Data Entry) Check_Analytical->Check_Postanalytical No Analytical_Issue Analytical Error Identified (e.g., batch effect, instrument drift) Check_Analytical->Analytical_Issue Yes Postanalytical_Issue Post-Analytical Error Identified (e.g., incorrect normalization) Check_Postanalytical->Postanalytical_Issue Yes Corrective_Action Implement Corrective Actions and Re-evaluate Data Preanalytical_Issue->Corrective_Action Analytical_Issue->Corrective_Action Postanalytical_Issue->Corrective_Action

Caption: A logical framework for troubleshooting irreproducible this compound results.

References

Validation & Comparative

tetranor-PGFM versus parent prostaglandin PGF2α as in vivo markers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Prostaglandin F2α (PGF2α) and its metabolite, tetranor-prostaglandin F metabolite (tetranor-PGFM), for researchers selecting the most appropriate in vivo biomarker for their studies.

In the dynamic field of biomedical research, the accurate measurement of signaling molecules is paramount to understanding physiological and pathological processes. Prostaglandin F2α (PGF2α) is a potent bioactive lipid involved in a myriad of processes, including inflammation, reproduction, and smooth muscle contraction. However, its utility as a systemic in vivo marker is often hampered by its rapid metabolism and short half-life. This guide provides a comprehensive comparison of PGF2α and its major urinary metabolite, this compound, to aid researchers, scientists, and drug development professionals in selecting the optimal biomarker for their specific research needs. We present a detailed analysis of their biochemical properties, a summary of quantitative data, and experimental protocols for their measurement.

Core Comparison: Stability and Biological Relevance

The primary challenge in measuring PGF2α directly in systemic circulation is its rapid conversion to metabolites. The initial and biologically inactive plasma metabolite is 13,14-dihydro-15-keto-PGF2α, which has a very short half-life. Further metabolism through β- and ω-oxidation leads to the formation of this compound, the major urinary metabolite of PGF2α.[1] This metabolic cascade dictates the suitability of each molecule as a biomarker.

  • PGF2α: Due to its very short half-life in blood plasma (less than a minute), direct measurement of PGF2α is challenging and typically reflects localized, transient production rather than systemic levels.[2]

  • This compound: In contrast, this compound is a stable metabolite with a longer half-life, making it a more reliable indicator of systemic PGF2α production over time.[1][3] Its measurement in urine provides a non-invasive method to assess PGF2α biosynthesis.

Quantitative Data Summary

The following table summarizes the key quantitative differences between PGF2α and this compound as in vivo markers. Data has been compiled from various studies to provide a comparative overview.

FeaturePGF2αThis compoundKey Advantages of Each Marker
Half-life in Plasma < 1 minute[2]Significantly longer than PGF2α, with elevated levels detectable for hours after a stimulus.[3]PGF2α: Useful for studying acute, localized production. This compound: Better for assessing systemic, time-averaged production.
Primary Biological Matrix for Measurement Plasma, tissue homogenatesUrine, plasmaPGF2α: Direct measurement in the tissue of interest. This compound: Non-invasive sample collection (urine) and reflects systemic production.
Baseline Levels in Healthy Adults Plasma: Highly variable and often near the limit of detection.Urine (Men): 1.6 ± 6.0 µ g/24h . Urine (Women): 1.2 ± 7.1 µ g/24h .[1]This compound: Established baseline levels in urine provide a clear reference point.
Changes in Physiological/Pathological States Plasma levels increase during events like labor but return to baseline quickly.[3]Urinary excretion increases significantly during pregnancy and labor.[4] Also implicated as a potential biomarker in certain inflammatory conditions and cancers.PGF2α: Can pinpoint rapid changes in production at a specific site. This compound: Reflects overall systemic changes in PGF2α synthesis in response to sustained stimuli.

Experimental Protocols

Accurate quantification of PGF2α and this compound is critical for their use as biomarkers. Below are detailed methodologies for commonly used immunoassays and mass spectrometry techniques.

Measurement of PGF2α by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a representative example for the quantitative determination of PGF2α in biological fluids using a competitive ELISA kit.

Materials:

  • PGF2α ELISA Kit (containing pre-coated microplate, standards, detection antibody, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Wash buffer

  • Stop solution

Procedure:

  • Sample Preparation:

    • Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum.

    • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Urine/Cell Culture Supernatants: Centrifuge to remove particulate matter.

  • Assay Procedure:

    • Bring all reagents and samples to room temperature.

    • Add 50 µL of standards and samples to the appropriate wells of the microplate.

    • Add 50 µL of Biotinylated-Conjugate to each well. Mix well and cover the plate.

    • Incubate for 1 hour at 37°C.

    • Aspirate the liquid from each well and wash 3-5 times with 300 µL of wash buffer per well.

    • Add 100 µL of Streptavidin-HRP to each well. Cover and incubate for 1 hour at 37°C.

    • Repeat the aspiration and wash step.

    • Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at 37°C in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 5 minutes.

  • Calculation:

    • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

    • Determine the concentration of PGF2α in the samples by interpolating from the standard curve.

Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the sensitive and specific quantification of this compound in urine.

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 solid-phase extraction (SPE) cartridges

  • Internal standard (e.g., deuterated this compound)

  • Solvents (e.g., methanol (B129727), acetonitrile (B52724), formic acid)

  • Centrifuge

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw urine samples at room temperature.

    • Add an internal standard to each sample.

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interferences.

    • Elute the this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid to separate this compound from other components.

    • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both this compound and the internal standard for quantification.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound standards.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Visualizing the Metabolic Pathway and Experimental Workflow

To further clarify the relationship between PGF2α and this compound and the analytical process, the following diagrams are provided.

PGF2a_Metabolism PGF2a PGF2α (Parent Prostaglandin) Metabolite1 13,14-dihydro-15-keto-PGF2α (Inactive Plasma Metabolite) PGF2a->Metabolite1 Rapid Metabolism in Plasma Metabolite2 This compound (Major Urinary Metabolite) Metabolite1->Metabolite2 β- and ω-oxidation

PGF2α Metabolic Pathway

Experimental_Workflow cluster_PGF2a PGF2α Analysis cluster_tetranorPGFM This compound Analysis P_Sample Sample Collection (Plasma/Tissue) P_Method Direct Measurement (e.g., ELISA) P_Sample->P_Method P_Result Localized, Transient Production P_Method->P_Result T_Sample Sample Collection (Urine) T_Method Metabolite Measurement (e.g., LC-MS/MS) T_Sample->T_Method T_Result Systemic, Time-Averaged Production T_Method->T_Result

Comparative Experimental Workflow

Conclusion

The choice between PGF2α and this compound as an in vivo marker is highly dependent on the research question. For studies investigating acute, localized PGF2α production, direct measurement of the parent compound in the relevant biological matrix may be appropriate, despite the analytical challenges. However, for assessing systemic, time-averaged PGF2α biosynthesis, particularly in a non-invasive manner, the measurement of its stable urinary metabolite, this compound, is the superior choice. Its longer half-life and reflection of overall production provide a more robust and reliable biomarker for a wide range of physiological and pathological studies. Researchers should carefully consider the pharmacokinetics of PGF2α and the specific aims of their study to select the most informative and technically feasible biomarker.

References

The Clinical Utility of Tetranor-PGFM: A Comparative Guide for Disease Progression Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tetranor-PGFM (tetranor-prostaglandin F metabolite) with other key biomarkers for monitoring disease progression. It is designed to assist researchers, scientists, and drug development professionals in evaluating the clinical utility of this emerging biomarker. The content includes a detailed analysis of its performance against alternatives, supported by experimental data, alongside explicit protocols for its measurement.

Introduction to this compound

This compound is the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), a bioactive lipid mediator involved in a wide array of physiological and pathological processes, including inflammation and fibrosis. As a downstream product, the concentration of this compound in urine reflects the systemic in vivo production of PGF2α. This non-invasive measurement provides a valuable window into the activity of the cyclooxygenase (COX) pathway and its role in various diseases.

Comparative Analysis of this compound and Other Biomarkers

The clinical utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity. This section compares urinary this compound with other relevant biomarkers in the context of different diseases.

Data Presentation: Quantitative Comparison of Biomarkers
DiseaseBiomarkerSample TypeKey FindingsReference
Inflammatory Bowel Disease (IBD) This compound UrineElevated in patients with chronic enteropathy associated with SLCO2A1 gene mutations, with levels correlating with symptom severity.[1]
Prostaglandin E-major urinary metabolite (PGE-MUM)UrineIn Crohn's disease, showed 46% sensitivity and 80% specificity for predicting active disease (AUC 0.659). In ulcerative colitis, sensitivity was 37% and specificity was 97% (AUC 0.693).[2][3]
Fecal Calprotectin (FC)StoolSuperior performance to PGE-MUM in predicting active IBD. In Crohn's, AUC was 0.957 (98% sensitivity, 80% specificity). In ulcerative colitis, AUC was 0.916 (78% sensitivity, 95% specificity).[2][3]
C-Reactive Protein (CRP)BloodIn Crohn's disease, AUC for predicting active disease was 0.619 (49% sensitivity, 76% specificity).[2]
Diabetic Nephropathy Tetranor-PGEM UrineLevels increase with the progression of diabetic nephropathy. For discriminating stage 1 from non-diabetic controls (cutoff: 20.7 ng/mgCr), sensitivity was 66.7% and specificity was 87.9%. To discriminate stage 2 or higher (cutoff: 21.5 ng/mgCr), sensitivity was 83.3% and specificity was 67.9%.[4]
Chronic Obstructive Pulmonary Disease (COPD) Tetranor-PGDM & Tetranor-PGEM UrineSignificantly higher urinary levels observed in COPD patients compared to non-smoking healthy volunteers. Reportable range for tetranor-PGDM was 0.2-40 ng/mL and for tetranor-PGEM was 0.5-100 ng/mL.[5]
Colitis-Associated Colorectal Cancer (Mouse Model) Tetranor-PGEM & Tetranor-PGDM UrineSignificantly increased in both the acute phase of colitis and the carcinogenesis phase, suggesting a lack of specificity for cancer alone.[6]
8-iso PGF2α & 2,3-dinor-8-iso PGF2α UrineSignificantly increased only in the carcinogenesis phase, suggesting better specificity as a biomarker for colitis-associated cancer in this model.[6]
Coronary Heart Disease (CHD) 8-iso-PGF2α UrineFound to be a sensitive and independent risk marker for CHD. Levels were significantly higher in CHD patients compared to controls.[7]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and analytical procedures is crucial for understanding the application of this compound as a biomarker.

Prostaglandin F2α (PGF2α) Metabolism

The following diagram illustrates the metabolic cascade from arachidonic acid to the urinary metabolite this compound.

AA Arachidonic Acid COX Cyclooxygenase (COX-1/COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGF_Synthase PGF Synthase (AKR1C3) PGH2->PGF_Synthase PGF2a Prostaglandin F2α (PGF2α) PGF_Synthase->PGF2a Metabolism Metabolism in Lungs & Kidneys (15-PGDH, β-oxidation, ω-oxidation) PGF2a->Metabolism Tetranor_PGFM This compound (Urinary Metabolite) Metabolism->Tetranor_PGFM

PGF2α Metabolic Pathway
PGF2α Signaling in Fibrosis

This diagram outlines the signaling pathway initiated by PGF2α that contributes to fibrotic processes.

PGF2a PGF2α FPr F-prostanoid Receptor (FPr) PGF2a->FPr binds to Fibroblast Adventitial Fibroblast FPr->Fibroblast activates Reprogramming Reprogramming to 'Inflammatory/Transitional' State Fibroblast->Reprogramming Fibrotic_Remodeling Fibrotic Remodeling Reprogramming->Fibrotic_Remodeling

PGF2α Signaling in Fibrosis
Experimental Workflow: LC-MS/MS Quantification

The following diagram provides a high-level overview of the workflow for quantifying urinary this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Urine Urine Sample Collection Spike Spike with Internal Standard (e.g., d4-tetranor-PGFM) Urine->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry Dry Down & Reconstitute Elute->Dry LC UPLC/HPLC Separation Dry->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification against Standard Curve MS->Quant Normalize Normalization to Creatinine Quant->Normalize

LC-MS/MS Workflow
Experimental Workflow: Competitive ELISA

This diagram illustrates the principle of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound quantification.

Well Antibody-Coated Well Sample Sample/Standard (contains this compound) Conjugate Enzyme-Conjugated This compound Incubate Incubation (Competition for Antibody Binding) Sample->Incubate Conjugate->Incubate Wash Wash to Remove Unbound Components Incubate->Wash Substrate Add Substrate Wash->Substrate Color Color Development (Inverse to Sample Concentration) Substrate->Color Read Read Absorbance Color->Read

References

Establishing Reference Ranges for Urinary Tetranor-PGFM: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of reference ranges for urinary tetranor-prostaglandin F2α (tetranor-PGFM), a key metabolite of prostaglandin (B15479496) F2α (PGF2α). It is designed to assist researchers, scientists, and drug development professionals in the accurate measurement and interpretation of this important biomarker. This document outlines established reference values in various populations, compares the primary analytical methods used for its quantification, and provides detailed experimental protocols.

Introduction to this compound

This compound is the major urinary metabolite of PGF2α, a prostaglandin that plays a significant role in numerous physiological and pathological processes, including inflammation, uterine contraction, and bronchoconstriction. The measurement of urinary this compound provides a non-invasive method to assess systemic PGF2α production.

Reference Ranges for Urinary this compound

The concentration of this compound in urine can vary based on age, sex, and physiological condition. The following tables summarize established reference ranges in healthy adults. It is important to note that values can differ based on the analytical methodology employed.

Healthy Adult Population
PopulationReference Range (µg/24 hours)Analytical Method
Healthy Females7 - 13[1]Not Specified
Healthy Males11 - 59[1]Not Specified

Note: For conversion to ng/mL, urine volume and creatinine (B1669602) normalization are required. Another source reported a range of 11-59 ng/mL, but the specific population was not detailed.

Specific Populations

Urinary this compound levels are known to be altered in certain physiological and pathological states.

Population/ConditionObservation
Pregnancy2 to 5-fold higher than in non-pregnant females[1]
Food AllergiesSignificantly higher levels observed in patients with food allergies compared to healthy volunteers and patients with other allergic diseases.
Chronic Obstructive Pulmonary Disease (COPD)Significantly higher urinary levels of tetranor-PGDM (a related metabolite) were observed in COPD patients compared to non-smoking healthy volunteers.[2]
Chronic EnteropathyPatients with chronic enteropathy associated with the SLCO2A1 gene show elevated levels of urinary prostaglandin metabolites.
Pediatric Population

Direct reference ranges for urinary this compound in healthy children are not well-established in the literature. However, studies on the related metabolite, tetranor-PGDM, indicate that levels are higher in preschool-aged children compared to older children and adults, suggesting an age-dependent variation.[3] Researchers should exercise caution when interpreting this compound levels in pediatric populations and may need to establish their own internal reference ranges.

Comparison of Analytical Methods: ELISA vs. LC-MS/MS

The two most common methods for quantifying urinary this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method has its own advantages and limitations.

FeatureELISA (Enzyme-Linked Immunosorbent Assay)LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Principle Antigen-antibody reaction, colorimetric detection.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Can be subject to cross-reactivity with structurally similar molecules.High specificity, able to distinguish between different prostaglandin metabolites.
Sensitivity Generally high, with detection limits in the pg/mL range.Very high sensitivity, often superior to ELISA, with low pg/mL detection limits.[4]
Throughput High-throughput, suitable for large sample numbers.Lower throughput compared to ELISA, though advancements are improving this.[2]
Cost Relatively lower cost per sample.Higher initial instrument cost and cost per sample.
Expertise Requires standard laboratory skills.Requires specialized training and expertise for operation and data analysis.
Validation Well-established for many analytes.Considered the "gold standard" for accuracy and specificity.[5]

Experimental Protocols

Detailed methodologies for the quantification of urinary this compound are crucial for obtaining reliable and reproducible results. Below are generalized protocols for both ELISA and LC-MS/MS methods.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is a generalized procedure based on commercially available competitive ELISA kits.

ELISA_Workflow cluster_prep Sample and Standard Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Collection 1. Urine Sample Collection (Mid-stream, store at -80°C) Standard_Preparation 2. Prepare Standards (Serial dilutions of this compound) Sample_Dilution 3. Dilute Urine Samples Add_Reagents 4. Add Standards/Samples, Conjugate, and Antibody to Plate Sample_Dilution->Add_Reagents Incubate1 5. Incubate at Room Temperature Add_Reagents->Incubate1 Wash1 6. Wash Plate Incubate1->Wash1 Add_Substrate 7. Add Substrate Solution Wash1->Add_Substrate Incubate2 8. Incubate in the Dark Add_Substrate->Incubate2 Add_Stop_Solution 9. Add Stop Solution Incubate2->Add_Stop_Solution Read_Absorbance 10. Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance Generate_Curve 11. Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Concentration 12. Calculate Sample Concentrations Generate_Curve->Calculate_Concentration

Caption: Generalized workflow for the quantification of urinary this compound using a competitive ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general workflow for the analysis of urinary this compound by LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Urine Sample Collection (Store at -80°C) Add_IS 2. Add Internal Standard (e.g., deuterated this compound) Sample_Collection->Add_IS SPE 3. Solid Phase Extraction (SPE) (e.g., C18 cartridge) Add_IS->SPE Evaporate 4. Evaporate to Dryness SPE->Evaporate Reconstitute 5. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 6. Inject Sample into LC System Reconstitute->Inject Separate 7. Chromatographic Separation (e.g., C18 column) Inject->Separate Ionize 8. Electrospray Ionization (ESI) Separate->Ionize Detect 9. Mass Spectrometric Detection (MRM mode) Ionize->Detect Integrate 10. Peak Integration Detect->Integrate Quantify 11. Quantification against Calibration Curve Integrate->Quantify

Caption: General workflow for urinary this compound analysis by LC-MS/MS.

Prostaglandin F2α Metabolic Pathway

The following diagram illustrates the major metabolic pathway of PGF2α to its urinary metabolite, this compound.

PGF2a_Metabolism PGF2a Prostaglandin F2α (PGF2α) Keto_PGF2a 15-keto-PGF2α PGF2a->Keto_PGF2a 15-PGDH Dihydro_Keto_PGF2a 13,14-dihydro-15-keto-PGF2α Keto_PGF2a->Dihydro_Keto_PGF2a 15-oxo-prostaglandin Δ13-reductase Tetranor_PGFM This compound (Major Urinary Metabolite) Dihydro_Keto_PGF2a->Tetranor_PGFM β- and ω-oxidation

Caption: Metabolic conversion of PGF2α to urinary this compound.

Conclusion

The accurate determination of urinary this compound is essential for understanding the role of PGF2α in health and disease. This guide provides a foundational understanding of its reference ranges and a comparison of the primary analytical methods. Researchers should carefully consider the specific needs of their study when selecting an analytical method and establishing reference intervals. The provided protocols and pathway diagram serve as valuable resources for the scientific community.

References

A Comparative Guide to Tetranor-PGFM Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism of tetranor-prostaglandin F metabolite (tetranor-PGFM), a key urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). Understanding the species-specific differences and similarities in the metabolic pathways of PGF2α is crucial for the accurate interpretation of preclinical data and its extrapolation to human clinical studies. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic pathways to support research and drug development in areas where PGF2α signaling is relevant.

Cross-Species Comparison of this compound Metabolism

The metabolism of PGF2α into its urinary metabolites, including this compound, exhibits notable variations across different species. These differences are primarily attributed to variations in the activity and expression of key metabolic enzymes.

In humans, the metabolic cascade begins with the oxidation of PGF2α by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the 13,14-double bond by 15-oxo-prostaglandin Δ13-reductase. Subsequently, the molecule undergoes β-oxidation and ω-oxidation, leading to the formation of the C16 dicarboxylic acid, this compound.

Studies have revealed distinct profiles of circulating PGF2α metabolites among various species. For instance, in cattle, rats, and guinea pigs, the tetranor counterpart of 15-ketodihydroprostaglandin F2α is a prominent metabolite found in plasma. In contrast, more polar dicarboxylic acids are the dominant metabolites in the circulation of sheep and rabbits[1].

Investigations into the enzymatic basis of these differences have identified distinct types of 15-hydroxyprostaglandin dehydrogenase in various mammalian tissues. One type, which preferentially uses NAD+ as a cofactor, has been found in the lung, heart, liver, kidney, and spleen of monkeys, as well as in the lung of dogs. A second type, favoring NADP+, is present in the brain of monkeys and humans[3]. These enzymatic variations likely contribute to the observed species-specific differences in PGF2α metabolism.

Quantitative Data on this compound and its Precursors

The following table summarizes available quantitative data on this compound and its precursor, PGFM, in various species. It is important to note that data for this compound across a wide range of species, particularly for primates and canines, is limited in the current literature.

SpeciesAnalyteMatrixConcentration/Excretion RateConditionReference
Human This compoundUrine7-13 µ g/day Healthy Females[4]
This compoundUrine11-59 µ g/day Healthy Males[4]
This compoundUrine2 to 5-fold higher than non-pregnantPregnant Females[4]
Dog PGFMPlasma380 ± 80 pg/mL48h prepartum[2]
PGFMPlasma800 ± 220 pg/mL24h prepartum[2]
PGFMPlasma1450 ± 450 pg/mL12h prepartum[2]
PGFMPlasma1930 ± 580 pg/mL3h prepartum[2]
Mouse tetranor-PGDMUrineAbundant metaboliteGeneral[5][6]

Experimental Protocols

Accurate quantification of this compound is essential for cross-species metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below is a generalized protocol based on established methods for related prostaglandin metabolites[7][8][9][10].

Sample Collection and Storage
  • Urine: Collect spot or 24-hour urine samples in containers with no preservatives. For long-term storage, samples should be frozen at -80°C immediately after collection.

  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000-2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Acidification: Acidify the urine or plasma sample to approximately pH 3 with a dilute acid (e.g., 1 M HCl).

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated this compound) to each sample to correct for extraction losses and matrix effects.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (pH 3).

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove polar impurities, followed by a non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Elution: Elute the this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl formate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The transitions from the precursor ion to specific product ions for both the analyte and the internal standard are monitored.

Visualizations

Metabolic Pathway of PGF2α to this compound

PGF2a_Metabolism PGF2a PGF2α Keto_PGF2a 15-keto-PGF2α PGF2a->Keto_PGF2a 15-PGDH Dihydro_Keto_PGF2a 13,14-dihydro-15-keto-PGF2α Keto_PGF2a->Dihydro_Keto_PGF2a 15-oxo-prostaglandin Δ13-reductase Beta_Oxidation β-oxidation intermediates Dihydro_Keto_PGF2a->Beta_Oxidation β-oxidation Tetranor_PGFM This compound Beta_Oxidation->Tetranor_PGFM ω-oxidation

Caption: Metabolic conversion of PGF2α to its urinary metabolite, this compound.

Experimental Workflow for this compound Quantification

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample_Collection Biological Sample Collection (Urine or Plasma) Acidification Acidification & Addition of Internal Standard Sample_Collection->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Dry_Reconstitute Drying and Reconstitution Elution->Dry_Reconstitute LC_MSMS LC-MS/MS Analysis Dry_Reconstitute->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: A typical workflow for the quantification of this compound in biological samples.

References

Navigating the Measurement of PGF2α Metabolism: A Guide to Available Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the prostaglandin (B15479496) F2α (PGF2α) pathway, accurate measurement of its metabolites is crucial for understanding its physiological and pathological roles. One of the key downstream indicators of PGF2α production is its major urinary metabolite, tetranor-PGFM (9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid). However, a comprehensive search for commercially available ELISA kits specifically designed for the quantitative measurement of this compound has revealed a critical gap in the market.

At present, there are no dedicated "this compound ELISA kits" commercially available.

This guide provides a comparative analysis of ELISA kits for a closely related and more commonly measured upstream metabolite, PGFM (13,14-dihydro-15-keto-prostaglandin F2α), and clarifies why these kits are not suitable for the direct measurement of this compound.

Understanding the PGF2α Metabolic Pathway

To appreciate the distinction between PGFM and this compound, it is essential to understand the metabolic cascade of PGF2α. PGF2α is rapidly converted in the lungs to PGFM. PGFM is then further metabolized, including through beta-oxidation, to the smaller this compound molecule, which is then excreted in the urine. The following diagram illustrates this pathway.

PGF2a_Metabolism PGF2a PGF2α PGFM PGFM (13,14-dihydro-15-keto-PGF2α) PGF2a->PGFM 15-hydroxy prostaglandin dehydrogenase & Δ13-reductase tetranor_PGFM This compound PGFM->tetranor_PGFM Beta-oxidation Urine Urinary Excretion tetranor_PGFM->Urine

PGF2α Metabolic Pathway

Comparative Analysis of PGFM ELISA Kits

While not a direct measure of this compound, quantifying the upstream metabolite PGFM can still serve as a valuable indicator of in vivo PGF2α production.[1] Several manufacturers offer competitive ELISA kits for PGFM. Below is a comparison of their key performance characteristics based on publicly available data.

FeatureThermo Fisher Scientific (Invitrogen)Arbor AssaysCayman Chemical
Product Name PGFM Enzyme Competitive ELISA KitDetectX® PGFM ELISA Kit13,14-dihydro-15-keto Prostaglandin F2α ELISA Kit
Catalog No. EIAPGFMK022-H516671
Assay Type Competitive ELISACompetitive ELISACompetitive ELISA
Sample Types Serum, Plasma, Urine, Fecal Extracts, Cell Culture MediaSerum, Plasma, Fecal Extracts, Urine, Tissue Culture Media[2]Plasma[1]
Assay Range 50-3,200 pg/mL[3]Not explicitly stated, but standard curve suggests a similar range.2.3-5,000 pg/mL[1]
Sensitivity 20.8 pg/mL[3][4]20.8 pg/mL[2]80% B/B₀: ~15 pg/mL[1]
Cross-Reactivity This compound: 0% [4]Not specified for this compound.Not specified for this compound.
Incubation Time 1 hour[3]1.5 hours[2]18 hours[1]

Crucially, the data from Thermo Fisher Scientific explicitly states 0% cross-reactivity with this compound for their PGFM ELISA kit.[4] This lack of cross-reactivity is highly likely to be the case for other PGFM ELISA kits as well, due to the structural differences between PGFM and its smaller, metabolized form, this compound. Therefore, researchers should not use PGFM ELISA kits with the expectation of measuring this compound.

Experimental Protocol: General Competitive ELISA for PGFM

The following is a generalized protocol for a competitive ELISA, which is the principle behind the PGFM kits listed. For precise details, always refer to the manual provided with the specific kit.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents, Standards, and Samples Add_Standard_Sample Add Standards or Samples to pre-coated plate Reagent_Prep->Add_Standard_Sample Add_Conjugate_Ab Add PGFM-HRP Conjugate and PGFM Antibody Add_Standard_Sample->Add_Conjugate_Ab Incubate Incubate (e.g., 1-2 hours at room temperature) Add_Conjugate_Ab->Incubate Wash1 Wash Plate (e.g., 4-5 times) Incubate->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate_Develop Incubate in dark (e.g., 30 mins) Add_Substrate->Incubate_Develop Add_Stop Add Stop Solution Incubate_Develop->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Plot_Curve Plot Standard Curve (Absorbance vs. Concentration) Read_Plate->Plot_Curve Calculate_Conc Calculate Sample Concentrations Plot_Curve->Calculate_Conc

General Competitive ELISA Workflow

Detailed Steps:

  • Reagent and Sample Preparation : Prepare all reagents, including wash buffer, standards, and samples according to the kit's instructions. Samples may require dilution to fall within the assay's detection range.

  • Standard/Sample Addition : Pipette the prepared standards and samples into the appropriate wells of the microplate, which is pre-coated with an antibody (e.g., goat anti-rabbit IgG).

  • Competitive Reaction : Add the PGFM-peroxidase conjugate and the specific rabbit anti-PGFM antibody to each well.[5] During incubation, the PGFM in the sample competes with the PGFM-peroxidase conjugate for the limited binding sites on the anti-PGFM antibody.

  • Incubation : Cover the plate and incubate for the time and temperature specified in the protocol.

  • Washing : After incubation, wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition : Add the substrate solution (e.g., TMB) to each well. The peroxidase enzyme on the bound conjugate will catalyze a color change. The intensity of the color is inversely proportional to the amount of PGFM in the original sample.

  • Development : Incubate the plate, typically in the dark, to allow the color to develop.

  • Stopping the Reaction : Add a stop solution to each well to terminate the enzymatic reaction. This usually results in a color change (e.g., from blue to yellow).

  • Absorbance Reading : Read the absorbance of each well using a microplate reader at the specified wavelength (typically 450 nm).

  • Data Analysis : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGFM in the unknown samples.

Conclusion and Recommendations

The investigation into commercially available ELISA kits for this compound reveals that there are currently no specific kits for this major urinary metabolite of PGF2α. Furthermore, data from available PGFM ELISA kits indicate a lack of cross-reactivity with this compound, rendering them unsuitable for this purpose.

For researchers and clinicians aiming to specifically quantify this compound, alternative analytical methods are necessary. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and specific quantification of small molecules like prostaglandin metabolites and should be the method of choice for this particular analyte.

While PGFM ELISA kits can provide valuable information regarding overall PGF2α production, it is imperative for researchers to understand the specific metabolite they are measuring and to select their analytical tools accordingly.

References

A Head-to-Head Comparison of LC-MS/MS and ELISA for the Quantification of Tetranor-PGFM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Tetranor-PGFM, a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), serves as a crucial indicator of in vivo PGF2α production, which is implicated in various physiological and pathological processes. The two predominant analytical methods for measuring this compound are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of these two techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.

Executive Summary

LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like this compound, offering high specificity and sensitivity. It can distinguish between structurally similar molecules, minimizing the risk of cross-reactivity. However, it requires significant capital investment in instrumentation and specialized technical expertise. ELISA, on the other hand, is a more accessible, high-throughput, and cost-effective method. Its reliance on antibody-antigen interactions can sometimes lead to cross-reactivity with related prostaglandin metabolites, potentially affecting the accuracy of the results.

Performance Characteristics: LC-MS/MS vs. ELISA

The following table summarizes the key performance characteristics of LC-MS/MS and ELISA for the quantification of tetranor prostaglandin metabolites. Data for tetranor-PGDM and tetranor-PGEM are included as close analogs to this compound, reflecting the performance of these platforms for this class of molecules.

Performance MetricLC-MS/MS (for tetranor-PGDM/PGEM)ELISA (for tetranor-PGDM)
Limit of Detection (LOD) 0.2 ng/mL (for tPGDM)0.0498 ng/mL[1]
Range of Quantitation (ROQ) 0.2 - 40 ng/mL (for tPGDM)[2]0.252 - 20.2 ng/mL[1]
Intra-assay Precision (%CV) < 15%[2]3.9 - 6.0%[1]
Inter-assay Precision (%CV) < 15%[2]5.7 - 10.4%[1]
Specificity/Cross-reactivity High, distinguishes between isomers.Cross-reactivity with this compound is <0.01% for a tetranor-PGDM specific kit[3].
Sample Throughput Lower, sequential analysis.High, suitable for large sample batches.
Cost per Sample Higher.Lower.
Technical Expertise Required High.Moderate.

Experimental Protocols

LC-MS/MS Methodology for Tetranor Prostaglandin Metabolites

The following protocol is a generalized procedure for the analysis of tetranor prostaglandin metabolites in urine, based on established methods for similar compounds.[2][4][5]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Acidify urine samples with formic acid.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the acidified urine sample onto the cartridge.

  • Wash the cartridge with water and then hexane (B92381) to remove interfering substances.

  • Elute the analytes with a solvent like ethyl acetate (B1210297) or acetonitrile (B52724).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).

  • Flow Rate: Maintained at a constant rate suitable for the column dimensions.

  • Injection Volume: A small volume of the reconstituted sample is injected.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

  • Quantification: A stable isotope-labeled internal standard of this compound is added to the samples before extraction to account for matrix effects and variations in extraction efficiency. A calibration curve is generated using standards of known concentrations.

ELISA Methodology for Tetranor Prostaglandin Metabolites

The following is a general protocol for a competitive ELISA, based on commercially available kits for prostaglandin metabolites.[1][6][7]

1. Plate Preparation:

  • A microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG) is used.

2. Competitive Binding:

  • Standards, controls, and samples are added to the wells of the microplate.

  • A fixed amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and a specific primary antibody against this compound are then added.

  • The plate is incubated to allow for competitive binding between the this compound in the sample/standard and the enzyme-conjugated this compound for the limited number of primary antibody binding sites.

3. Washing:

  • The plate is washed to remove any unbound reagents.

4. Substrate Addition and Signal Development:

  • A substrate solution (e.g., TMB) is added to the wells. The enzyme on the bound conjugate converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

5. Reaction Stoppage and Measurement:

  • A stop solution is added to terminate the reaction.

  • The absorbance is read at a specific wavelength using a microplate reader.

6. Quantification:

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their absorbance values on the standard curve.

Visualizing the Methodologies and Pathways

To further clarify the processes and relationships, the following diagrams have been generated.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow lcms_start Urine Sample lcms_spe Solid-Phase Extraction (SPE) lcms_start->lcms_spe Sample Prep lcms_lc Liquid Chromatography (LC) lcms_spe->lcms_lc Separation lcms_ms Tandem Mass Spectrometry (MS/MS) lcms_lc->lcms_ms Detection lcms_end Quantitative Result lcms_ms->lcms_end Quantification elisa_start Urine Sample elisa_binding Competitive Binding elisa_start->elisa_binding elisa_wash Washing elisa_binding->elisa_wash elisa_develop Color Development elisa_wash->elisa_develop elisa_end Quantitative Result elisa_develop->elisa_end Measurement

Caption: Comparative experimental workflows for LC-MS/MS and ELISA.

pgf2a_metabolism aa Arachidonic Acid pgh2 Prostaglandin H2 (PGH2) aa->pgh2 COX-1/2 pgf2a Prostaglandin F2α (PGF2α) pgh2->pgf2a PGF Synthase keto_pgf2a 15-keto-PGF2α pgf2a->keto_pgf2a 15-PGDH dihydro_keto_pgf2a 13,14-dihydro-15-keto-PGF2α keto_pgf2a->dihydro_keto_pgf2a 15-ketoprostaglandin Δ13-reductase tetranor_pgfm This compound (Urinary Metabolite) dihydro_keto_pgf2a->tetranor_pgfm β-oxidation

Caption: Metabolic pathway of Prostaglandin F2α to this compound.

Conclusion

The choice between LC-MS/MS and ELISA for the quantification of this compound is contingent on the specific requirements of the study. For research demanding the highest level of accuracy, specificity, and the ability to measure multiple analytes simultaneously, LC-MS/MS is the superior method. However, for large-scale clinical studies, high-throughput screening, or laboratories with budget constraints where high precision is still required, ELISA presents a viable and efficient alternative. It is crucial for researchers to be aware of the potential for cross-reactivity with ELISA and to validate the assay appropriately for their specific sample matrix. Ultimately, a thorough understanding of the strengths and limitations of each technique will enable the selection of the most suitable method to generate reliable and meaningful data.

References

Tetranor-PGFM: A Comparative Guide to its Diagnostic and Prognostic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetranor-PGFM, a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), and evaluates its performance as a diagnostic and prognostic biomarker in comparison to other relevant biomarkers. Experimental data, detailed methodologies, and pathway visualizations are presented to facilitate an objective assessment of its clinical and research utility.

Introduction to this compound and its Significance

Prostaglandins are lipid compounds that play crucial roles in various physiological and pathological processes, including inflammation, smooth muscle contraction, and platelet aggregation. PGF2α is a key member of this family, and its systemic production is reflected by the urinary excretion of its metabolites. This compound is the primary urinary metabolite of PGF2α, making it a stable and reliable indicator of in vivo PGF2α synthesis.[1] The quantification of this compound in urine offers a non-invasive approach to investigate the involvement of the PGF2α pathway in various diseases.

Comparative Analysis of this compound and Alternative Biomarkers

The clinical utility of a biomarker is determined by its sensitivity, specificity, and prognostic power in a given disease context. This section compares urinary this compound with its counterparts, tetranor-PGDM (a metabolite of PGD2) and tetranor-PGEM (a metabolite of PGE2), as well as other established biomarkers in relevant therapeutic areas.

Data Presentation: Quantitative Comparison of Biomarker Performance

The following tables summarize the performance of this compound and its alternatives in various conditions.

Table 1: Comparison of Urinary Tetranor Metabolites in Inflammatory and Allergic Diseases

BiomarkerDiseasePatient Population (n)Control Population (n)Mean Level in Patients (ng/mg Cr)Mean Level in Controls (ng/mg Cr)Fold Changep-valueReference
Tetranor-PGDM Systemic Mastocytosis171637.211.53.23< 0.01[2]
Tetranor-PGDM Rheumatoid Arthritis601620.011.51.74< 0.01[2]
Tetranor-PGDM & Tetranor-PGEM COPDSmokers with COPDNon-smoking healthy volunteersSignificantly higherLower--[3]

Table 2: Diagnostic Performance of Tetranor-PGEM in Diabetic Nephropathy

BiomarkerComparisonArea Under the Curve (AUC)95% Confidence Interval
Tetranor-PGEM Stage 1 Nephropathy vs. Control0.7910.717–0.866
Tetranor-PGEM Stage 2 vs. Stage 1 Nephropathy0.6570.561–0.753

Data from a study on urinary eicosanoids in type 2 diabetes mellitus subjects.[4]

Table 3: Normal Urinary Excretion Levels of this compound

PopulationExcretion Rate
Healthy Females7-13 µ g/day
Healthy Males11-59 µ g/day
Pregnant Females2 to 5-fold higher than non-pregnant levels

Data from Cayman Chemical product information, citing foundational studies on PGF2α metabolism.[1]

Signaling and Metabolic Pathways

Understanding the biochemical pathways associated with this compound is crucial for interpreting its role in health and disease.

PGF2α Metabolic Pathway

The metabolic conversion of PGF2α to this compound involves a series of enzymatic reactions. This pathway ensures the inactivation and subsequent excretion of the biologically active PGF2α.

PGF2a_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGF2a PGF2α PGH2->PGF2a PGF Synthase 15-keto-PGF2a 13,14-dihydro-15-keto-PGF2α PGF2a->15-keto-PGF2a 15-PGDH tetranor_PGFM This compound 15-keto-PGF2a->tetranor_PGFM β- and ω-oxidation Urine Urinary Excretion tetranor_PGFM->Urine

PGF2α Metabolic Pathway to this compound
PGF2α Receptor (FP) Signaling Cascade

PGF2α exerts its biological effects by binding to the FP receptor, a G protein-coupled receptor (GPCR). This interaction triggers intracellular signaling cascades that mediate the physiological actions of PGF2α.[5][6]

FP_Receptor_Signaling PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction) Ca_release->Downstream PKC->Downstream

PGF2α FP Receptor Signaling Cascade

Experimental Protocols

Accurate and reproducible measurement of this compound is essential for its validation as a biomarker. This section provides detailed methodologies for two common analytical techniques.

Urinary this compound Quantification by Enzyme Immunoassay (EIA)

This protocol is a representative method based on commercially available EIA kits for prostaglandin metabolites.

1. Principle: A competitive immunoassay where urinary this compound competes with a fixed amount of tracer (e.g., this compound linked to an enzyme) for a limited number of binding sites on a specific antibody. The amount of tracer bound to the antibody is inversely proportional to the concentration of this compound in the sample.

2. Materials:

  • EIA kit for a tetranor prostaglandin metabolite (containing antibody-coated plate, tracer, wash buffer, substrate, and standards)

  • Urine samples

  • Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)

  • Plate reader

3. Sample Preparation (with SPE): a. Acidify urine samples to pH 3.5 with formic acid. b. Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water. c. Load the acidified urine sample onto the cartridge. d. Wash the cartridge with water and then hexane (B92381) to remove interfering lipids. e. Elute this compound with a solvent like ethyl acetate. f. Evaporate the eluate to dryness and reconstitute the residue in the EIA buffer.

4. Assay Procedure: a. Add standards and prepared urine samples to the wells of the antibody-coated microplate. b. Add the enzyme-linked tracer to each well. c. Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature). d. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate to allow for color development. f. Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

5. Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. c. Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Urinary this compound Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a high-throughput method for the simultaneous quantification of multiple tetranor metabolites.[3]

1. Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry to accurately identify and quantify this compound. A stable isotope-labeled internal standard is used for precise quantification.

2. Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18)

  • Urine samples

  • This compound standard and a stable isotope-labeled internal standard (e.g., this compound-d4)

  • Solvents for mobile phase (e.g., water with formic acid, acetonitrile (B52724) with formic acid)

  • Online Solid-Phase Extraction (SPE) system (optional, for high-throughput analysis)

3. Sample Preparation: a. Thaw urine samples and centrifuge to remove particulates. b. Add the internal standard to each sample. c. For online SPE-LC-MS/MS, the sample is directly injected into the system where it undergoes automated cleanup and concentration on an extraction column before being transferred to the analytical column.

4. LC-MS/MS Analysis: a. Chromatographic Separation:

  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • A gradient elution is used to separate this compound from other urinary components. b. Mass Spectrometric Detection:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and its internal standard. This provides high selectivity.

5. Data Analysis: a. Integrate the peak areas for the MRM transitions of this compound and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations. d. Determine the concentration of this compound in the samples from the calibration curve. e. Normalize the results to urinary creatinine concentration.

Discussion and Future Perspectives

The available data indicates that tetranor metabolites, as a class, hold significant promise as non-invasive biomarkers for a range of inflammatory and other diseases. While tetranor-PGDM has been more extensively studied in conditions like systemic mastocytosis and rheumatoid arthritis, and tetranor-PGEM shows utility in diabetic nephropathy, the diagnostic and prognostic value of this compound is an area that warrants further investigation.

The elevated levels of this compound during pregnancy highlight its role in physiological processes, but more research is needed to establish its utility in pathological conditions.[1] Given the involvement of PGF2α in inflammation and smooth muscle contraction, future studies should focus on evaluating urinary this compound in cardiovascular diseases, respiratory conditions, and reproductive disorders.

The development of high-throughput and sensitive analytical methods like online SPE-LC-MS/MS will facilitate large-scale clinical studies to validate the diagnostic and prognostic performance of this compound.[3] Furthermore, head-to-head comparisons with established biomarkers in well-defined patient cohorts will be crucial to determine its specific clinical niche.

References

Tetranor-PGFM: A Comparative Guide to a Key Prostaglandin Metabolite in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory biomarkers, the pursuit of sensitive and specific indicators of disease activity is paramount. While classic acute-phase reactants and cytokines have long been the cornerstones of inflammation research, the study of lipid mediator metabolites offers a more nuanced view of specific inflammatory pathways. This guide provides a comparative overview of tetranor-PGFM, the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), in relation to established inflammatory biomarkers: C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Unveiling the Prostaglandin Pathway: The Significance of this compound

This compound provides a non-invasive window into the in vivo production of PGF2α, a key mediator in inflammatory processes. Unlike the transient nature of its parent compound, this compound is a stable metabolite excreted in the urine, offering a time-integrated measure of PGF2α synthesis. Elevated levels of this compound have been associated with various inflammatory conditions, making it a valuable tool for researchers investigating the cyclooxygenase (COX) pathway's role in disease.

Performance Comparison: this compound vs. Traditional Inflammatory Biomarkers

Direct comparative studies quantifying this compound alongside CRP, IL-6, and TNF-α in the same patient cohorts are limited in publicly available literature. However, based on their distinct biological roles and measurement methodologies, a comparative assessment can be constructed. The following table summarizes key characteristics and provides illustrative quantitative data based on typical findings in inflammatory disease research.

BiomarkerClassTypical MatrixMeasurement PrincipleKey AdvantagesPotential LimitationsIllustrative Normal RangeIllustrative Inflammatory Range
This compound Prostaglandin MetaboliteUrineLC-MS/MS, EIASpecific to PGF2α pathway, non-invasive (urine), stable metaboliteLess routinely available, requires specialized equipment (LC-MS/MS)5-25 ng/mg creatinine (B1669602)>50 ng/mg creatinine
CRP Acute-Phase ProteinSerum, PlasmaELISA, TurbidimetryWidely available, cost-effective, reflects systemic inflammationNon-specific, slower response to inflammatory stimuli[1]< 3 mg/L> 10 mg/L
IL-6 Pro-inflammatory CytokineSerum, PlasmaELISA, Chemiluminescence ImmunoassayUpstream regulator of CRP, rapid response to inflammation[2]Short half-life, can be influenced by various factors< 5 pg/mL> 20 pg/mL
TNF-α Pro-inflammatory CytokineSerum, PlasmaELISAKey initiator of the inflammatory cascadeVery short half-life, localized action can make systemic levels low< 2 pg/mL> 10 pg/mL

Experimental Protocols

Accurate and reproducible measurement is critical for the reliable interpretation of biomarker data. Below are detailed methodologies for the quantification of this compound and other key inflammatory biomarkers.

Measurement of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Centrifuge urine samples to remove particulate matter.

  • Acidify the urine sample to approximately pH 3.0 with formic acid.

  • Add an internal standard (e.g., deuterated this compound) to each sample.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with water and then with a low-concentration organic solvent (e.g., 10% methanol) to remove interferences.

  • Elute the this compound from the cartridge with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase concentration to separate this compound from other urinary components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For example, a precursor ion of m/z 355.2 for this compound could fragment to a product ion of m/z 193.1.

3. Data Analysis:

  • A standard curve is generated using known concentrations of a this compound standard.

  • The ratio of the peak area of the analyte to the internal standard is used for quantification.

  • Urinary creatinine levels are often measured to normalize for variations in urine dilution.

Measurement of Serum/Plasma C-Reactive Protein (CRP) by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and robust method for quantifying CRP.[3][4][5][6]

1. Principle:

  • A sandwich ELISA format is typically used.[4] The microplate wells are coated with a monoclonal antibody specific for CRP.[4]

  • Patient serum or plasma, along with standards, are added to the wells. CRP in the sample binds to the capture antibody.[3]

  • After washing, a second, enzyme-conjugated monoclonal antibody against CRP is added, which binds to a different epitope on the captured CRP.[4]

  • A substrate for the enzyme is then added, leading to a colorimetric reaction.[3] The intensity of the color is proportional to the amount of CRP in the sample.[4]

2. Procedure:

  • Dilute patient samples and standards as per the kit instructions.[3]

  • Add 100 µL of diluted standards and samples to the appropriate wells of the antibody-coated microplate.[5]

  • Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).[5]

  • Wash the wells multiple times with a wash buffer to remove unbound components.[5]

  • Add 100 µL of the enzyme-conjugated detection antibody to each well and incubate.[5]

  • Wash the wells again to remove the unbound detection antibody.[5]

  • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark.[7]

  • Stop the reaction by adding a stop solution (e.g., sulfuric acid).[3]

  • Read the absorbance at 450 nm using a microplate reader.[3]

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

  • The concentration of CRP in the patient samples is determined by interpolating their absorbance values from the standard curve.

Measurement of Serum/Plasma Interleukin-6 (IL-6) by Immunoassay

Immunoassays, such as ELISA or chemiluminescence immunoassays, are standard methods for IL-6 quantification.[8][9][10][11][12]

1. Principle:

  • Similar to the CRP ELISA, a sandwich immunoassay format is commonly employed.[8]

  • Microparticles or microplate wells are coated with a monoclonal antibody specific for IL-6.[8]

  • IL-6 in the sample binds to the capture antibody.

  • A second, enzyme- or acridinium-labeled antibody is added, which binds to the captured IL-6.

  • For ELISA, a substrate is added to produce a colorimetric signal. For chemiluminescence immunoassays, a trigger solution is added to generate a light signal. The signal intensity is proportional to the IL-6 concentration.

2. Procedure (Automated Chemiluminescence Immunoassay Example):

  • Patient serum or plasma is added to a reaction vessel containing paramagnetic particles coated with anti-IL-6 antibodies and an alkaline phosphatase-conjugated anti-IL-6 antibody.[8]

  • The mixture is incubated to allow the formation of the sandwich complex.

  • A magnetic field is applied to separate the particles from the unbound reagents, which are then washed away.[8]

  • A chemiluminescent substrate is added, and the resulting light emission is measured by a luminometer.[8]

3. Data Analysis:

  • A master curve is established using calibrators of known IL-6 concentrations.

  • The IL-6 concentration in patient samples is determined from the light signal by referencing the master curve.

Measurement of Serum/Plasma Tumor Necrosis Factor-alpha (TNF-α) by ELISA

ELISA is a sensitive method for the detection of TNF-α, a cytokine often present at low concentrations.[7][13][14]

1. Principle:

  • A solid-phase sandwich ELISA is the most common format.[13]

  • Microplate wells are coated with a capture antibody specific for TNF-α.[7]

  • TNF-α in the sample binds to the immobilized antibody.[7]

  • After washing, a biotinylated detection antibody that binds to a different epitope on TNF-α is added.[13]

  • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to the biotinylated antibody.[13]

  • The addition of a substrate results in a color change that is proportional to the amount of TNF-α.[13]

2. Procedure:

  • Add standards and patient samples to the antibody-coated wells and incubate.[7]

  • Wash the wells.

  • Add the biotinylated detection antibody and incubate.[7]

  • Wash the wells.

  • Add the streptavidin-HRP conjugate and incubate.[7]

  • Wash the wells.

  • Add the TMB substrate solution and incubate in the dark.[7]

  • Stop the reaction with a stop solution.[3]

  • Read the absorbance at 450 nm.[3]

3. Data Analysis:

  • A standard curve is created by plotting the absorbance of the standards against their concentrations.

  • The TNF-α concentration in the samples is determined from the standard curve.

Signaling Pathways and Experimental Workflow

To visualize the biological context of this compound and the general workflow for its comparison with other biomarkers, the following diagrams are provided.

G Prostaglandin F2α (PGF2α) Biosynthesis and Metabolism Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 PGF_Synthase PGF Synthase PGH2->PGF_Synthase PGF2a Prostaglandin F2α (PGF2α) PGF_Synthase->PGF2a Metabolism Systemic Metabolism (β- and ω-oxidation) PGF2a->Metabolism tetranor_PGFM This compound (Urinary Metabolite) Metabolism->tetranor_PGFM Urine_Excretion Urine Excretion tetranor_PGFM->Urine_Excretion G Comparative Biomarker Analysis Workflow cluster_urine Urine Analysis cluster_blood Blood Analysis Patient_Cohort Patient Cohort with Inflammatory Condition Sample_Collection Sample Collection Patient_Cohort->Sample_Collection Urine_Sample Urine Sample Sample_Collection->Urine_Sample Blood_Sample Blood Sample (Serum/Plasma) Sample_Collection->Blood_Sample tetranor_PGFM_Assay This compound Assay (LC-MS/MS or EIA) Urine_Sample->tetranor_PGFM_Assay CRP_Assay CRP Assay (ELISA) Blood_Sample->CRP_Assay IL6_Assay IL-6 Assay (Immunoassay) Blood_Sample->IL6_Assay TNFa_Assay TNF-α Assay (ELISA) Blood_Sample->TNFa_Assay Data_Analysis Comparative Data Analysis tetranor_PGFM_Assay->Data_Analysis CRP_Assay->Data_Analysis IL6_Assay->Data_Analysis TNFa_Assay->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

References

COX Inhibitors and Tetranor-PGFM Levels: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between cyclooxygenase (COX) inhibitors and prostaglandin (B15479496) metabolism is paramount. This guide provides a detailed comparison of the impact of different classes of COX inhibitors on the urinary levels of tetranor-PGFM, a key metabolite of prostaglandin F2α (PGF2α). The information presented is supported by experimental data and methodologies to aid in study design and data interpretation.

Executive Summary

Cyclooxygenase (COX) enzymes, existing as constitutive (COX-1) and inducible (COX-2) isoforms, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). These enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are involved in a myriad of physiological and pathological processes. This compound is a major urinary metabolite of PGF2α, and its measurement provides a non-invasive method to assess systemic PGF2α production. This guide elucidates how different COX inhibitors—non-selective NSAIDs and selective COX-2 inhibitors—distinctly modulate this compound levels, reflecting their differential effects on COX-1 and COX-2 pathways.

Prostaglandin Synthesis and Metabolism Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 is subsequently converted to various prostaglandins, including PGF2α, by specific synthases. PGF2α is then metabolized to this compound, which is excreted in the urine.

Prostaglandin Synthesis Pathway cluster_inhibitors Inhibitors AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a Metabolism Metabolism PGF2a->Metabolism tPGFM This compound (in urine) Metabolism->tPGFM NS_NSAIDs Non-selective NSAIDs NS_NSAIDs->COX1 inhibit NS_NSAIDs->COX2 inhibit COX2i Selective COX-2 Inhibitors COX2i->COX2 inhibit

Prostaglandin synthesis and inhibition.

Comparative Impact of COX Inhibitors on Prostaglandin Metabolite Levels

While direct quantitative data for the effect of various COX inhibitors on this compound is limited in publicly available literature, robust data exists for the closely related metabolite, tetranor-PGDM (a major urinary metabolite of PGD2). Studies have shown that the urinary levels of tetranor-PGDM are suppressed by the combined inhibition of COX-1 and COX-2 but are not significantly affected by the selective inhibition of COX-2 alone.[1][2] This suggests that the systemic production of PGD2, and likely PGF2α, is predominantly dependent on the COX-1 isoform.

Based on this evidence, a similar pattern of response can be anticipated for this compound levels.

COX Inhibitor ClassExample DrugsTarget Enzyme(s)Expected Impact on this compound LevelsSupporting Evidence (by analogy with tetranor-PGDM)
Non-selective NSAIDs Ibuprofen, Naproxen, AspirinCOX-1 and COX-2Significant Decrease Combined inhibition of COX-1 and COX-2 suppresses tetranor-PGDM levels.[1][2]
Selective COX-2 Inhibitors CelecoxibPrimarily COX-2Minimal to No Significant Change Selective inhibition of COX-2 does not significantly reduce tetranor-PGDM levels.[1][2]

Experimental Protocols

Measurement of Urinary this compound by LC-MS/MS

The quantification of this compound in urine is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a general framework.

1. Sample Collection and Preparation:

  • Collect 24-hour or spot urine samples.

  • To prevent degradation, add an antioxidant preservative (e.g., butylated hydroxytoluene) immediately after collection.

  • Store samples at -80°C until analysis.

  • Prior to extraction, thaw samples on ice and centrifuge to remove particulate matter.

  • Add an internal standard (e.g., deuterated this compound) to each sample, calibrator, and quality control sample.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Acidify the urine sample to approximately pH 3 with formic acid.

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low-organic solvent wash (e.g., 10% methanol in water) to remove interferences.

  • Elute the analytes with a high-organic solvent (e.g., methanol or ethyl acetate).

3. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid, to achieve chromatographic separation.

  • Tandem Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify this compound and its internal standard.

Experimental Workflow cluster_pre Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine Urine Sample Collection Spike Spike with Internal Standard Urine->Spike Acidify Acidification Spike->Acidify Load Load onto C18 Cartridge Acidify->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Detect Detection and Quantification Inject->Detect

Workflow for this compound analysis.

Discussion and Conclusion

The differential impact of COX inhibitors on this compound levels underscores the importance of selecting the appropriate inhibitor based on the research question. Non-selective NSAIDs, by inhibiting both COX-1 and COX-2, are expected to cause a marked reduction in the systemic production of PGF2α, as reflected by decreased urinary this compound. In contrast, selective COX-2 inhibitors are likely to have a minimal effect on these levels, suggesting that COX-1 is the primary isoform responsible for the constitutive production of PGF2α in most physiological contexts.

These findings have significant implications for clinical trial design and the interpretation of biomarker data. When assessing the anti-inflammatory effects of a novel compound, measuring changes in prostaglandin metabolites can provide valuable mechanistic insights. For instance, a significant reduction in this compound would suggest an inhibitory effect on COX-1. Conversely, a lack of change in the face of other anti-inflammatory markers might indicate a COX-1-sparing mechanism.

Researchers and drug development professionals should carefully consider the COX selectivity profile of their compounds and utilize precise analytical methods, such as LC-MS/MS, to accurately assess their impact on prostaglandin metabolism. This will lead to a more nuanced understanding of drug action and facilitate the development of safer and more effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of tetranor-PGFM: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and proper disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides essential, step-by-step procedures for the disposal of tetranor-PGFM, a significant urinary metabolite of prostaglandin (B15479496) F2α, commonly used in research and drug development. The information is targeted towards researchers, scientists, and drug development professionals to foster a culture of safety and compliance in the laboratory.

I. Understanding the Hazards

This compound is typically supplied as a solution in methyl acetate (B1210297).[1] The primary hazards are associated with the solvent. Methyl acetate is a highly flammable liquid and can cause serious eye irritation and drowsiness or dizziness.[2] Therefore, handling and disposal must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, away from ignition sources.[2]

Key Safety and Hazard Information:

CharacteristicDescriptionSource
Product Name This compound[2]
Solvent Methyl Acetate[1]
Physical State Liquid Solution[1]
Primary Hazards Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.[2]
Storage Store at -80°C in a cool, well-ventilated place.[3]
Handling Handle in a well-ventilated area or fume hood. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and hot surfaces.[2]

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to minimize risk and ensure compliance with standard laboratory safety practices.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition A 1. Consult SDS and Institutional Guidelines B 2. Wear Appropriate PPE A->B C 3. Prepare a Labeled Hazardous Waste Container B->C D 4. Transfer Waste in a Fume Hood C->D E 5. Securely Seal the Waste Container D->E F 6. Store Waste in a Designated Area E->F G 7. Arrange for Professional Disposal F->G H 8. Document Waste Disposal G->H

Caption: Logical workflow for the proper disposal of this compound.

1. Consult Safety Data Sheet (SDS) and Institutional Guidelines: Before beginning any disposal procedure, thoroughly review the SDS for this compound and the specific hazardous waste disposal guidelines of your institution.[1] This will ensure you are aware of all hazards and are following established protocols.

2. Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this should include:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles or a face shield

  • A flame-retardant lab coat

3. Prepare a Labeled Hazardous Waste Container: Use a designated, leak-proof container that is compatible with methyl acetate. The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound in Methyl Acetate") and the associated hazards (e.g., "Flammable," "Irritant").

4. Transfer Waste in a Fume Hood: Conduct all transfers of the this compound solution into the hazardous waste container inside a certified chemical fume hood. This will minimize the inhalation of flammable and potentially harmful vapors.

5. Securely Seal the Waste Container: Once the waste has been transferred, ensure the container is tightly sealed to prevent any leaks or evaporation of the solvent.

6. Store Waste in a Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials, heat, and ignition sources, until it can be collected for disposal.

7. Arrange for Professional Disposal: The disposal of the sealed container must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical waste down the drain or in regular trash. The flammable nature of the methyl acetate solvent necessitates professional incineration in a facility equipped with an afterburner and scrubber.

8. Document Waste Disposal: Maintain a record of the waste disposal, including the chemical name, quantity, date of disposal, and the name of the disposal company. This documentation is crucial for regulatory compliance.

III. Spill Management

In the event of a spill, the primary concern is the flammable methyl acetate solvent.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if the spill is large. Ensure the area is well-ventilated to dissipate the flammable vapors.

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity of the spill.

  • Contain the Spill: Use a non-combustible absorbent material, such as vermiculite, dry sand, or earth, to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for professional disposal.

  • Clean the Area: Once the spill has been cleaned up, decontaminate the area with a suitable cleaning agent.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a safer research environment and responsible environmental stewardship.

References

Essential Safety and Operational Guide for Handling Tetranor-PGFM

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of tetranor-PGFM. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This compound, as supplied, is in a methyl acetate (B1210297) solution, which presents the primary hazards.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table summarizes the required PPE for handling this compound in its methyl acetate solvent.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber gloves or Viton gloves . Alternatively, a laminate glove (e.g., Silver Shield/4H) worn under a pair of nitrile gloves .Methyl acetate can degrade nitrile gloves with prolonged contact. Butyl rubber or Viton offer superior chemical resistance. Double gloving with a laminate glove provides an extra layer of protection.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.To protect eyes from splashes of the methyl acetate solution, which can cause serious eye irritation[1].
Face Protection Face shield , worn in conjunction with chemical splash goggles.Provides an additional layer of protection for the face against splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.
Body Protection Flame-resistant lab coat or a 100% cotton lab coat .The methyl acetate solvent is highly flammable. A flame-resistant lab coat provides crucial protection in the event of a fire. Standard polyester-blend lab coats can melt and cause severe burns.
Footwear Closed-toe shoes made of a non-porous material.To protect feet from spills and falling objects.

Operational Plan: Safe Handling Protocol

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure and the risk of flammable vapor accumulation.

Preparation and Handling Workflow
  • Area Preparation : Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Remove all potential ignition sources (e.g., hot plates, open flames, spark-producing equipment).

  • PPE Donning : Put on all required PPE as specified in the table above before handling the vial.

  • Vial Handling : Allow the vial to equilibrate to room temperature before opening to prevent pressure buildup.

  • Aliquoting : If necessary, aliquot the solution using appropriate chemical-resistant pipette tips.

  • Post-Handling : Securely cap the vial and store it at the recommended temperature (-20°C or as specified on the product datasheet).

  • Decontamination : Clean the work area within the fume hood with a suitable solvent and wipe it down.

  • PPE Doffing : Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield, goggles, and lab coat).

  • Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe handle_vial Handle Vial don_ppe->handle_vial Proceed to Handling aliquot Aliquot Solution handle_vial->aliquot store_vial Store Vial aliquot->store_vial Complete Handling decontaminate Decontaminate Work Area store_vial->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Figure 1. A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety. All waste is considered hazardous due to the flammable and irritant nature of the methyl acetate solvent.

Waste Segregation and Collection
  • Liquid Waste : Collect all unused this compound solution and solvent rinses in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with flammable organic solvents (e.g., glass or high-density polyethylene) and have a secure screw-top cap.

  • Contaminated Solids : All disposable items that have come into contact with the this compound solution (e.g., pipette tips, microfuge tubes, gloves, absorbent pads) must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Sharps : Any contaminated needles or other sharps must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.

Disposal Workflow
  • Waste Collection : During the handling procedure, place all contaminated solid waste directly into the designated hazardous waste container.

  • Liquid Waste Transfer : Transfer any unused liquid to the designated flammable liquid waste container within the fume hood.

  • Container Sealing and Labeling : Once the waste containers are full (no more than 80% capacity), securely seal them. Ensure each container is labeled with "Hazardous Waste," the full chemical name ("this compound in methyl acetate"), the associated hazards (Flammable, Irritant), and the date.

  • Storage : Store the sealed and labeled waste containers in a designated satellite accumulation area away from ignition sources and incompatible materials until they are collected by the institution's environmental health and safety (EHS) department.

  • EHS Pickup : Arrange for the collection of the hazardous waste by your institution's EHS department according to their specific procedures.

G cluster_collection Waste Collection cluster_processing Waste Processing cluster_disposal Final Disposal collect_solids Collect Contaminated Solids seal_label Seal & Label Containers collect_solids->seal_label Container Full collect_liquids Collect Liquid Waste collect_liquids->seal_label Container Full store_waste Store in Satellite Area seal_label->store_waste ehs_pickup EHS Pickup store_waste->ehs_pickup Scheduled Pickup

Figure 2. A streamlined workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetranor-PGFM
Reactant of Route 2
tetranor-PGFM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.